2-ethyl-1H-imidazole-4-sulfonyl chloride
Description
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Properties
IUPAC Name |
2-ethyl-1H-imidazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-2-4-7-3-5(8-4)11(6,9)10/h3H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGQMFABXNGQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2-ethyl-1H-imidazole-4-sulfonyl chloride
An In-Depth Technical Guide to the Synthesis of 2-ethyl-1H-imidazole-4-sulfonyl chloride
Introduction
This compound is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its trifunctional nature—possessing a reactive sulfonyl chloride, a nucleophilic imidazole core, and a lipophilic ethyl group—makes it a versatile scaffold for creating diverse compound libraries. The sulfonyl chloride moiety, in particular, serves as a crucial handle for introducing sulfonamide functionalities, a privileged group in numerous therapeutic agents. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this valuable intermediate, emphasizing the chemical principles, procedural details, and safety considerations essential for successful execution in a laboratory setting.
Retrosynthetic Analysis and Strategic Approach
The (1) can be logically dissected into two primary transformations. The core imidazole heterocycle is constructed first, followed by the functionalization of the C4 position.
Our retrosynthetic approach disconnects the C-S bond at the C4 position, identifying 2-ethyl-1H-imidazole (2) as the key precursor. This intermediate is readily accessible via the well-established Radziszewski imidazole synthesis. This two-stage strategy allows for the isolation and purification of the imidazole precursor before proceeding to the more challenging and hazardous chlorosulfonation step.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Precursor, 2-ethyl-1H-imidazole
The initial stage involves the construction of the 2-ethyl-substituted imidazole ring. The Radziszewski reaction, a multicomponent condensation, provides an efficient and direct route using simple, commercially available starting materials.[1]
Principle and Causality: This reaction proceeds by the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (propionaldehyde), and ammonia.[2] Glyoxal and ammonia first form a diimine intermediate. Propionaldehyde then condenses with ammonia to form an aldimine. These intermediates subsequently react and cyclize, followed by an oxidation step (often in situ) to yield the aromatic imidazole ring. The choice of propionaldehyde specifically installs the required ethyl group at the C2 position of the imidazole core.
Experimental Protocol: Radziszewski Synthesis of 2-ethyl-1H-imidazole
-
Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, add a 40% aqueous solution of glyoxal. Begin stirring and cool the flask in an ice-water bath to 0-5 °C.
-
Ammonia Addition: Charge a concentrated aqueous ammonia solution (28-30%) into the dropping funnel. Add the ammonia solution dropwise to the cooled glyoxal solution, ensuring the internal temperature does not exceed 10 °C. This initial step forms the glyoxal-diimine intermediate.
-
Aldehyde Addition: Once the ammonia addition is complete, add propionaldehyde dropwise via the dropping funnel, again maintaining a low temperature (below 15 °C) to control the exothermic condensation.
-
Reaction Maturation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 40-50 °C and maintain for 3-4 hours to drive the cyclization and aromatization.
-
Work-up and Isolation: Cool the reaction mixture. The product, 2-ethylimidazole, is highly soluble in water.[3] Therefore, the mixture is typically saturated with sodium chloride to decrease its aqueous solubility. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield 2-ethyl-1H-imidazole as a white to pale-yellow solid.[3]
Reagent Data Table
| Reagent | Formula | MW ( g/mol ) | Form | Key Role |
| Glyoxal (40% aq.) | C₂H₂O₂ | 58.04 | Liquid | 1,2-Dicarbonyl source |
| Ammonia (28% aq.) | NH₃ | 17.03 | Liquid | Nitrogen source |
| Propionaldehyde | C₃H₆O | 58.08 | Liquid | Aldehyde source |
Part 2: Chlorosulfonation of 2-ethyl-1H-imidazole
This final stage is the most critical and hazardous part of the synthesis. It involves an electrophilic aromatic substitution on the electron-rich imidazole ring using a powerful sulfonating agent.
Principle and Causality: Chlorosulfonic acid (ClSO₃H) serves as the electrophile source. The reaction is highly exothermic and requires strict temperature control. The 2-ethyl-1H-imidazole is added portion-wise to a stoichiometric excess of cooled chlorosulfonic acid. This method, adding the substrate to the reagent, ensures that the imidazole immediately encounters a large excess of the sulfonating agent, promoting monosubstitution and helping to manage the heat generated. The ethyl group at C2 directs the electrophilic attack primarily to the C4/C5 position. The reaction is then heated to overcome the activation energy for the substitution. The subsequent quenching of the reaction mixture on ice is a standard and critical step to hydrolyze any remaining chlorosulfonic acid and precipitate the sulfonyl chloride product, which is typically a solid.[4]
Experimental Protocol: Synthesis of this compound
-
Safety First: This procedure must be performed in a certified chemical fume hood. All glassware must be scrupulously dried to prevent violent reactions with chlorosulfonic acid. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.
-
Reaction Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place an excess of chlorosulfonic acid (approx. 4-5 equivalents).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of -10 to -5 °C.
-
Substrate Addition: Dissolve the purified 2-ethyl-1H-imidazole from Part 1 in a minimal amount of a suitable inert solvent or, if it is a low-melting solid, add it carefully in small portions as a powder to the cooled, stirring chlorosulfonic acid. The addition must be slow and controlled to keep the internal temperature below 0 °C.
-
Reaction Maturation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, slowly remove the cooling bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to 50-60 °C for 2-3 hours to ensure the completion of the reaction.[4]
-
Work-up and Quenching: (EXTREME CAUTION) Prepare a large beaker containing a stirred slurry of crushed ice and water. Very slowly and carefully, pour the cooled reaction mixture onto the ice slurry. This quenching process is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.
-
Isolation and Purification: The solid product, this compound, will precipitate out of the acidic aqueous solution. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. Dry the product under vacuum to yield the final compound.[5]
Caption: High-level workflow for the forward synthesis.
Characterization and Properties
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure, showing the characteristic shifts for the imidazole ring protons and the ethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight (208.67 g/mol ) and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹).
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1342111-54-9 | |
| Molecular Formula | C₅H₇ClN₂O₂S | [5] |
| Molecular Weight | 208.67 g/mol | [6] |
| Physical Form | Solid | [5] |
| Purity (Typical) | >95% | [5] |
Conclusion
The is a two-stage process that combines a classic heterocyclic ring formation with a challenging but effective electrophilic chlorosulfonation. While the Radziszewski synthesis of the precursor is straightforward, the subsequent chlorosulfonation step demands rigorous adherence to safety protocols and precise control over reaction conditions. This guide outlines a robust and logical pathway, providing the technical insights necessary for researchers to successfully prepare this valuable chemical building block for applications in drug discovery and materials science.
References
-
Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Ethylimidazole as a Synthesis Catalyst: Driving Efficiency in Chemical Manufacturing. Retrieved from [Link]
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Chemistry Stack Exchange. (2022). Synthesis of 2-methylimidazole. Retrieved from [Link]
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Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
- Rodríguez, J., et al. (2020). Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. This reference discusses related sulfonyl chemistry on imidazole rings.
- Google Patents. (2013). CN102924381A - 2-methylimidazole preparation method.
- Ye, T., et al. (2016). An updated synthesis of the diazo-transfer reagent imidazole-1-sulfonyl azide hydrogen sulfate. Research Explorer - The University of Manchester.
- Google Patents. (2012). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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Goddard-Borger, E. D., & Stick, R. V. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(7), 3091-3095. Retrieved from [Link]
- Al-Hourani, B. J., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal of Chemical and Pharmaceutical Research, 8(7), 10-15.
- Dong, X., Liu, X., & Chen, X. (2018). Synthesis of toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester... Analytical Methods, 10(22), 2634-2642.
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Anichem. (n.d.). ethyl 2-(chlorosulfonyl)-1H-imidazole-5-carboxylate In Stock. Retrieved from [Link]
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ResearchGate. (n.d.). The structure of the product of chlorosulfonation of 1-methylimidazole,.... Retrieved from [Link]
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PubChem. (n.d.). N-ethyl-1H-benzo[d]imidazole-2-sulfonamide. Retrieved from [Link]
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- 1. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
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- 6. 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 2-ethyl-1H-imidazole-4-sulfonyl chloride (CAS 1342111-54-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-ethyl-1H-imidazole-4-sulfonyl chloride (CAS Number: 1342111-54-9), a heterocyclic compound with potential applications in medicinal chemistry and materials science. Drawing upon available data and established principles of organic chemistry, this document will delve into the compound's properties, potential synthesis, and prospective uses, with a focus on its relevance to drug discovery and development.
Core Molecular Attributes and Physicochemical Properties
This compound is a substituted imidazole, a class of five-membered aromatic heterocycles that are central to the structure of numerous biologically active molecules. The presence of a reactive sulfonyl chloride group and an ethyl substituent on the imidazole ring suggests its utility as a versatile chemical building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 1342111-54-9 | |
| Molecular Formula | C₅H₇ClN₂O₂S | [1] |
| Molecular Weight | 194.64 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | [1] |
| Melting Point | Not publicly available. | |
| Boiling Point | Not publicly available. | |
| Solubility | Not publicly available. Expected to be soluble in aprotic organic solvents. |
Synthesis and Reactivity
Postulated Synthetic Pathway
A potential synthetic route could commence with the construction of the 2-ethylimidazole core, followed by sulfonation and chlorination.
Caption: Postulated synthetic pathway for this compound.
The initial step would likely involve a variation of the Radziszewski imidazole synthesis, condensing an α-dicarbonyl compound (such as ethyl glyoxylate), an aldehyde (propionaldehyde), and ammonia to form the 2-ethyl-1H-imidazole ring. Subsequent treatment with a sulfonating agent like chlorosulfonic acid would introduce the sulfonyl chloride functionality at the 4-position of the imidazole ring.
Key Reactivity
The sulfonyl chloride group is a highly reactive electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate. It can readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonates, and thioesters.
Caption: Key reactions of this compound.
Potential Applications in Drug Discovery
The imidazole nucleus is a well-established pharmacophore found in numerous approved drugs. Its ability to engage in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold for interacting with biological targets. The addition of a sulfonyl group can further enhance its therapeutic potential.
Antimicrobial Agents
Sulfonamide-containing compounds were among the first effective antimicrobial agents and continue to be a source of new drug candidates. The combination of an imidazole ring and a sulfonamide moiety has been explored for the development of novel antibacterial and antifungal agents. The rationale behind this is that the imidazole part can mimic the histidine residue in proteins, while the sulfonamide group can interfere with folic acid synthesis in microorganisms.
Anticancer Agents
Many imidazole and benzimidazole derivatives bearing sulfonamide groups have been investigated as potential anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, carbonic anhydrases, and tubulin polymerization. The ethyl group on the imidazole ring of CAS 1342111-54-9 could potentially influence its binding affinity and selectivity for specific biological targets.
Experimental Protocol: General Synthesis of an Imidazole Sulfonamide Derivative
The following is a generalized, hypothetical protocol for the synthesis of a sulfonamide derivative from this compound, based on standard laboratory procedures.
Objective: To synthesize N-benzyl-2-ethyl-1H-imidazole-4-sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous dichloromethane.
-
Add the benzylamine solution dropwise to the cooled solution of the sulfonyl chloride with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-ethyl-1H-imidazole-4-sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
This compound is classified as a hazardous substance.[1] It is corrosive and can cause severe skin burns and eye damage (H314).[1] It may also cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound (CAS 1342111-54-9) is a reactive chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its imidazole core provides a biologically relevant scaffold, while the sulfonyl chloride group allows for facile derivatization. Although specific data on its physicochemical properties and biological activities are limited, the known reactivity of sulfonyl chlorides and the established therapeutic relevance of imidazole sulfonamides suggest that this compound is a valuable building block for the development of new antimicrobial and anticancer agents. Further research is warranted to fully explore the synthetic utility and biological potential of this and related compounds.
References
-
ChemSigma. This compound [1342111-54-9]. Available at: [Link]
- Google Patents. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
- Google Patents. WO2009071584A1 - A process for the preparation of 5-(2-ethyl-2,3-dihydro-1h-inden-2-yl)-1h-imidazole hydrochloride.
Sources
structure elucidation of 2-ethyl-1H-imidazole-4-sulfonyl chloride
An In-depth Technical Guide to the Structure Elucidation of 2-ethyl-1H-imidazole-4-sulfonyl chloride
Abstract
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its functionalization with reactive groups like sulfonyl chlorides provides versatile intermediates for drug discovery.[2] This guide presents a comprehensive, multi-technique framework for the unequivocal (CAS: 1342111-54-9). We detail an integrated analytical workflow, moving from initial molecular formula confirmation and functional group identification to the precise mapping of atomic connectivity and definitive three-dimensional structure determination. This document is intended for researchers, analytical scientists, and drug development professionals who require a rigorous, field-proven approach to structural characterization, emphasizing the causality behind experimental choices and adherence to the principles of scientific integrity.
The Strategic Approach to Structure Elucidation
The confirmation of a molecular structure is not a linear process but a convergent one, where data from orthogonal analytical techniques are integrated to build an irrefutable case. Our strategy for this compound is based on a three-tiered approach:
-
Tier 1: Foundational Analysis: Rapidly confirm the molecular formula and identify key functional groups using High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Tier 2: Connectivity Mapping: Employ a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to establish the precise bonding framework of the molecule.
-
Tier 3: Absolute Structure Confirmation: Utilize Single-Crystal X-ray Crystallography to determine the exact three-dimensional arrangement of atoms in space, providing the highest level of structural certainty.[3]
The relationship between these tiers is illustrated in the workflow diagram below.
Caption: A strategic workflow for structure elucidation.
Tier 1: Foundational Analysis
High-Resolution Mass Spectrometry (HRMS)
Causality: Before investing in more time-consuming analyses, it is critical to confirm that the compound has the correct elemental composition. HRMS provides a highly accurate mass measurement, enabling the confident determination of the molecular formula.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy below 5 ppm.
-
Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min and acquire the spectrum over a mass range of m/z 50-500.
Expected Data: The molecular formula of this compound is C₅H₇ClN₂O₂S. A key validation is the observation of the characteristic isotopic pattern for a chlorine-containing compound, where the [M+H]⁺ and [M+2+H]⁺ peaks appear in an approximate 3:1 ratio due to the natural abundance of ³⁵Cl and ³⁷Cl.[4]
| Parameter | Expected Value |
| Molecular Formula | C₅H₇ClN₂O₂S |
| Exact Mass (Monoisotopic) | 193.9917 |
| Observed [M+H]⁺ for ³⁵Cl | 194.9990 ± 5 ppm |
| Observed [M+H]⁺ for ³⁷Cl | 196.9961 ± 5 ppm |
| Isotopic Ratio (M:M+2) | Approximately 3:1 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the key functional groups present in the molecule. For this compound, the definitive signatures are the strong S=O stretches of the sulfonyl chloride group and vibrations associated with the imidazole ring.[5]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small, solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Due to the moisture sensitivity of sulfonyl chlorides, this should be performed in a dry environment (e.g., under a nitrogen atmosphere or in a glove box).[4]
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform an automatic ATR correction and baseline correction on the resulting spectrum.
Expected Data: The presence of the sulfonyl chloride group is confirmed by two very strong, characteristic absorption bands.[4][6]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1375-1410 | Strong |
| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1185-1204 | Strong |
| Imidazole Ring | N-H Stretch | 3100-3300 (broad) | Medium |
| Imidazole Ring | C=N Stretch | 1500-1600 | Medium |
| Ethyl Group | Aliphatic C-H Stretch | 2850-2960 | Medium |
| Sulfonyl Chloride (S-Cl) | S-Cl Stretch | 550-650 | Medium |
Tier 2: Unambiguous Connectivity Mapping via NMR
NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule in solution. A combination of 1D and 2D experiments is required for an unambiguous assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry 5 mm NMR tube. Add ~0.6 mL of a suitable deuterated aprotic solvent, such as chloroform-d (CDCl₃) or DMSO-d₆.[4] The choice of solvent is critical to avoid reaction with the sulfonyl chloride moiety.
-
Instrumentation: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Experiments: Acquire gradient-selected, phase-sensitive 2D correlation spectra: HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond C-H connections and HMBC (Heteronuclear Multiple Bond Correlation) to identify 2-3 bond C-H correlations.
Predicted ¹H and ¹³C NMR Data
The chemical environment of each nucleus dictates its chemical shift. The electron-withdrawing sulfonyl chloride group and the aromatic imidazole ring will significantly influence the shifts of nearby protons and carbons.
| Atom Label | Atom Type | ¹H δ (ppm), Mult., Int. | ¹³C δ (ppm) | Rationale for Chemical Shift |
| H5 | Imidazole | ~7.8-8.2, s, 1H | - | Proton on the imidazole ring, adjacent to the strongly electron-withdrawing SO₂Cl group. |
| H6/H7 | Ethyl CH₂ | ~2.8-3.1, q, 2H | ~22-26 | Methylene protons adjacent to the imidazole ring and split by the methyl group (quartet). |
| H8 | Ethyl CH₃ | ~1.3-1.5, t, 3H | ~12-15 | Methyl protons split by the adjacent methylene group (triplet). |
| C2 | Imidazole | - | ~150-155 | Carbon bearing the ethyl group. |
| C4 | Imidazole | - | ~140-145 | Carbon bearing the sulfonyl chloride group, significantly deshielded. |
| C5 | Imidazole | - | ~120-125 | Carbon bearing the only ring proton. |
(Note: Chemical shifts are predictive and may vary based on solvent and concentration.)
Connectivity Confirmation with 2D NMR
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. HMBC is particularly crucial for establishing the substitution pattern on the imidazole ring.
Caption: Key expected HMBC correlations for structural confirmation.
Interpretation of Key Correlations:
-
H6/H7 (CH₂) → C2: A correlation from the ethyl methylene protons to the C2 carbon of the imidazole ring confirms that the ethyl group is attached at position 2.
-
H5 → C4 & C2: The single ring proton (H5) should show correlations to both the carbon bearing the sulfonyl chloride (C4) and the carbon bearing the ethyl group (C2). This unequivocally establishes the 2,4-substitution pattern.
Tier 3: Absolute Structure Confirmation
Single-Crystal X-ray Crystallography
Experimental Protocol
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).[3]
-
Data Collection: Mount a suitable single crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled low temperature (e.g., 100 K) to minimize thermal motion.[3]
-
Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². This process yields a final structural model with atomic coordinates.[3][7]
Expected Data: The analysis will yield the precise 3D coordinates for every atom (excluding hydrogens, which are typically placed in calculated positions). This data confirms the planarity of the imidazole ring, the tetrahedral geometry around the sulfur atom, and the specific bond lengths and angles, leaving no ambiguity about the molecular structure.
| Parameter | Expected Outcome |
| Connectivity | Confirms the 2-ethyl and 4-sulfonyl chloride substitution pattern determined by NMR. |
| Bond Lengths | Provides precise values for S=O, S-Cl, C-S, and bonds within the imidazole ring and ethyl group. |
| Bond Angles | Confirms the geometry around the sulfur atom (tetrahedral) and the planarity of the five-membered ring. |
| Crystal Packing | Reveals intermolecular interactions, such as hydrogen bonding involving the imidazole N-H, in the solid state. |
Conclusion
The is achieved through a systematic and hierarchical application of modern analytical techniques. The convergence of data from HRMS (confirming elemental composition), FTIR (identifying key functional groups), a suite of 1D and 2D NMR experiments (mapping atomic connectivity), and finally, single-crystal X-ray crystallography (providing the absolute 3D structure) constitutes a self-validating system. This rigorous, evidence-based approach ensures the highest level of confidence in the assigned structure, a prerequisite for any further research, development, or regulatory activities involving this compound.
References
- BenchChem. (n.d.). An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives.
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
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ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]
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Lázaro-Martínez, A. L., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-ethyl-1H-imidazole-4-sulfonyl chloride
Introduction and Molecular Structure
2-ethyl-1H-imidazole-4-sulfonyl chloride is a specialized heterocyclic compound featuring a reactive sulfonyl chloride moiety. This functional group makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents. The combination of the imidazole core, known for its diverse biological activities, and the sulfonyl chloride group allows for the construction of complex molecular architectures with potential pharmacological applications. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.
The structural integrity of any synthetic protocol relies on definitive analytical techniques. The following sections will detail the expected spectroscopic data for this compound, explaining the rationale behind the predicted values based on established principles and data from closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects on the imidazole ring.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons, the lone imidazole ring proton, and the N-H proton. The electron-withdrawing nature of the sulfonyl chloride group at the C4 position will significantly deshield the adjacent C5-H proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.5 | Singlet (s) | 1H | C5-H | The potent electron-withdrawing sulfonyl chloride group at C4 causes significant deshielding of the adjacent proton at C5. |
| ~13.0 - 14.0 | Broad Singlet (br s) | 1H | N1-H | The N-H proton of imidazole is typically broad and appears at a high chemical shift, which can be confirmed by D₂O exchange. |
| ~2.9 - 3.1 | Quartet (q) | 2H | -CH₂-CH₃ | The methylene protons are adjacent to the imidazole ring and will appear as a quartet due to coupling with the methyl protons. |
| ~1.3 - 1.5 | Triplet (t) | 3H | -CH₂-CH₃ | The terminal methyl protons will be a triplet, coupled to the adjacent methylene group. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon atom attached to the sulfonyl chloride group (C4) is expected to be significantly downfield.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 160 | C2 | The C2 carbon, bonded to a nitrogen and adjacent to the ethyl group, will be downfield. |
| ~140 - 145 | C4 | Directly attached to the strongly electron-withdrawing sulfonyl chloride group, this carbon will be significantly deshielded. |
| ~120 - 125 | C5 | The C5 carbon, adjacent to the sulfonyl chloride group, will also be deshielded, though to a lesser extent than C4. |
| ~22 - 25 | -CH₂-CH₃ | Aliphatic methylene carbon. |
| ~12 - 15 | -CH₂-CH₃ | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound will be dominated by absorptions from the sulfonyl chloride group and the imidazole ring. Strong characteristic bands for the S=O stretching are expected.[1]
Predicted IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3150 | N-H stretch (imidazole ring) | Medium, Broad |
| 2950 - 3050 | C-H stretch (aromatic/aliphatic) | Medium to Weak |
| 1580 - 1620 | C=N stretch (imidazole ring) | Medium |
| 1450 - 1550 | C=C stretch (imidazole ring) | Medium |
| 1370 - 1390 | SO₂ asymmetric stretch | Strong |
| 1170 - 1190 | SO₂ symmetric stretch | Strong |
| 550 - 650 | S-Cl stretch | Strong |
The presence of strong absorption bands in the 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹ regions is a definitive indicator of the sulfonyl chloride functionality.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Ionization (EI) would likely lead to significant fragmentation.
Predicted Fragmentation Pathway
The molecular ion peak (M⁺) is expected at m/z 194 (for ³⁵Cl) and 196 (for ³⁷Cl) in an approximate 3:1 ratio. A key fragmentation pathway for sulfonyl chlorides is the loss of the chlorine radical followed by the loss of sulfur dioxide.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment | Rationale |
| 194/196 | [M]⁺˙ | Molecular ion, showing the isotopic pattern for chlorine. |
| 159 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
| 95 | [M - Cl - SO₂]⁺ | Subsequent loss of sulfur dioxide, a common fragmentation for sulfonyl compounds. |
| 81 | [C₄H₅N₂]⁺ | Loss of a methylene group from the ethyl substituent. |
Experimental Protocols
The following protocols describe standard methodologies for obtaining the spectroscopic data discussed. The high reactivity of sulfonyl chlorides necessitates careful handling and the use of anhydrous solvents.
Synthesis of this compound
A plausible synthetic route involves the chlorosulfonation of 2-ethylimidazole. This reaction is typically performed using chlorosulfonic acid at low temperatures.
Workflow for Synthesis:
Step-by-Step Protocol:
-
In a flask equipped with a stirrer and under an inert atmosphere, cool an excess of chlorosulfonic acid to 0°C.
-
Slowly add 2-ethylimidazole to the cooled chlorosulfonic acid with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Due to the reactivity of sulfonyl chlorides, an aprotic solvent is recommended.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
IR Spectroscopy:
-
Prepare a sample as a KBr pellet or a thin film on a salt plate (NaCl or KBr). Alternatively, acquire the spectrum using an ATR-FTIR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI or EI).
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization framework has been established. The provided protocols offer a starting point for the synthesis and analysis of this important chemical intermediate. These predictive insights are intended to aid researchers in the successful identification and utilization of this compound in their synthetic endeavors.
References
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PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 1-methyl-1H-imidazole-4-sulfonyl chloride. Retrieved from [Link]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
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Goddard, E. D., & Lecomte, J. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry. Retrieved from [Link]
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NIST. (n.d.). 2-Ethylimidazole. In NIST Chemistry WebBook. Retrieved from [Link]
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electrophilicity of 2-ethyl-1H-imidazole-4-sulfonyl chloride
An In-depth Technical Guide to the Electrophilicity and Reactivity of 2-ethyl-1H-imidazole-4-sulfonyl chloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the electrophilic nature of this compound, a versatile reagent in modern organic synthesis and drug discovery. We will delve into the structural and electronic factors governing its reactivity, explore its synthetic applications, and provide both theoretical and practical frameworks for its use. This document is intended for researchers, chemists, and professionals in the field of drug development who seek a deeper understanding of this important chemical entity.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a sulfonyl chloride functional group attached to a substituted imidazole ring.[1] Sulfonyl chlorides are a cornerstone of synthetic chemistry, prized for their ability to act as potent electrophiles.[2][3] They are instrumental in the formation of sulfonamides and sulfonate esters, moieties that are prevalent in a vast array of pharmaceuticals, including antibiotics and antihypertensives.[4] The imidazole core itself is a "privileged" structure in medicinal chemistry, found in numerous biologically active molecules.[5] The unique combination of the highly reactive sulfonyl chloride group with the biologically relevant imidazole scaffold makes this compound a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.
The Electrophilic Nature of the Sulfonyl Chloride Group
The high reactivity of sulfonyl chlorides (R-SO₂Cl) stems from the potent electrophilicity of the sulfur atom. This is a direct consequence of the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the sulfur.[2] This polarization creates a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, which further facilitates nucleophilic substitution reactions.[2]
The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur center.[2] This reaction is generally understood to proceed through a stepwise addition-elimination mechanism, involving a transient, high-energy trigonal bipyramidal intermediate.[2]
Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.
The Influence of the 2-ethyl-1H-imidazole Moiety on Reactivity
The electrophilicity of the sulfonyl chloride is modulated by the electronic properties of the attached 2-ethyl-1H-imidazole ring.
-
The Imidazole Ring: Imidazole is an aromatic, five-membered heterocycle containing two nitrogen atoms.[6][7] It is considered a π-excessive system, meaning the ring has a high electron density.[8] This property would typically suggest an electron-donating effect, which would decrease the electrophilicity of the sulfonyl sulfur. However, the situation is more complex. The imidazole ring also possesses a pyridine-like nitrogen atom (N3) which is basic and can be protonated.[7] The overall electronic effect is a balance of these competing factors. The electron density at the C4 position (where the sulfonyl chloride is attached) is a key determinant of the molecule's reactivity.[7]
-
The 2-Ethyl Group: The ethyl group at the C2 position is a weak electron-donating group through induction. This will slightly increase the electron density in the imidazole ring, which in turn will slightly decrease the electrophilicity of the sulfonyl chloride compared to an unsubstituted imidazole-4-sulfonyl chloride.
Table 1: Summary of Factors Influencing the Electrophilicity of this compound
| Feature | Electronic Effect | Impact on Electrophilicity of Sulfonyl Group |
| Sulfonyl Group (-SO₂Cl) | Strongly electron-withdrawing | Primary driver of high electrophilicity |
| Imidazole Ring | π-excessive aromatic system | Tends to be electron-donating, potentially reducing electrophilicity |
| 2-Ethyl Group (-CH₂CH₃) | Weakly electron-donating (inductive) | Slightly reduces electrophilicity |
Key Synthetic Transformations
The electrophilic nature of this compound allows it to react readily with a variety of nucleophiles.[4][9]
Synthesis of Sulfonamides
Reaction with primary or secondary amines yields the corresponding sulfonamides. This is one of the most important applications of sulfonyl chlorides in medicinal chemistry.[4]
R¹R²NH + ClSO₂-Im-Et → R¹R²N-SO₂-Im-Et + HCl
Synthesis of Sulfonate Esters
Reaction with alcohols in the presence of a base produces sulfonate esters.
R'OH + ClSO₂-Im-Et → R'O-SO₂-Im-Et + HCl
Experimental and Computational Assessment of Electrophilicity
While the qualitative electrophilicity is clear, quantitative assessment is crucial for predictive synthesis design.
Experimental Approaches: Kinetic Studies
A common method to experimentally determine the relative electrophilicity of a compound is through kinetic studies.[10] By reacting this compound with a well-characterized nucleophile under controlled conditions and monitoring the reaction rate (e.g., by HPLC or NMR), one can obtain a rate constant. Comparing this rate constant to those of other sulfonyl chlorides under identical conditions provides a quantitative measure of its relative electrophilicity.
Protocol: Determination of Relative Electrophilicity via Competitive Reaction
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and a reference electrophile (e.g., benzenesulfonyl chloride) in a suitable aprotic solvent (e.g., acetonitrile). Also, prepare a stock solution of a nucleophile (e.g., aniline) at a concentration that is half of the electrophile concentration.
-
Reaction Initiation: In a thermostated reaction vessel, combine the this compound and reference electrophile solutions. Initiate the reaction by adding the nucleophile solution.
-
Monitoring and Quenching: At predetermined time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large excess of a primary amine to consume any remaining sulfonyl chloride).
-
Analysis: Analyze the quenched aliquots by a suitable method like HPLC or LC-MS to determine the ratio of the two sulfonamide products formed.
-
Calculation: The ratio of the products will reflect the relative rates of reaction and thus the relative electrophilicity of the two sulfonyl chlorides.
Caption: Workflow for determining relative electrophilicity.
Computational Approaches: Density Functional Theory (DFT)
Modern computational chemistry provides powerful tools to predict and understand electrophilicity.[11] Using Density Functional Theory (DFT), one can calculate various electronic properties of this compound.
A key descriptor is the global electrophilicity index (ω) , which was conceptualized to measure the stabilization in energy when a system acquires additional electronic charge from the environment.[12] It is calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher value of ω indicates a greater electrophilic character.[13][14]
Furthermore, local electrophilicity calculations can identify the most electrophilic sites within the molecule, which for sulfonyl chlorides is invariably the sulfur atom.[14]
Applications in Drug Discovery
The utility of this compound in drug discovery is significant.
-
Scaffold for Library Synthesis: It serves as a versatile starting material for the creation of diverse libraries of imidazole-sulfonamides. These libraries can then be screened for biological activity against various therapeutic targets.
-
Targeted Covalent Inhibitors: The electrophilic sulfonyl chloride group can be employed in the design of targeted covalent inhibitors. These molecules are designed to form a permanent covalent bond with a nucleophilic amino acid residue (such as cysteine or lysine) in the active site of a target protein, leading to irreversible inhibition.
Conclusion
This compound is a highly reactive electrophile, a property conferred by its sulfonyl chloride functional group. This reactivity is subtly modulated by the electronic effects of the 2-ethyl-1H-imidazole ring. A thorough understanding of its electrophilic character, achievable through both experimental and computational methods, is key to effectively harnessing its synthetic potential. Its ability to readily form sulfonamides and other sulfur-containing linkages makes it an invaluable tool for medicinal chemists and researchers in the development of novel therapeutics.
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Wikipedia. (2023). Sulfonyl halide. Retrieved from [Link]
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Vedantu. (n.d.). Imidazole: Properties, Structure & Uses in Chemistry Explained. Retrieved from [Link]
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IUPAC. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Retrieved from [Link]
- Oksińska, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1358.
- Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science an Indian Journal, 19(1), 257.
- Serrano-Andrés, L., et al. (1998). Theoretical Study of the Electronic Spectrum of Imidazole. The Journal of Physical Chemistry A, 102(50), 10391-10399.
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Supporting Information for "Design and Synthesis of Potent, Selective Coagulation Factor XIa Inhibitors". (n.d.). Retrieved from [Link]
- Parthasarathi, R., et al. (2012). On the Electrophilic Character of Molecules Through Its Relation with Electronegativity and Chemical Hardness. International Journal of Molecular Sciences, 13(2), 2137-2153.
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ResearchGate. (n.d.). Correlation between the experimental electrophilicity (E) and the theoretical relative electrophilicity (∆ω) of a series of benzhydryl cations. Retrieved from [Link]
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Chemsigma. (n.d.). This compound [1342111-54-9]. Retrieved from [Link]
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ResearchGate. (2006). (PDF) The Electrophilicity Index in Organic Chemistry. Retrieved from [Link]
- Britton, J., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(2), 259-266.
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ResearchGate. (2006). (PDF) Electrophilicity Index. Retrieved from [Link]
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Google Patents. (n.d.). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(50), 18389-18393.
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Stability and Storage of 2-Ethyl-1H-imidazole-4-sulfonyl Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethyl-1H-imidazole-4-sulfonyl chloride is a highly reactive intermediate crucial for the synthesis of novel chemical entities in drug discovery and development. Its utility, however, is intrinsically linked to its purity and stability. As a bifunctional molecule containing a reactive sulfonyl chloride and a nucleophilic imidazole ring, it is susceptible to degradation, primarily through hydrolysis. This guide provides a comprehensive overview of the compound's stability profile, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment. Adherence to these guidelines is paramount for ensuring experimental reproducibility and the integrity of downstream applications.
Introduction: The Challenge of a Reactive Intermediate
In the landscape of medicinal chemistry, imidazole derivatives are foundational building blocks for pharmacologically active agents.[1] The title compound, this compound, serves as a key precursor for introducing the ethyl-imidazole-sulfonamide moiety, a functional group of interest in various therapeutic areas. However, the compound's high reactivity, conferred by the electrophilic sulfonyl chloride group, also makes it inherently unstable.[2]
Understanding and controlling this instability is not merely a matter of procedural compliance; it is a prerequisite for reliable and reproducible research. The presence of degradation products, chiefly the corresponding sulfonic acid, can lead to failed reactions, inconsistent yields, and erroneous biological data. This document, therefore, serves as an authoritative guide, grounded in chemical principles and empirical best practices, to empower researchers to maintain the integrity of this valuable reagent.
Inherent Reactivity and Primary Degradation Pathways
The stability of this compound is dictated by the chemical properties of its two core components: the sulfonyl chloride functional group and the imidazole ring.
The Sulfonyl Chloride Moiety: The Epicenter of Reactivity
The sulfur atom in a sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack. This reactivity is the primary driver of the compound's instability.
Dominant Degradation Pathway: Hydrolysis The most significant and common degradation pathway is hydrolysis, which occurs upon exposure to water, including atmospheric moisture.[3][4][5] The mechanism involves the nucleophilic attack of a water molecule on the sulfur atom, leading to the displacement of the chloride leaving group and the formation of the corresponding, and often unreactive, 2-ethyl-1H-imidazole-4-sulfonic acid and hydrochloric acid.[3][6] This process is autocatalytic to some extent, as the generated HCl can protonate the imidazole ring, potentially altering reactivity. The low aqueous solubility of some sulfonyl chlorides can offer a degree of protection from hydrolysis, but this cannot be relied upon for long-term stability.[3]
Caption: Hydrolytic degradation of the title compound.
The Imidazole Ring: A Secondary Contributor
While the sulfonyl chloride is the primary site of instability, the imidazole ring itself can participate in or be affected by degradation processes. Imidazole derivatives can undergo thermal decomposition, although this typically requires elevated temperatures.[7][8][9] More relevantly, the basic nitrogen atoms in the imidazole ring can react with the HCl generated during hydrolysis, forming an imidazolium hydrochloride salt.
Recommended Storage and Handling Protocols
To mitigate the rapid degradation of this compound, a multi-faceted approach to storage and handling is essential. The core principle is the strict exclusion of moisture.
Optimal Storage Conditions
The following conditions are recommended for maximizing the shelf-life of the compound. Quantitative data from a study on a different reactive sulfonyl chloride showed 18% decomposition in one week even when stored at -20°C under argon, underscoring the need for stringent conditions.[10]
| Parameter | Recommendation | Rationale & Causality |
| Temperature | -20°C or lower | Reduces the rate of all chemical reactions, including hydrolysis and potential thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing the primary hydrolytic degradation pathway.[10][11] |
| Container | Tightly sealed, amber glass vial with a PTFE-lined cap | Prevents moisture ingress and protects from light, which can catalyze the degradation of some reactive compounds. |
| Environment | Inside a desiccator | Provides an additional layer of protection against ambient humidity, especially for frequently accessed containers. |
Safe Handling: A Self-Validating System
Every handling event introduces a risk of exposure. The following protocol minimizes this risk:
-
Preparation: Allow the sealed container to warm to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Environment: Conduct all manipulations in a fume hood with low ambient humidity or, ideally, within a glove box under an inert atmosphere.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Quickly weigh the desired amount and securely reseal the main container immediately.
-
Inert Gas Blanket: After dispensing, flush the headspace of the container with dry argon or nitrogen before resealing.
-
Personal Protective Equipment (PPE): Due to the compound's corrosive nature, always wear chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid inhalation of the dust.[2]
Experimental Protocol for Stability Assessment
Trust in a reagent requires verification. The following forced degradation study protocol provides a robust system for assessing the intrinsic stability of a specific lot of this compound and for identifying potential degradation products.[12]
Caption: Workflow for forced degradation stability testing.
Methodology
This protocol uses a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its degradation products.[12]
Step 1: Stock Solution Preparation
-
Accurately weigh and dissolve this compound in anhydrous acetonitrile (ACN) to prepare a stock solution of approximately 1 mg/mL. Perform this step quickly to minimize exposure to air.
Step 2: Application of Stress Conditions
-
For each condition, mix a defined volume of the stock solution with the stressor. Incubate for a predetermined period (e.g., 24 hours), sampling at intermediate time points (e.g., 2, 8, 24 hours).
-
Acidic Hydrolysis: Mix stock with 0.1 M HCl.
-
Basic Hydrolysis: Mix stock with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix stock with HPLC-grade water.
-
Oxidative Degradation: Mix stock with 3% H₂O₂.
-
Thermal Degradation: Store a sample of the solid compound and a separate sample of the stock solution in an oven at 60°C.
-
Photodegradation: Expose the stock solution to a light source as specified by ICH guideline Q1B, while a control sample is wrapped in foil.[12]
-
Step 3: Sample Quenching and Preparation
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
Stability-Indicating HPLC Method
A validated analytical method is crucial for accurate quantification.
| Parameter | Typical Conditions |
| Instrument | HPLC with UV or Photodiode Array (PDA) Detector[12] |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection λ | 220 nm (or as determined by UV scan) |
| Injection Vol. | 10 µL |
Step 4: Data Analysis and Interpretation
-
Calculate the percentage of the remaining parent compound at each time point relative to an unstressed control sample (T=0).
-
The peak area of any new peaks represents degradation products. A PDA detector is invaluable for comparing the UV spectra of new peaks to the parent compound.
-
Assess the "mass balance" – the sum of the parent compound and all degradation products should ideally account for 100% of the initial parent peak area, indicating that all major degradants are being detected.
Conclusion
This compound is a potent synthetic tool whose utility is directly proportional to its chemical integrity. Its primary liability is a pronounced sensitivity to moisture, leading to rapid hydrolytic degradation. By implementing the stringent storage and handling protocols outlined in this guide—namely, storage at or below -20°C under an inert atmosphere with strict moisture exclusion—researchers can significantly extend the compound's viable shelf-life. Furthermore, the provided protocol for stability assessment empowers laboratories to validate the quality of their own reagents, ensuring the robustness and reproducibility of their scientific outcomes.
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Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. PubMed Central. [Link]
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
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An updated synthesis of the diazo-transfer reagent imidazole- 1-sulfonyl azide hydrogen sulfate. The University of Manchester Research Explorer. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Supplemental Information from a relevant study. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]
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Synthesis of sulfonyl chlorides by chlorosulfonation. Organic Chemistry Portal. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
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Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. ACS Publications. [Link]
-
Photostability of sulfonated and halogenated bacteriochlorins in solution and in cells. ResearchGate. [Link]
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An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. ACS Publications. [Link]
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Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). ACS Publications. [Link]
-
Crystal Structure of 2-Ethylimidazole-1-sulfonyl Azide: A New Azidation Reagent. MDPI. [Link]
-
Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI. [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Publications. [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. [Link]
-
Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. AIP Publishing. [Link]
-
Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. Organic Chemistry Portal. [Link]
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of N-Substituted 2-Ethyl-1H-imidazole-4-sulfonamides
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted 2-ethyl-1H-imidazole-4-sulfonamides through the reaction of 2-ethyl-1H-imidazole-4-sulfonyl chloride with various primary amines. Sulfonamides are a cornerstone functional group in medicinal chemistry, and imidazole-containing scaffolds are prevalent in numerous therapeutic agents.[1] This guide details the underlying reaction principles, offers two distinct experimental protocols (a standard method and a microwave-assisted alternative), provides a troubleshooting guide for common issues, and outlines methods for product characterization. The protocols are designed to be self-validating, with explanations for each procedural choice to ensure robust and reproducible outcomes for researchers in drug discovery and synthetic chemistry.
Scientific Principles and Reaction Mechanism
The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a classic and widely utilized nucleophilic substitution reaction.[2][3] The core of this transformation involves the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride.
Key Mechanistic Steps:
-
Nucleophilic Attack: The primary amine (R-NH₂) acts as a nucleophile, attacking the sulfur atom of the this compound. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, a good leaving group, is subsequently eliminated.
-
Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] This step is crucial as it drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.
The overall reaction is illustrated below:
Caption: Workflow for the standard synthesis protocol.
-
This compound (1.0 eq)
-
Primary amine (1.0-1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. [1][2]4. Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 4-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x). [1]The acidic wash removes excess base, while the basic wash removes any unreacted sulfonyl chloride (as sulfonic acid) and the HCl salt of the base.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-substituted 2-ethyl-1H-imidazole-4-sulfonamide.
-
Protocol B: Microwave-Assisted Synthesis
This method is ideal for rapid synthesis and library generation, often resulting in higher yields and shorter reaction times. [4]
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
No solvent or base is typically required for this neat reaction.
-
Reaction Setup: In a microwave-safe reaction vessel, add the primary amine (1.0 eq) followed by this compound (1.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for 5-15 minutes. The optimal time and temperature should be determined empirically for each substrate.
-
Workup: After the reaction is complete and the vessel has cooled, treat the mixture with n-hexane and allow it to stand at room temperature.
-
Purification: The resulting crystals can often be collected by simple filtration, washed with cold n-hexane, and dried to yield the final product with high purity. [1]If necessary, further purification can be achieved by recrystallization.
Data Summary & Characterization
The choice of primary amine will influence reaction times and yields. The following table provides representative data for this class of reactions.
| Primary Amine Type | Typical Reaction Time (Protocol A) | Expected Yield Range | Notes |
| Aliphatic (e.g., Butylamine) | 4-8 hours | 85-95% | Generally high reactivity due to the strong nucleophilicity of the amine. |
| Aromatic (e.g., Aniline) | 6-12 hours | 70-90% | Reactivity can be affected by substituents on the aromatic ring. Electron-donating groups increase reactivity. |
| Heterocyclic (e.g., 2-Aminopyridine) | 8-18 hours | 60-85% | Reactivity can be lower due to the electronic nature of the heterocycle. |
| Sterically Hindered (e.g., tert-Butylamine) | 12-24 hours | 40-70% | Slower reaction rates and potentially lower yields due to steric hindrance around the nitrogen atom. |
Product Characterization:
The structure and purity of the synthesized N-substituted 2-ethyl-1H-imidazole-4-sulfonamides should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the ethyl group, the imidazole ring protons, and the substituent from the primary amine.
-
Infrared (IR) Spectroscopy: To identify characteristic absorption bands for the SO₂ group (typically around 1100-1370 cm⁻¹) and the N-H bond of the sulfonamide. [4]* Mass Spectrometry (MS): To confirm the molecular weight of the final product. [5]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient reaction time or temperature. | 1. Use fresh sulfonyl chloride and ensure all glassware/solvents are anhydrous.<[2]br>2. Increase the reaction temperature or consider using a catalytic method.3. Extend the reaction time and monitor closely by TLC. |
| Significant Amount of a Polar Byproduct (Sulfonic Acid) | Presence of water in the reaction mixture leading to hydrolysis of the sulfonyl chloride. [2] | 1. Use flame-dried glassware.2. Use anhydrous solvents from a solvent purification system or a freshly opened bottle.3. Run the reaction under a strict inert atmosphere. |
| Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation) | 1. Excess sulfonyl chloride was used.2. High reaction temperature favoring the second sulfonylation. | 1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride.<[2]br>2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).3. Monitor the reaction closely and quench it once the starting amine is consumed. |
References
- Benchchem Technical Support Center. Sulfonamide Synthesis with Primary Amines.
- Benchchem Application Notes. Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Macmillan Group, Princeton University.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- ResearchGate.
- Royal Society of Chemistry.
- MDPI.
Sources
protocol for sulfonamide synthesis using 2-ethyl-1H-imidazole-4-sulfonyl chloride
Application Note & Protocol
Topic: High-Fidelity Synthesis of Novel Sulfonamides Utilizing 2-Ethyl-1H-imidazole-4-sulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents due to its unique physicochemical properties and ability to act as an amide bioisostere.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of sulfonamides via the reaction of this compound with primary and secondary amines. As a heterocyclic sulfonyl chloride, this starting material allows for the introduction of an imidazole moiety, a privileged scaffold in drug discovery, into target molecules. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale, safety imperatives, and troubleshooting strategies to ensure reproducible, high-yield synthesis.
Scientific Foundation & Reaction Principle
The synthesis of sulfonamides from sulfonyl chlorides is a classic, robust nucleophilic acyl substitution reaction.[3][4] The protocol hinges on the high electrophilicity of the sulfur atom in the sulfonyl chloride group, which makes it susceptible to attack by nucleophilic primary or secondary amines.
Causality of Key Components:
-
This compound: The electrophile. The imidazole ring is a valuable pharmacophore, and its incorporation can modulate properties such as solubility, polarity, and receptor binding affinity.
-
Amine (Primary or Secondary): The nucleophile. The lone pair of electrons on the nitrogen atom initiates the reaction. The nature of the amine (aliphatic vs. aromatic, sterically hindered vs. unhindered) will significantly influence reaction kinetics.
-
Non-Nucleophilic Base (e.g., Triethylamine, Pyridine): The acid scavenger. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[4] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A tertiary amine base is required to neutralize the HCl in situ, driving the reaction to completion.
-
Anhydrous Aprotic Solvent (e.g., Dichloromethane, Acetonitrile): The reaction medium. Sulfonyl chlorides are highly susceptible to hydrolysis.[5] The use of dry solvents is critical to prevent the decomposition of the starting material into the corresponding sulfonic acid, which would significantly lower the yield.
Reaction Mechanism
The reaction proceeds through a two-step addition-elimination mechanism. The amine's nitrogen atom attacks the electrophilic sulfur atom, forming a transient, tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form the stable sulfonamide product.
Caption: General mechanism for sulfonamide formation.
Mandatory Safety Protocols
Sulfonyl chlorides are hazardous reagents that demand strict adherence to safety procedures.[5] Negligence can result in severe injury and failed experiments.
-
Primary Hazards:
-
Corrosivity: Can cause severe chemical burns to skin, eyes, and the respiratory tract.[5]
-
High Reactivity: Reacts exothermically, and sometimes violently, with water, moisture, and strong bases.[5][6] This reaction produces corrosive hydrochloric acid gas.
-
Toxicity: Decomposition can release toxic fumes like sulfur dioxide and hydrogen chloride.[5]
-
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.
-
Eye Protection: Tightly fitting safety goggles and a full-face shield are essential.[5][7]
-
Gloves: Use chemical-resistant nitrile or neoprene gloves. Inspect for damage before each use and change them immediately upon contamination.[5]
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory. Ensure clothing is impervious to chemicals.[7]
-
-
Engineering Controls:
Materials & Equipment
| Reagents & Chemicals | Equipment |
| This compound (FW: 194.64) | Round-bottom flasks (various sizes) |
| Amine (e.g., Morpholine, Aniline, Benzylamine) | Magnetic stirrer and stir bars |
| Triethylamine (Et₃N) or Pyridine (distilled) | Glass dropping funnel or syringe pump |
| Anhydrous Dichloromethane (DCM) | Condenser and inert gas line (N₂ or Ar) |
| Hydrochloric Acid (HCl), 1M solution | Ice/water bath |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |
| Brine (Saturated NaCl solution) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate | Thin Layer Chromatography (TLC) plates and chamber |
| Silica Gel (for column chromatography) | Glass column for chromatography |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | Standard laboratory glassware |
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a representative amine (e.g., morpholine). Molar equivalents should be adjusted based on the specific amine used.
Step 1: Reaction Setup and Inert Conditions
-
Place a magnetic stir bar in a dry, 100 mL round-bottom flask.
-
Flame-dry the flask under vacuum or oven-dry it at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
In the fume hood, add the amine (e.g., morpholine, 1.1 equivalents) and triethylamine (1.5 equivalents) to the flask.
-
Add 20 mL of anhydrous dichloromethane (DCM) via syringe.
-
Equip the flask with a rubber septum and place it in an ice/water bath, allowing the solution to cool to 0 °C with stirring.
-
Causality: Using anhydrous conditions is paramount to prevent the hydrolysis of the sulfonyl chloride starting material. Cooling the reaction to 0 °C helps to control the initial exotherm upon addition of the sulfonyl chloride, preventing potential side reactions.
-
Step 2: Addition of Sulfonyl Chloride
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in 15 mL of anhydrous DCM.
-
Draw this solution into a dry syringe and add it dropwise to the stirring amine solution over 15-20 minutes. A syringe pump can be used for better control.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Causality: Slow, dropwise addition ensures the reaction temperature remains controlled, minimizing the formation of impurities.
-
Step 3: Reaction Monitoring
-
Let the reaction stir at room temperature for 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the sulfonyl chloride starting material. A typical eluent system is 50:50 Ethyl Acetate/Hexanes.
-
The reaction is complete when the sulfonyl chloride spot has been completely consumed.
-
Causality: TLC is a rapid and effective method to determine the endpoint of the reaction, preventing unnecessary reaction time or premature work-up.
-
Step 4: Aqueous Work-up and Extraction
-
Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
20 mL of 1M HCl (to remove excess amine and triethylamine).
-
20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
20 mL of brine (to remove bulk water).
-
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Causality: The series of washes systematically removes unreacted starting materials, the base, and its salt, simplifying the final purification step.
-
Step 5: Purification
-
The crude product can be purified by one of two primary methods:
-
Recrystallization: If the product is a solid, dissolve it in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes mixture) and allow it to cool slowly to form pure crystals.[9]
-
Silica Gel Chromatography: If the product is an oil or if recrystallization is ineffective, purify it using flash column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[4]
-
Step 6: Characterization
-
Confirm the identity and purity of the final sulfonamide product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Experimental Workflow and Data Summary
Caption: Step-by-step experimental workflow.
Table 1: Representative Reaction Parameters
| Amine Substrate | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Purification Method |
| Morpholine | Et₃N (1.5) | DCM | 0 → RT | 2-3 | >90% | Recrystallization |
| Aniline | Pyridine (2.0) | DCM | 0 → RT | 4-6 | 75-85% | Column Chromatography |
| Benzylamine | Et₃N (1.5) | DCM | 0 → RT | 2-4 | >85% | Column Chromatography |
| Diethylamine | Et₃N (1.5) | ACN | 0 → RT | 3-5 | >90% | Column Chromatography |
Note: Data are representative and may vary based on substrate purity and reaction scale.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of sulfonyl chloride. 2. Insufficient base. 3. Poor quality amine. | 1. Use freshly distilled, anhydrous solvents. Ensure all glassware is rigorously dried. 2. Use at least 1.2-1.5 equivalents of base. 3. Check the purity of the amine; distill if necessary. |
| Starting Material Remains | 1. Reaction not complete. 2. Insufficient equivalents of amine. | 1. Allow the reaction to stir for a longer duration. Gentle heating (40 °C) may be required for less reactive amines. 2. Use a slight excess (1.1-1.2 eq.) of the amine. |
| Multiple Spots on TLC | 1. Side reactions due to excess heat. 2. Decomposition of product on silica gel. | 1. Maintain temperature control during sulfonyl chloride addition. 2. Deactivate silica gel with 1% triethylamine in the eluent. Consider purification by recrystallization. |
| Product Lost in Work-up | 1. Product is water-soluble. 2. Emulsion formation during extraction. | 1. Back-extract the aqueous layers with the organic solvent. 2. Add more brine to the separatory funnel to break the emulsion. |
References
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
-
McCullough, B. J., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
Barrett, K. T., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
-
University of Canterbury. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
MacMillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Sdfine. (n.d.). Sulphuryl chloride Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
-
Cooper, J. T., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
- BenchChem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
试剂仪器网. (n.d.). CAS 1342111-54-9; this compound. Retrieved from [Link]
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- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
using 2-ethyl-1H-imidazole-4-sulfonyl chloride to make kinase inhibitors
Application Note & Protocols
Topic: Strategic Use of 2-Ethyl-1H-imidazole-4-sulfonyl Chloride for the Development of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. The imidazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of many successful kinase inhibitors by effectively interacting with the ATP-binding site.[1][2][3] This application note provides a comprehensive guide to leveraging This compound , a versatile chemical building block, for the synthesis of novel sulfonamide-based kinase inhibitors. We will detail the strategic rationale, provide a robust, step-by-step synthetic protocol, discuss structure-activity relationship (SAR) considerations, and present a framework for biological evaluation.
Introduction: The Power of the Imidazole Scaffold in Kinase Inhibition
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. Kinases share a conserved ATP-binding pocket, making the design of selective inhibitors a significant challenge.[2] The imidazole moiety has emerged as a highly effective scaffold for several reasons:
-
Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.[1]
-
Structural Versatility: The imidazole ring can be substituted at multiple positions, allowing chemists to fine-tune the steric and electronic properties of the inhibitor to achieve desired potency and selectivity.[4]
-
Proven Clinical Success: Several FDA-approved drugs, such as the tyrosine kinase inhibitor Nilotinib, feature an imidazole core, demonstrating its therapeutic value.[5]
The sulfonamide group is a bioisostere of the amide bond, offering similar geometry but with improved metabolic stability and an additional hydrogen bond acceptor.[6][7] The combination of an imidazole core with a sulfonamide linker, derived from a reactive sulfonyl chloride, provides a powerful and modular approach to building libraries of potential kinase inhibitors.
The Key Reagent: this compound
This guide focuses on the application of this compound as a primary building block.
| Property | Value | Source |
| CAS Number | 1342111-54-9 | |
| Molecular Formula | C₅H₇ClN₂O₂S | |
| Molecular Weight | 194.64 g/mol | |
| Physical Form | Solid | [8] |
| Purity | Typically ≥95% | [8] |
| Key Functional Group | Sulfonyl Chloride (-SO₂Cl) |
The sulfonyl chloride group is a highly reactive electrophile, making it ideal for coupling with a wide range of nucleophilic amines. This reactivity is the foundation of the synthetic strategy outlined in this note.
Synthetic Strategy and Workflow
The core of the synthetic approach is the reaction between this compound and a primary or secondary amine to form a stable sulfonamide bond. This is a classic and reliable transformation in medicinal chemistry.[9][10] The overall workflow is designed to be modular, allowing for the rapid generation of diverse analogs for SAR studies.
Caption: High-level workflow for kinase inhibitor synthesis and evaluation.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Ethyl-N-(aryl/heteroaryl)-1H-imidazole-4-sulfonamide Derivatives
This protocol describes a general method for the coupling reaction. The choice of amine is critical and should be guided by the specific kinase target and desired SAR.
Materials:
-
This compound (1.0 eq)
-
Selected primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the selected amine (1.1 eq) and dissolve it in anhydrous DCM (volume sufficient to make a ~0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent potential side reactions.
-
Base Addition: Add the base (e.g., pyridine, 2.0 eq) to the amine solution and stir for 5 minutes. The base acts to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[10]
-
Sulfonyl Chloride Addition: In a separate container, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine/base mixture over 10-15 minutes. The slow addition helps maintain temperature control.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M HCl (aqueous) to quench the reaction and neutralize the excess base.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine. The acidic wash removes the excess base, the bicarbonate wash removes any unreacted starting material or acidic impurities, and the brine wash aids in removing water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Structure-Activity Relationship (SAR) and Molecular Design
The power of this synthetic approach lies in its modularity. The properties of the final inhibitor can be dramatically altered by changing the amine component.
Caption: Key pharmacophoric elements of the imidazole-sulfonamide scaffold.
-
R-Group (Amine Component): This is the primary point of diversification. By introducing different aryl, heteroaryl, or aliphatic amines, researchers can probe different sub-pockets within the kinase active site. For example, adding groups capable of forming specific hydrogen bonds or hydrophobic interactions can drastically increase potency and selectivity for a target kinase like Aurora A or EGFR.[5][11]
-
Imidazole Core: While the 2-ethyl substitution is fixed in this note, other substitutions on the imidazole ring itself could be explored in more advanced syntheses to further optimize hinge-binding interactions.
-
Sulfonamide Linker: This group provides a crucial hydrogen bond accepting feature and orients the R-group correctly within the active site.[7]
Application Example: Hypothetical Kinase Selectivity Panel
To illustrate the output of this workflow, consider a small library of three inhibitors synthesized using the protocol above, where only the R-group is varied. The compounds are then tested against a panel of kinases to determine their potency (IC₅₀) and selectivity.
| Compound ID | R-Group (from R-NH₂) | IC₅₀ Kinase A (nM) | IC₅₀ Kinase B (nM) | IC₅₀ Kinase C (nM) |
| INH-001 | 4-methoxyaniline | 55 | 850 | >10,000 |
| INH-002 | 3-aminopyridine | 120 | 95 | 2,500 |
| INH-003 | 4-fluoroaniline | 25 | 1,200 | >10,000 |
Interpretation of Hypothetical Data:
-
INH-001 and INH-003 show good potency and selectivity for Kinase A over Kinases B and C. The para-fluoro substituent in INH-003 appears to enhance potency compared to the para-methoxy group in INH-001.
-
INH-002 shows moderate, non-selective activity against both Kinase A and B, suggesting the pyridine nitrogen may be forming interactions common to both active sites.
This type of data is critical for guiding the next round of synthesis in a drug discovery campaign.[12]
Conclusion
This compound is a highly valuable and commercially available reagent for the efficient construction of novel kinase inhibitors. The straightforward and robust sulfonamide coupling reaction allows for the rapid exploration of chemical diversity at the amine R-group. This modular approach, grounded in the established importance of the imidazole scaffold for kinase binding, provides a powerful platform for medicinal chemists and drug discovery professionals to generate potent and selective inhibitors for a wide range of kinase targets.
References
- Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. (n.d.). BenchChem.
- Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. (2007). Journal of Medicinal Chemistry.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors. (n.d.). PubMed.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
- Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (n.d.). BenchChem.
- This compound. (n.d.). Sigma-Aldrich.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed.
- This compound. (n.d.). Fluorochem.
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI.
- Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. (2008). PubMed.
- Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. (2021). ACS Medicinal Chemistry Letters.
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2024). PMC - PubMed Central.
- This compound [1342111-54-9]. (n.d.). Chemsigma.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PMC.
- Evaluating the Selectivity of Imidazole-Based Kinase Inhibitors: A Comparative Guide. (n.d.). BenchChem.
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2024). MDPI.
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- 12. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Antibacterial Agents from 2-Ethyl-1H-imidazole-4-sulfonyl Chloride: Application Notes and Protocols
Introduction
The relentless rise of antimicrobial resistance presents a formidable challenge to global public health, threatening to undermine decades of medical progress. The emergence of multi-drug resistant pathogens necessitates the urgent discovery and development of new classes of antibacterial agents with novel mechanisms of action. A promising strategy in this endeavor is the design of hybrid molecules that combine the structural features of known pharmacophores to create compounds with enhanced potency and a reduced propensity for resistance development.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of a novel class of potential antibacterial agents: 2-ethyl-1H-imidazole-4-sulfonamides. We will explore the scientific rationale behind the selection of the imidazole-sulfonamide scaffold, detailing the established biological activities of each component.[1][2][3][4][5] This guide offers detailed, step-by-step protocols for the synthesis of a diverse library of these compounds starting from the readily available 2-ethyl-1H-imidazole-4-sulfonyl chloride. Furthermore, we provide established methodologies for the in vitro evaluation of their antibacterial activity through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
Part 1: Scientific Rationale and Strategy
The Pharmacophore: Why Imidazole-Sulfonamides?
The strategic combination of the imidazole core and the sulfonamide moiety is a deliberate design choice aimed at leveraging the unique and complementary properties of each.
-
The Imidazole Core: The imidazole ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including the essential amino acid histidine. Its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2][5] The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.
-
The Sulfonamide Moiety: Sulfonamides were among the first classes of antibiotics to be widely used and continue to be clinically relevant.[6] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthetase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[7][8][] Since humans obtain folic acid from their diet, this pathway is an excellent selective target for antibacterial agents.[7][10]
-
Synergistic Potential: By covalently linking the 2-ethyl-imidazole scaffold to a sulfonamide group, we hypothesize the creation of novel compounds with several potential advantages:
-
Dual-Action or Enhanced Activity: The imidazole moiety may contribute to the overall antibacterial effect, potentially through a secondary mechanism of action, leading to synergistic or enhanced potency.
-
Overcoming Resistance: The novel chemical structure may not be recognized by existing bacterial resistance mechanisms that target traditional sulfonamides.
-
Favorable Pharmacokinetic Properties: The combined scaffold offers opportunities to modulate physicochemical properties such as solubility and membrane permeability, which are critical for drug efficacy.
-
Caption: Competitive inhibition of dihydropteroate synthetase (DHPS) by sulfonamides.
Our Starting Material: this compound
The selected starting material, this compound, is a commercially available compound, providing a convenient and reproducible entry point for the synthesis of the target sulfonamides.[11]
Chemical Structure and Properties:
-
Molecular Formula: C₅H₇ClN₂O₂S
-
Appearance: Solid
-
Key Features: The molecule possesses a highly reactive sulfonyl chloride group (-SO₂Cl) at the 4-position of the imidazole ring. This electrophilic center is primed for nucleophilic attack by primary and secondary amines, forming stable sulfonamide linkages. The ethyl group at the 2-position can influence the steric and electronic properties of the imidazole ring.
Part 2: Synthesis and Characterization Protocols
General Protocol for the Synthesis of Novel 2-Ethyl-1H-imidazole-4-sulfonamides
This protocol describes a general and robust method for the synthesis of 2-ethyl-1H-imidazole-4-sulfonamides from this compound and a variety of primary or secondary amines. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF))
-
Base (e.g., triethylamine or pyridine)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 equivalents) and dissolve it in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base (1.2 equivalents), such as triethylamine, to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure sulfonamide derivative.
Caption: A generalized workflow for the synthesis of novel sulfonamides.
Protocol for the Synthesis of a Library of Sulfonamide Derivatives
To explore the structure-activity relationships (SAR), a library of diverse sulfonamides should be synthesized. The following table provides a selection of commercially available amines that can be used in the general protocol described above.
| Amine Class | Representative Amines | Rationale for Inclusion |
| Aromatic | Aniline, 4-Fluoroaniline, 4-Methoxyaniline, 4-Nitroaniline | To probe the effect of electron-donating and electron-withdrawing substituents on the aromatic ring. |
| Heterocyclic | 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine, Thiazol-2-amine | To introduce additional heteroatoms for potential hydrogen bonding and to explore different ring systems. |
| Aliphatic | Benzylamine, Cyclohexylamine, Morpholine, Piperidine | To investigate the impact of flexibility, and steric bulk on antibacterial activity. |
Characterization of Novel Compounds
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following are expected spectroscopic data for a representative product, N-phenyl-2-ethyl-1H-imidazole-4-sulfonamide:
-
¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), aromatic protons from the phenyl ring, and protons on the imidazole ring. The sulfonamide N-H proton will likely appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the carbons of the ethyl group, the phenyl ring, and the imidazole ring.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), C=N and C=C stretches of the imidazole ring, and the asymmetric and symmetric S=O stretches of the sulfonamide group.
-
Mass Spectrometry (MS): The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the product.
Part 3: In Vitro Antibacterial Activity Testing Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] The broth microdilution method is a widely used and standardized technique for determining MIC values.[14][15]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Stock solutions of test compounds and control antibiotics (e.g., amoxicillin) in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or microplate reader
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the microtiter plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of bacteria. This can be assessed visually or by using a microplate reader.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol for Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13][14]
Step-by-Step Protocol:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.
-
Incubation: Incubate the agar plates at 37 °C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[16]
Part 4: Data Interpretation and Future Directions
Structure-Activity Relationship (SAR) Analysis
The MIC values obtained for the library of synthesized compounds should be tabulated and analyzed to establish structure-activity relationships.
Hypothetical MIC Data Table (µg/mL):
| Compound | R-Group (from Amine) | S. aureus MIC | E. coli MIC |
| 1 | Phenyl | 16 | 32 |
| 2 | 4-Fluorophenyl | 8 | 16 |
| 3 | 4-Methoxyphenyl | 32 | 64 |
| 4 | 4-Nitrophenyl | 4 | 8 |
| 5 | Benzyl | 64 | >128 |
| 6 | 2-Pyridyl | 8 | 16 |
Analysis:
From this hypothetical data, one might conclude that electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring enhance antibacterial activity against both Gram-positive and Gram-negative bacteria, while electron-donating groups (e.g., -OCH₃) and flexible aliphatic linkers (e.g., benzyl) are detrimental to activity.[1] The presence of a heterocyclic ring like pyridine may also be beneficial.
Future Directions
The discovery of promising lead compounds from the initial screening should be followed by a series of further investigations:
-
Lead Optimization: Synthesize additional analogs of the most potent compounds to further refine the SAR and improve activity and selectivity.
-
Toxicity Studies: Evaluate the cytotoxicity of the lead compounds against mammalian cell lines to assess their potential for therapeutic use.
-
In Vivo Efficacy: Test the most promising non-toxic compounds in animal models of bacterial infection to determine their efficacy in vivo.
-
Mechanism of Action Studies: While the sulfonamide moiety has a known target, it is crucial to investigate whether the novel hybrid compounds retain this mechanism or exhibit a different mode of action.
By following the protocols and strategies outlined in this application note, researchers can systematically synthesize and evaluate novel 2-ethyl-1H-imidazole-4-sulfonamides as a potential new class of antibacterial agents to combat the growing threat of antimicrobial resistance.
References
- Mode of Action (MOA) of Sulfonamide Antibiotics - Science Prof Online.
- Sulfonamide: Uses, Interactions, and Mechanism of Action - Minicule.
- Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC - NIH.
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
- Sulfonamide: Mechanism of Action & Uses - Video - Study.com.
- Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences.
- Preparation of sulfonamides
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
- Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC - Microbe Investig
- Minimum Inhibitory Concentration (MIC)
- Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC)
- In vitro antimicrobial susceptibility testing methods - Pure.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchG
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
- Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions.
- Synthesis, Characterization and Antibacterial Activity of New Derivatives of Imidazolidine having Sulfamethoxazole Moiety - ResearchG
- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjug
- Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed.
- This compound | 1342111-54-9 - Sigma-Aldrich.
- This compound - Fluorochem.
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. minicule.com [minicule.com]
- 7. scienceprofonline.com [scienceprofonline.com]
- 8. study.com [study.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. emerypharma.com [emerypharma.com]
- 13. microbeonline.com [microbeonline.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. pure.tue.nl [pure.tue.nl]
- 16. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
2-ethyl-1H-imidazole-4-sulfonyl chloride in parallel synthesis of compound libraries
Application Note & Protocol
Leveraging 2-ethyl-1H-imidazole-4-sulfonyl Chloride for High-Throughput Parallel Synthesis of Novel Sulfonamide Libraries
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1] The efficient construction of diverse compound libraries around this scaffold is therefore a critical activity in early-stage drug discovery for identifying novel hit compounds.[2][3] This guide provides a detailed technical overview and actionable protocols for utilizing this compound, a versatile building block that combines the proven sulfonamide warhead with the biologically significant imidazole heterocycle.[4][5] Imidazole-based compounds are of great interest due to their prevalence in bioactive molecules and their ability to engage in various biological interactions.[6][7] This document outlines methodologies for solution-phase parallel synthesis, enabling researchers to rapidly generate libraries of novel 2-ethyl-1H-imidazole-4-sulfonamides for screening and lead optimization.
Reagent Profile: this compound
This compound is a bifunctional reagent designed for facile incorporation into small molecules. Its utility is derived from the highly reactive sulfonyl chloride group, which serves as an electrophilic handle for reaction with a vast array of nucleophiles, primarily primary and secondary amines, to form stable sulfonamide linkages.[1]
Chemical & Physical Properties
The fundamental properties of the reagent are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1342111-54-9 | [8][9] |
| Molecular Formula | C₅H₇ClN₂O₂S | [8][10] |
| Molecular Weight | 194.63 g/mol | [10] |
| Appearance | Solid | [8][10] |
| Purity | Typically ≥95% | [8][10] |
| IUPAC Name | This compound | [8] |
Reactivity Profile & Mechanistic Insight
The primary utility of this compound lies in its reaction with amines to form sulfonamides. The sulfur atom of the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This allows for nucleophilic attack by an amine, followed by the elimination of hydrochloric acid (HCl), which is typically scavenged by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA).
The imidazole ring itself is a critical component. While the N-H of the imidazole can be reactive under certain conditions, its nucleophilicity is significantly lower than that of the primary and secondary amines used as building blocks, allowing for selective reaction at the sulfonyl chloride moiety under controlled basic conditions. The presence of the imidazole core is medicinally relevant, as it can form key hydrogen bonds and other interactions with biological targets.[7]
Safety & Handling
CAUTION: this compound is a hazardous chemical. Strict adherence to safety protocols is mandatory.
-
Hazards: The reagent is corrosive and causes severe skin burns and eye damage.[8][10] It may also cause respiratory irritation.[8] It is water-reactive; contact with moisture will lead to rapid decomposition into the corresponding sulfonic acid and HCl gas, creating a corrosive and hazardous environment.[11]
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[11] Dispense the solid reagent rapidly and ensure containers are tightly sealed after use.
-
Storage: Store at room temperature in a desiccated, inert environment.[8]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11][12] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[11][12]
Core Application: Parallel Synthesis Workflow
Parallel synthesis is a powerful strategy to rapidly generate a multitude of distinct, yet structurally related, compounds for high-throughput screening. The workflow for creating a sulfonamide library using this compound is a systematic process amenable to automation.
Detailed Protocol: Solution-Phase Synthesis in 96-Well Plates
This protocol describes a standard method for solution-phase synthesis, which is well-suited for generating hundreds to thousands of compounds for initial biological screening.
Rationale & Causality
The choice of a solution-phase approach in a 96-well format is driven by its speed and simplicity. It avoids the complexities of solid-phase synthesis, making it ideal for rapid library generation where high purity (e.g., >80%) is sufficient for primary screening. Dichloromethane (DCM) is often selected as the solvent due to its volatility (aiding in solvent removal) and its ability to dissolve a wide range of organic reagents. DIEA is used as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct without competing with the amine nucleophile.
Materials & Equipment
-
Reagents:
-
This compound (CAS 1342111-54-9)
-
Amine library (diverse primary and secondary amines)
-
Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching)
-
Ethyl Acetate and 1M HCl (for work-up)
-
-
Equipment:
-
96-well reaction blocks (e.g., polypropylene deep-well plates)
-
Automated liquid handler or multichannel pipettes
-
Plate sealer
-
Orbital shaker with temperature control
-
Centrifugal evaporator (e.g., Genevac)
-
LC-MS system for analysis
-
Step-by-Step Methodology
-
Preparation of Stock Solutions (Day 1):
-
Amine Plate: In a 96-well plate, prepare 0.2 M solutions of each amine from your library in anhydrous DCM (500 µL per well). This will be your "Amine Source Plate".
-
Sulfonyl Chloride Solution: Prepare a 0.22 M solution of this compound in anhydrous DCM. Causality: A slight excess (1.1 equivalents) of the sulfonyl chloride is used to drive the reaction to completion.
-
Base Solution: Prepare a 0.6 M solution of DIEA in anhydrous DCM. Causality: Using 3 equivalents of base ensures complete neutralization of the generated HCl and any trace acidic impurities.
-
-
Reaction Setup (Day 1):
-
To a new 96-well deep-well reaction block, add 250 µL (50 µmol, 1.0 eq) of each amine solution from the Amine Source Plate into the corresponding wells.
-
Add 250 µL (150 µmol, 3.0 eq) of the DIEA solution to each well.
-
Initiate the reaction by adding 250 µL (55 µmol, 1.1 eq) of the this compound solution to each well.
-
Immediately seal the reaction block with a chemically resistant cap mat or heat seal.
-
-
Reaction Incubation (Day 1-2):
-
Place the sealed reaction block on an orbital shaker and agitate at room temperature (20-25°C) for 16 hours (overnight). Causality: The extended reaction time at room temperature is a general condition that works for a majority of simple amines without promoting degradation of the sulfonyl chloride.
-
-
Work-up & Isolation (Day 2):
-
Unseal the plate in a fume hood. Add 100 µL of methanol to each well to quench any unreacted sulfonyl chloride.
-
Evaporate the solvent in a centrifugal evaporator until the samples are dry.
-
Re-dissolve the residue in 500 µL of ethyl acetate.
-
Add 500 µL of 1M HCl (aq) to each well. Seal and shake vigorously for 5 minutes to extract the excess DIEA into the aqueous phase.
-
Allow the layers to separate (centrifugation may be required).
-
Carefully remove the top organic layer from each well and transfer to a new 96-well plate.
-
Evaporate the solvent to dryness to yield the crude sulfonamide products.
-
-
Analysis & Plating (Day 2):
-
Re-dissolve the final products in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mM) for storage and screening.
-
Take a small aliquot from each well for LC-MS analysis to confirm the identity (by mass) and estimate the purity of each library member.
-
Data & Troubleshooting
Successful library synthesis relies on robust protocols and the ability to quickly diagnose issues.
Representative Data
A typical output from the LC-MS analysis of a 96-well plate should be compiled for easy review.
| Well ID | Amine Input | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity by UV (%) |
| A1 | Benzylamine | 286.09 | 286.1 | 92% |
| A2 | Morpholine | 274.08 | 274.1 | 95% |
| A3 | Aniline | 282.07 | 282.1 | 88% |
| A4 | Cyclohexylamine | 288.14 | 288.2 | 91% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive/degraded sulfonyl chloride due to moisture. 2. Sterically hindered or electronically poor amine. 3. Insufficient base. | 1. Use fresh reagent and ensure anhydrous conditions. 2. Increase reaction temperature (e.g., to 40°C) or extend reaction time. 3. Ensure 3 equivalents of base are added. |
| Multiple Products Observed | 1. Reaction at the imidazole N-H. 2. Formation of a disulfonated amine (for primary amines). | 1. This is less common under these conditions but can be mitigated by using a lower temperature. 2. Use a larger excess of the amine relative to the sulfonyl chloride if this side product is dominant. |
| Poor Purity Post-Workup | 1. Inefficient extraction of base. 2. Hydrolysis of sulfonyl chloride to sulfonic acid. | 1. Perform the aqueous wash twice. 2. Ensure all reagents and solvents are anhydrous. The sulfonic acid is typically removed by the aqueous wash. |
Conclusion
This compound is a highly effective and valuable building block for the parallel synthesis of novel sulfonamide libraries. Its robust reactivity, combined with the privileged imidazole scaffold, provides a direct route to compounds of significant interest for drug discovery. The protocols outlined herein offer a validated starting point for researchers to rapidly and efficiently generate diverse libraries, accelerating the identification of new chemical entities for a range of therapeutic targets.
References
-
Gioiello, A., Rosatelli, E., Teofrasti, M., Filipponi, P., & Pellicciari, R. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis . ACS Publications. [Link]
-
García-García, A., San-Feliciano, A., & Peinador, C. (2002). Parallel synthesis and anti-malarial activity of a sulfonamide library . PubMed. [Link]
-
D'Andrea, L., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors . MDPI. [Link]
-
Kumar, S., Korupolu, R. B., & Leleti, K. R. (2024). Synthesis of sulfonamide containing 2‐(isoxazol‐3‐yl)‐1H‐imidazole derivatives . Wiley Online Library. [Link]
-
Building a Sulfonamide Library by Eco-Friendly Flow Synthesis . Request PDF on ResearchGate. [Link]
-
Rueter, J. K., & Ghorai, S. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides . PMC - NIH. [Link]
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Darlak, K., et al. (2010). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold . PMC - NIH. [Link]
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Pu, Y., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Wiley Online Library. [Link]
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Synthesis of sulfonamides . ResearchGate. [Link]
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Showalter, V. Y., et al. (2013). Preparation of sulfonamides from N-silylamines . PMC - NIH. [Link]
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Synthesis of sulfonyl chloride substrate precursors . Supporting Information. [Link]
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This compound [1342111-54-9] . Chemsigma. [Link]
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Wang, Z., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides . PMC - NIH. [Link]
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Debnath, I., & Kashyapi, R. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements . The Pharma Innovation. [Link]
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CAS 1342111-54-9; this compound . Chem-Net. [Link]
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Wang, J., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes . PMC - PubMed Central. [Link]
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Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides . MDPI. [Link]
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solvent effects on the reaction of 2-ethyl-1H-imidazole-4-sulfonyl chloride
Application Note & Protocol Guide
Topic: Solvent Effects on the Reaction of 2-Ethyl-1H-imidazole-4-sulfonyl Chloride with Amines for Drug Discovery Applications
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the critical role solvent selection plays in the synthesis of sulfonamides derived from this compound. Imidazole-based sulfonamides are a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities. The reactivity of heterocyclic sulfonyl chlorides, however, is exquisitely sensitive to the reaction environment. This document, authored from the perspective of a Senior Application Scientist, elucidates the mechanistic underpinnings of solvent effects and provides robust, field-tested protocols for screening and optimizing this crucial synthetic transformation. We will explore how solvent properties such as polarity, proticity, and coordinating ability dictate reaction kinetics, yield, and purity, enabling researchers to accelerate the development of novel therapeutics.
Introduction: The Strategic Importance of Imidazole Sulfonamides
The imidazole ring is a privileged scaffold in drug design, appearing in numerous FDA-approved drugs. Its ability to act as a hydrogen bond donor and acceptor, coordinate to metal ions in metalloenzymes, and serve as a versatile synthetic handle makes it invaluable. When combined with the sulfonamide functional group—a well-established bioisostere for carboxylic acids—the resulting molecules often exhibit potent and selective biological activities, including antibacterial, anticancer, and diuretic effects[1].
This compound is a key building block for accessing this chemical space. However, like many heteroaromatic sulfonyl chlorides, it is a highly reactive and potentially unstable electrophile[2][3]. Its successful coupling with primary or secondary amines to form the desired sulfonamide is heavily dependent on the reaction conditions, with the choice of solvent being a paramount consideration. An improper solvent can lead to low yields, decomposition of the starting material via hydrolysis, or the formation of intractable side products[4].
This application note serves as a comprehensive guide to navigating the complexities of solvent selection for this reaction. By understanding the interplay between the solvent, the electrophile, and the nucleophile, researchers can establish a rational basis for reaction optimization, ensuring reproducibility and scalability.
Theoretical Background: Why Solvent Matters
The reaction of a sulfonyl chloride with an amine to form a sulfonamide is the most fundamental route to this functional group[1]. The reaction generally proceeds through a nucleophilic substitution at the sulfur center. While the precise mechanism can vary, it is often depicted as a concerted, SN2-type displacement or a stepwise addition-elimination pathway. In either case, the solvent plays a multifaceted role.
Solvent Polarity and Dielectric Constant
Polar solvents are essential to dissolve the ionic or polar reactants typically used in this synthesis[5]. The ability of a solvent to stabilize charged intermediates or transition states can significantly accelerate the reaction.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO, THF): These solvents possess significant dipole moments but lack acidic protons. They are highly effective at solvating cations (like the protonated amine base) while leaving the anionic nucleophile relatively "naked" and highly reactive. This often leads to a dramatic increase in the rate of SN2 reactions[6]. For the sulfonylation of amines, these are frequently the solvents of choice[7].
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol, Water): These solvents have acidic protons and can form strong hydrogen bonds. While they are excellent at dissolving salts, they can form a "solvent cage" around the amine nucleophile through hydrogen bonding, which stabilizes the nucleophile and increases the energy barrier for the reaction, thereby slowing it down[6][8]. Furthermore, protic solvents can act as competing nucleophiles, leading to the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid—a critical issue for moisture-sensitive substrates like imidazole sulfonyl chlorides[4].
-
Non-Polar Aprotic Solvents (e.g., Dichloromethane, Toluene): These solvents have low dielectric constants and are poor at stabilizing charged species. Reactions may be slower, but these solvents can be advantageous when reactant solubility is sufficient and side reactions in polar media are a concern.
The Role of a Base
The sulfonylation reaction produces one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic. Therefore, at least one equivalent of a non-nucleophilic base (often two equivalents of the reactant amine or an auxiliary base like triethylamine or pyridine) is required to neutralize the acid and drive the reaction to completion[1]. The choice of base and its solubility in the chosen solvent system are also critical for reaction success.
Experimental Protocols: A Framework for Solvent Screening
The following protocols are designed as a systematic approach to screen solvents for the reaction of this compound with a model amine, morpholine.
Safety Note: this compound is expected to be corrosive and moisture-sensitive[9]. All manipulations should be performed in a fume hood using anhydrous solvents and appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials & Reagents
-
This compound (FW: 194.64 g/mol )
-
Morpholine (FW: 87.12 g/mol )
-
Triethylamine (TEA) (FW: 101.19 g/mol )
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous 2-Propanol (IPA)
-
Ethyl Acetate (for workup and chromatography)
-
Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
General Experimental Workflow Diagram
The following diagram illustrates the standardized workflow for the solvent screening experiments.
Caption: Standard workflow for solvent screening of sulfonamide synthesis.
Step-by-Step Protocol (Example for Acetonitrile)
-
Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous acetonitrile (5 mL), morpholine (87 mg, 1.0 mmol, 1.0 equiv.), and triethylamine (152 mg, 209 µL, 1.5 mmol, 1.5 equiv.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate vial, dissolve this compound (214 mg, 1.1 mmol, 1.1 equiv.) in anhydrous acetonitrile (2 mL). Add this solution dropwise to the cooled amine solution over 5 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate) until the limiting reagent (morpholine) is consumed.
-
Workup: Once the reaction is complete, quench by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure sulfonamide product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity. Calculate the isolated yield.
Repeat this protocol identically for each solvent to be tested (DCM, DMF, IPA).
Data Interpretation: Expected Outcomes
The choice of solvent is expected to have a significant impact on reaction rate and final yield. The following table summarizes the anticipated results based on established chemical principles.
| Solvent | Type | Dielectric Constant (ε) | Expected Reaction Rate | Expected Yield | Key Considerations |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Fast | High | Excellent choice. Solubilizes reactants well and promotes high nucleophilicity of the amine[10]. |
| DCM | Non-Polar Aprotic | 9.1 | Moderate | Moderate-High | Good for initial trials. Less polar, may result in slower reaction but often gives clean product profiles. |
| DMF | Polar Aprotic | 36.7 | Very Fast | High | High boiling point can make removal difficult. Can sometimes participate in side reactions at elevated temperatures. |
| 2-Propanol (IPA) | Polar Protic | 19.9 | Slow | Low-Moderate | Prone to H-bonding with the amine, reducing its reactivity. Risk of competing solvolysis of the sulfonyl chloride. |
Mechanistic Insights and the Role of Solvent
The reaction is believed to proceed via nucleophilic attack of the amine on the electrophilic sulfur atom. A polar aprotic solvent facilitates this by stabilizing the charge separation in the transition state without deactivating the amine nucleophile.
Caption: Proposed SN2-like mechanism and the role of aprotic solvent.
In this SN2-like pathway, polar aprotic solvents stabilize the partial positive charge developing on the imidazole ring (Im⁺) and the partial negative charge on the sulfonyl group in the transition state, lowering the activation energy. In contrast, a protic solvent would hinder the initial nucleophilic attack by forming strong hydrogen bonds with the amine.
Conclusion and Recommendations
For the efficient synthesis of sulfonamides from this compound, polar aprotic solvents are strongly recommended.
-
Starting Point: Acetonitrile (MeCN) and Dichloromethane (DCM) represent excellent starting points for optimization. They provide a good balance of reactivity, ease of handling, and straightforward workup.
-
For Difficult Substrates: If reactivity is low, N,N-Dimethylformamide (DMF) can be employed to accelerate the reaction, though purification may require more effort.
-
Avoid Protic Solvents: Protic solvents like alcohols should generally be avoided unless all other options have been exhausted, due to the high risk of solvolysis and significantly reduced reaction rates.
By applying this systematic approach, researchers can confidently and efficiently optimize the synthesis of novel imidazole-based sulfonamides, accelerating the pace of drug discovery and development.
References
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Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2378-2390. [Link]
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Roy, T., & Mondal, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219. [Link]
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Rogla, A., et al. (1975). Enthalpies of transfer from methanol to protic and aprotic solvents of the transition state in the reaction of benzenesulphonyl chloride with imidazole. Journal of the Chemical Society, Perkin Transactions 2, (11), 1294-1298. [Link]
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Pasha, M. A., Khan, R. R., & Shrivatsa, N. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH–THF under sonic condition. Ultrasonics Sonochemistry, 26, 15-21. [Link]
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Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3170-3173. [Link]
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Al-Masoudi, N. A., et al. (2012). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 17(10), 11674-11685. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride. National Center for Biotechnology Information. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(19), 5913. [Link]
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Sahu, P. K., et al. (2021). Exploring Protic and Aprotic Solvent Effects on the Molecular Properties of Furfurals in Ionic Liquids. The Journal of Physical Chemistry B, 125(39), 11099-11111. [Link]
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Moody, C. J., & Roff, G. J. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 10(2), 366-369. [Link]
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Chernyak, D., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
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The Journal of Organic Chemistry. (2024). Ahead of Print. ACS Publications. [Link]
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Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19376-19380. [Link]
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Galkin, V. I., et al. (2018). Chiral protic imidazolium salts with a (-)-menthol fragment in the cation: Synthesis, properties and use in the Diels-Alder reaction. New Journal of Chemistry, 42(8), 6242-6252. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
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Shields, C., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Angewandte Chemie International Edition, 57(23), 6949-6953. [Link]
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McNulty, J., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. ACS Omega, 7(36), 32415-32424. [Link]
-
Reddit. (2016). Why do Sn2 reactions need polar solvents? r/OrganicChemistry. [Link]
-
The Organic Chemistry Tutor. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction [Video]. YouTube. [Link]
-
Buchwald, S. L., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT Open Access Articles. [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 874-890. [Link]
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Application Note & Protocols: Catalytic Methods for Sulfonamide Formation with 2-Ethyl-1H-imidazole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sulfonamides and the Challenge of Heterocyclic Scaffolds
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1] Its ability to act as a bioisostere for amides, while offering distinct physicochemical properties such as improved metabolic stability and hydrogen bonding capabilities, makes it a valuable moiety in drug design.[2][3] The classical and most direct route to sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][4] While effective for many aromatic sulfonyl chlorides, this method can present challenges when dealing with heteroaromatic analogues, such as 2-ethyl-1H-imidazole-4-sulfonyl chloride.
Heterocyclic sulfonyl chlorides are often more challenging to prepare and can exhibit thermal instability.[5] Furthermore, the inherent electronic properties of the imidazole ring can influence the reactivity of the sulfonyl chloride group. This necessitates the development of robust and efficient catalytic methods to facilitate the formation of sulfonamides from such substrates, particularly for applications in library synthesis and late-stage functionalization in drug discovery. This application note provides a technical guide to catalytic approaches for the synthesis of sulfonamides using this compound, with a focus on the underlying principles and practical experimental protocols.
Catalytic Strategies for Sulfonamide Formation
The uncatalyzed reaction between a sulfonyl chloride and an amine, while feasible, often requires harsh conditions and may not be suitable for sensitive substrates. Catalysis offers a means to enhance the reaction rate, improve yields, and broaden the substrate scope under milder conditions. The primary role of a catalyst in this context is to activate either the sulfonyl chloride or the amine, thereby lowering the activation energy of the reaction.
Lewis Acid Catalysis: Enhancing Electrophilicity
Lewis acids can coordinate to one of the oxygen atoms of the sulfonyl chloride, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack by the amine.
Indium(III) salts, for example, have been shown to be effective catalysts for the sulfonylation of amines, including less nucleophilic anilines.[6] The catalytic cycle likely involves the formation of an activated sulfonyl chloride-indium complex, which is then attacked by the amine.
Base Catalysis: Enhancing Nucleophilicity
While bases are stoichiometrically required to neutralize the HCl byproduct, certain nucleophilic bases can also act as catalysts. These bases, such as 4-dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), can react with the sulfonyl chloride to form a highly reactive sulfonyl-catalyst intermediate. This intermediate is then more readily attacked by the amine, regenerating the catalyst.
This approach is particularly useful for less reactive amines or sterically hindered sulfonyl chlorides. For this compound, the imidazole moiety itself could potentially influence the reaction through intramolecular interactions or by affecting the electronic nature of the sulfonyl group.
Experimental Protocols
The following protocols are provided as starting points for the synthesis of sulfonamides from this compound. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is recommended for each specific amine substrate.
Protocol 1: Indium(III) Chloride Catalyzed Sulfonylation
This protocol is based on the general procedure for indium-catalyzed sulfonylation of amines.[6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Indium(III) chloride (InCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add indium(III) chloride (0.1 mmol, 10 mol%).
-
Add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (2 mL) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired sulfonamide.
Protocol 2: DMAP-Catalyzed Sulfonylation
This protocol utilizes 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
Materials:
-
This compound
-
Amine (primary or secondary)
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine or Triethylamine (as a stoichiometric base)
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
1 M aqueous hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol), pyridine (1.5 mmol), and DMAP (0.05 mmol, 5 mol%) in anhydrous dichloromethane (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.05 mmol) in anhydrous dichloromethane (5 mL) dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M aqueous HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Data Summary and Comparison of Catalytic Methods
The choice of catalytic method can significantly impact the yield and reaction time. The following table provides a hypothetical comparison based on typical outcomes for sulfonamide synthesis.
| Catalyst System | Catalyst Loading (mol%) | Typical Temperature (°C) | Typical Reaction Time (h) | General Applicability |
| InCl₃ / TEA | 5-10 | 25 | 2-8 | Good for a range of amines, including less nucleophilic ones. |
| DMAP / Pyridine | 1-5 | 0-25 | 1-6 | Effective for sterically hindered substrates and less reactive amines. |
| None (Base only) | - | 25-50 | 6-24 | May require elevated temperatures and longer reaction times. |
Troubleshooting and Considerations
-
Substrate Scope: The reactivity of the amine will play a crucial role. Electron-rich aliphatic amines are generally more reactive than electron-deficient anilines.
-
Competing Reactions: The imidazole nitrogen of the sulfonyl chloride or the product could potentially be alkylated or acylated under certain conditions. Careful control of stoichiometry and reaction conditions is important.
-
Purification: The basic nature of the imidazole moiety in the product may require specific considerations during aqueous workup and chromatographic purification. Using a neutral or slightly basic eluent system can be beneficial.
-
Synthesis of this compound: The starting sulfonyl chloride can be prepared from 2-ethyl-1H-imidazole via chlorosulfonation, although care must be taken due to the potential for side reactions and the instability of the product.
Conclusion
The synthesis of sulfonamides from this compound can be effectively achieved using catalytic methods. Both Lewis acid catalysis with indium(III) chloride and nucleophilic catalysis with DMAP offer mild and efficient alternatives to traditional uncatalyzed methods. The choice of catalyst and reaction conditions should be tailored to the specific amine substrate. The protocols and insights provided in this application note serve as a valuable resource for researchers engaged in the synthesis of novel sulfonamide-containing compounds for drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Abdolmohammadi, S., & Ahmadi, R. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32937-32963. [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Boyd, R. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Bavetsias, V., & Bissy, E. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 15(14), 3694–3697. [Link]
-
Xu, H., et al. (2025). Sulfonamide Synthesis: Unlocking New Pathways with Aryl Triflates via Photocatalytic Coupling. Organic Chemistry Frontiers, 12(22). [Link]
-
Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3054–3057. [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2014). Chemistry & Biology Interface, 4(5), 269. [Link]
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Application Notes and Protocols for High-Throughput Screening of 2-Ethyl-1H-imidazole-4-sulfonamide Derivatives
Introduction: The Therapeutic Potential of Imidazole-Sulfonamide Scaffolds
The hybridization of imidazole and sulfonamide moieties has garnered significant attention in medicinal chemistry. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The imidazole ring, a key component of many biological molecules, also contributes to a wide range of pharmacological effects.[3] The combination of these two pharmacophores in the 2-ethyl-1H-imidazole-4-sulfonamide scaffold presents a promising avenue for the discovery of novel therapeutics.[4]
A primary and well-documented target for sulfonamide-based inhibitors is the family of zinc metalloenzymes known as carbonic anhydrases (CAs).[5][6] These enzymes play a crucial role in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer.[7][8][9][10] Therefore, the high-throughput screening (HTS) of a library of 2-ethyl-1H-imidazole-4-sulfonamide derivatives against a specific CA isoform, such as Carbonic Anhydrase II (CA II), represents a rational and promising strategy for identifying potent and selective inhibitors with therapeutic potential.
This guide provides a comprehensive overview of the principles, protocols, and data analysis workflows for conducting a successful HTS campaign for this class of compounds.
Guiding Principles of the High-Throughput Screening Campaign
High-throughput screening (HTS) is a powerful methodology that utilizes automation and miniaturization to rapidly assess the biological activity of large numbers of compounds.[11][12][13] The success of an HTS campaign hinges on a meticulously planned and executed workflow, encompassing assay development, validation, primary screening, and hit confirmation.[14][15]
A critical parameter in HTS is the Z'-factor, a statistical measure of the quality of an assay. A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay, suitable for HTS.[11] This guide will detail the steps necessary to develop and validate a robust assay for screening 2-ethyl-1H-imidazole-4-sulfonamide derivatives against CA II.
Experimental Workflow for High-Throughput Screening
The overall workflow for the HTS campaign is depicted in the following diagram:
Caption: Figure 1. High-Throughput Screening Workflow.
Detailed Protocols
Part 1: Assay Development and Validation
Objective: To develop and validate a robust and sensitive biochemical assay to measure the inhibitory activity of compounds against human Carbonic Anhydrase II (CA II).
Principle: The esterase activity of CA II is monitored using a colorimetric substrate, 4-nitrophenyl acetate (pNPA). The enzymatic hydrolysis of pNPA produces 4-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. Inhibitors of CA II will reduce the rate of pNPA hydrolysis, leading to a decrease in the absorbance signal.
Protocol 1: CA II Enzymatic Assay Development
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5.
-
CA II Enzyme Stock: Recombinant human CA II at 1 mg/mL in assay buffer.
-
pNPA Substrate Stock: 100 mM pNPA in DMSO.
-
Positive Control: Acetazolamide (a known CA inhibitor) at 10 mM in DMSO.
-
Negative Control: DMSO.
-
-
Enzyme Titration:
-
Prepare a serial dilution of CA II in assay buffer.
-
In a 384-well plate, add 10 µL of each CA II dilution.
-
Add 10 µL of assay buffer to all wells.
-
Initiate the reaction by adding 10 µL of 1 mM pNPA (prepared by diluting the stock in assay buffer).
-
Monitor the absorbance at 405 nm every 30 seconds for 15 minutes at room temperature using a plate reader.
-
Determine the enzyme concentration that results in a linear reaction rate and a significant signal window.
-
-
Substrate Titration (Km Determination):
-
Using the optimal enzyme concentration determined above, perform the assay with varying concentrations of pNPA.
-
Measure the initial reaction rates (V₀) for each substrate concentration.
-
Plot V₀ versus pNPA concentration and fit the data to the Michaelis-Menten equation to determine the Km value. For optimal sensitivity to competitive inhibitors, the substrate concentration in the HTS should be at or below the Km.[16]
-
-
Assay Miniaturization and Optimization:
-
Adapt the assay to a 384-well format, optimizing reagent volumes and concentrations to conserve reagents and increase throughput.[14]
-
Test the tolerance of the assay to DMSO, the solvent used for the compound library.
-
Protocol 2: Assay Validation (Z' Factor Determination)
-
Plate Layout:
-
Design a 384-well plate layout with dedicated wells for positive and negative controls.
-
Typically, 16 wells are used for the positive control (e.g., 10 µM Acetazolamide) and 16 wells for the negative control (DMSO).
-
-
Procedure:
-
Add 0.2 µL of the respective controls to the designated wells.
-
Add 10 µL of the optimized CA II enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of pNPA at the optimized concentration.
-
Read the absorbance at 405 nm after a 10-minute incubation.
-
-
Z' Factor Calculation:
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z' factor using the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
An assay with a Z' factor > 0.5 is considered suitable for HTS.[14]
-
Part 2: High-Throughput Screening and Hit Identification
Objective: To screen a library of 2-ethyl-1H-imidazole-4-sulfonamide derivatives to identify "hits" that inhibit CA II activity.
Protocol 3: Pilot and Primary HTS
-
Compound Plating:
-
Prepare daughter plates of the compound library at a concentration of 1 mM in DMSO.
-
Using an automated liquid handler, transfer 0.2 µL of each compound solution into the corresponding wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 20 µL assay volume.
-
-
Assay Execution:
-
Add 10 µL of the optimized CA II enzyme solution to all wells of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the pNPA substrate solution to initiate the reaction.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis and Hit Identification:
-
Normalize the data using the plate controls. The percent inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Abs_compound - μ_positive) / (μ_negative - μ_positive))
-
A common threshold for hit identification is a percent inhibition greater than three standard deviations from the mean of the sample wells.[17] Alternatively, a fixed inhibition cutoff (e.g., >50%) can be used.
-
Part 3: Hit Validation and Characterization
Objective: To confirm the activity of the primary hits, eliminate false positives, and characterize the potency of the confirmed hits.
Protocol 4: Hit Confirmation and Dose-Response Analysis
-
Hit Confirmation:
-
"Cherry-pick" the primary hits from the library plates and re-test them in the primary assay to confirm their activity.
-
-
Dose-Response Curves:
-
For confirmed hits, prepare serial dilutions (e.g., 8-point, 3-fold dilutions) of the compounds.
-
Perform the CA II assay with these dilutions to determine the concentration-dependent inhibition.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
-
Protocol 5: Orthogonal Assays and False Positive Elimination
Rationale: Orthogonal assays use a different detection method or principle to confirm the activity of the hits and eliminate compounds that interfere with the primary assay format.[18]
-
Counter-Screening:
-
Perform the assay in the absence of the enzyme to identify compounds that directly react with the substrate or product.
-
Test for compound aggregation, which can lead to non-specific inhibition. This can be assessed by including a non-ionic detergent like Triton X-100 in the assay buffer.[18]
-
-
Alternative Substrate Assay:
-
Use a different substrate for CA II, if available, to ensure that the inhibition is not specific to the pNPA substrate.
-
Protocol 6: Preliminary Structure-Activity Relationship (SAR) Analysis
-
Data Compilation:
-
Compile the IC₅₀ values for all confirmed hits.
-
Group the compounds based on their structural similarities.
-
-
SAR Analysis:
-
Analyze the relationship between the chemical structure of the derivatives and their inhibitory potency. This initial analysis can provide valuable insights for future lead optimization.[19]
-
Data Presentation
Table 1: Assay Validation Summary
| Parameter | Value | Acceptance Criteria |
| Assay Format | 384-well plate | N/A |
| Final Assay Volume | 20 µL | N/A |
| CA II Concentration | [Optimized Value] | Signal-to-background > 5 |
| pNPA Concentration | [Km or below] | Sensitive to inhibitors |
| DMSO Tolerance | < 1% effect at 1% DMSO | Minimal interference |
| Z' Factor | > 0.7 | > 0.5 |
Table 2: Hit Characterization Summary
| Compound ID | Primary Screen (% Inhibition) | Confirmed Activity | IC₅₀ (µM) | Notes |
| Derivative-001 | 75.2 | Yes | 5.8 | |
| Derivative-002 | 68.9 | Yes | 12.3 | |
| ... | ... | ... | ... |
Visualizations
Caption: Figure 2. Screening Cascade Funnel.
Conclusion
The protocols and workflows detailed in this guide provide a robust framework for the high-throughput screening of 2-ethyl-1H-imidazole-4-sulfonamide derivatives. By adhering to these principles of rigorous assay development, validation, and systematic hit confirmation, researchers can efficiently identify and characterize novel inhibitors of carbonic anhydrase II. The resulting validated hits can serve as valuable starting points for lead optimization programs aimed at developing new therapeutics for a range of diseases.
References
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Parsyl. Retrieved January 22, 2026, from [Link]
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High Throughput Screening. (n.d.). Target Discovery Institute, University of Oxford. Retrieved January 22, 2026, from [Link]
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Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research, 3(1), 1-10. Retrieved January 22, 2026, from [Link]
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Clariant. (2017, September 15). High Throughput Screening (HTS/HTE) Method Explained [Video]. YouTube. Retrieved January 22, 2026, from [Link]
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High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]
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Supuran, C. T. (2020). Carbonic Anhydrase Inhibitors. In StatPearls [Internet]. StatPearls Publishing. Retrieved January 22, 2026, from [Link]
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Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). PubMed. Retrieved January 22, 2026, from [Link]
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Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. (2025). PubMed. Retrieved January 22, 2026, from [Link]
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Basics of Enzymatic Assays for HTS. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2012). PubMed Central. Retrieved January 22, 2026, from [Link]
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The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs. Retrieved January 22, 2026, from [Link]
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Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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Carbonic anhydrase inhibitor. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). MDPI. Retrieved January 22, 2026, from [Link]
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How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec. Retrieved January 22, 2026, from [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). ACS Publications. Retrieved January 22, 2026, from [Link]
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Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. (2024). RSC Publishing. Retrieved January 22, 2026, from [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). ACS Publications. Retrieved January 22, 2026, from [Link]
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High Throughput Screening: Methods and Protocols. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. (2013). PubMed. Retrieved January 22, 2026, from [Link]
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Hit validation pre HTS. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. (2005). PubMed. Retrieved January 22, 2026, from [Link]
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Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]
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In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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Current development in sulfonamide derivatives to enable CNS-drug discovery. (2023). PubMed. Retrieved January 22, 2026, from [Link]
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PHARMACY INDIA. (2021, May 26). USE OF CARBONIC ANHYDRASE INHIBITORS [Video]. YouTube. Retrieved January 22, 2026, from [Link]
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Four Well-Established Strategies Used in Hit Identification. (2022, May 18). Clinical Research News. Retrieved January 22, 2026, from [Link]
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Design and implementation of high-throughput screening assays. (2009). PubMed. Retrieved January 22, 2026, from [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved January 22, 2026, from [Link]
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List of Carbonic anhydrase inhibitors. (n.d.). Drugs.com. Retrieved January 22, 2026, from [Link]
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Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. (2021). PubMed Central. Retrieved January 22, 2026, from [Link]
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in vitro kinase assay protocol for inhibitors derived from 2-ethyl-1H-imidazole-4-sulfonyl chloride
Topic: In Vitro Kinase Assay Protocol for Inhibitors Derived from 2-ethyl-1H-imidazole-4-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Characterizing Kinase Inhibitors Derived from the this compound Scaffold: A Comprehensive In Vitro Assay Guide
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them prime targets for therapeutic intervention, particularly in oncology and immunology.[1] The development of small molecule inhibitors requires robust and reliable methods for quantifying their potency and selectivity. This guide provides a detailed protocol for an in vitro kinase assay specifically tailored for characterizing inhibitors derived from the this compound scaffold. The protocol utilizes the luminescence-based ADP-Glo™ Kinase Assay, a technology that quantitatively measures kinase activity by detecting the amount of ADP produced. We delve into the critical aspects of assay design, from enzyme and ATP titration to the final inhibitor IC50 determination. A key focus is placed on the unique chemical nature of the sulfonyl chloride moiety, discussing its potential for covalent inhibition and the necessary protocol adaptations to accurately characterize these compounds.
Introduction: The Rationale for a Specialized Approach
The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery.[2] While numerous chemical scaffolds have been explored, imidazole-based compounds have consistently demonstrated potential as potent kinase modulators.[3] The specific scaffold, this compound, introduces a highly reactive sulfonyl chloride group. This functional group is an electrophile that can react with nucleophilic amino acid residues on the kinase, such as cysteine or lysine, to form a stable covalent bond. This potential for covalent inhibition necessitates a carefully designed assay protocol that goes beyond standard screening methods for reversible inhibitors.
Unlike reversible inhibitors, the potency of a covalent inhibitor is often time-dependent, and pre-incubation of the enzyme with the compound prior to initiating the kinase reaction is a critical step. This guide provides a framework for determining the half-maximal inhibitory concentration (IC50) while considering these important mechanistic details.
Assay Principle: Measuring Kinase Activity via ADP Production
To assess inhibitor potency, we must first accurately measure the activity of the target kinase. Kinases catalyze the transfer of a gamma-phosphate from ATP to a substrate (a protein or peptide).[4] This reaction produces a phosphorylated substrate and ADP. The ADP-Glo™ Kinase Assay is a robust, non-radioactive method that quantifies kinase activity by measuring the amount of ADP produced in the reaction.[5]
The assay is a two-step process:
-
Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP. This step is crucial because high ATP levels can interfere with the subsequent luminescence signal.
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the kinase back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to generate a light signal that is directly proportional to the initial amount of ADP. Therefore, a high signal corresponds to high kinase activity, while a low signal indicates inhibition.[5][6]
Experimental Workflow and Design
A successful kinase inhibitor screening experiment relies on a systematic and well-controlled workflow. The overall process involves initial optimization steps to define the appropriate assay conditions, followed by the inhibitor dose-response experiment to determine potency (IC50).
Figure 1: General workflow for kinase inhibitor IC50 determination.
Materials and Reagents
Equipment:
-
Multimode plate reader with luminescence detection capabilities
-
Standard laboratory pipettes (multichannel recommended)
-
Low-volume, white, opaque 96-well or 384-well assay plates (e.g., Corning #3912)
-
Standard microcentrifuge tubes and reagent reservoirs
-
Incubator or water bath set to 30°C (or optimal temperature for the kinase)
Reagents:
-
Kinase: Recombinant active kinase of interest (e.g., purchased from SignalChem, Promega, or Reaction Biology)
-
Substrate: Appropriate peptide or protein substrate for the kinase
-
ATP: Adenosine 5'-triphosphate, high purity (e.g., Sigma-Aldrich #A2383)
-
Inhibitors: Test articles derived from this compound, dissolved in 100% DMSO.
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum inhibition).[6]
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101)
-
Buffers and Chemicals:
-
HEPES (pH 7.5)
-
MgCl₂ (Magnesium Chloride)
-
DTT (Dithiothreitol)
-
BSA (Bovine Serum Albumin, protease-free)
-
DMSO (Dimethyl sulfoxide, anhydrous)
-
Ultra-pure water
-
Detailed Protocols
Accurate reagent preparation is fundamental to assay reproducibility.
-
Kinase Buffer (1X):
-
40 mM HEPES, pH 7.5
-
20 mM MgCl₂
-
0.1 mg/mL BSA
-
1 mM DTT (add fresh from a 1M stock just before use)
-
Rationale: HEPES provides stable buffering in the physiological range. MgCl₂ is a critical cofactor for kinase activity, as it coordinates with the phosphate groups of ATP.[7] BSA is a carrier protein that helps prevent the enzyme from sticking to plastic surfaces, and DTT maintains a reducing environment to preserve enzyme integrity.
-
-
ATP Stock Solution (10 mM): Dissolve ATP in ultra-pure water. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Kinase Stock: Prepare aliquots of the recombinant kinase in a buffer recommended by the manufacturer (often containing glycerol for stability) and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Inhibitor Stock (10 mM): Dissolve the this compound derivatives in 100% DMSO. Store at -20°C, protected from moisture due to the reactive nature of the sulfonyl chloride group.
Before testing inhibitors, it is essential to determine the optimal assay conditions. These experiments should be performed for each new kinase-substrate pair.
A. Enzyme Titration: To find the kinase concentration that yields a robust signal within the linear range of the assay.
-
Prepare a 2X kinase solution at various concentrations (e.g., 0, 1, 2.5, 5, 10, 25, 50 ng/µL) in 1X Kinase Buffer.
-
Prepare a 2X Substrate/ATP mix in 1X Kinase Buffer. Use a fixed, saturating substrate concentration and a fixed ATP concentration (e.g., 10 µM for this step).[6]
-
In a 384-well plate, add 2.5 µL of each 2X kinase dilution.
-
Add 2.5 µL of the 2X Substrate/ATP mix to all wells to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature (RT).
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT.
-
Read luminescence.
-
Analysis: Plot luminescence vs. kinase concentration. Select a concentration that gives approximately 50-80% of the maximum signal for subsequent experiments. This ensures the assay is sensitive to inhibition.
B. ATP Concentration Determination (Km(ATP)): To ensure the assay is sensitive to ATP-competitive inhibitors.
-
Prepare a 2X Substrate mix in 1X Kinase Buffer with the optimal kinase concentration determined above.
-
Prepare a 2X ATP serial dilution series (e.g., from 200 µM down to 0 µM) in 1X Kinase Buffer.
-
Perform the kinase assay as described above, adding 2.5 µL of the 2X kinase/substrate mix and 2.5 µL of the 2X ATP dilutions.
-
Analysis: Plot luminescence (representing reaction velocity) vs. ATP concentration. Fit the data to the Michaelis-Menten equation using graphing software (e.g., GraphPad Prism) to determine the Km for ATP. For inhibitor screening, it is recommended to use an ATP concentration equal to or just below the determined Km.[8] This provides high sensitivity to competitive inhibitors.
This protocol includes a critical pre-incubation step to allow for potential covalent bond formation.
1. Inhibitor Dilution:
- Prepare a 10-point, 3-fold serial dilution of your test compounds in 100% DMSO, starting from 1 mM (this will be your 200X stock plate). For a typical IC50 curve, concentrations might range from 1 mM to 0.05 µM.[9]
- Create an intermediate dilution plate by transferring 1 µL from the 200X stock plate into 49 µL of 1X Kinase Buffer. This creates a 4X final concentration inhibitor plate with a consistent 2% DMSO concentration.
2. Assay Plate Setup (384-well format):
- Step A: Enzyme + Inhibitor Pre-incubation
- Prepare a 2X kinase solution in 1X Kinase Buffer at the optimized concentration.
- Add 2.5 µL of the 2X kinase solution to all wells except the "No Enzyme" background controls. Add 2.5 µL of 1X Kinase Buffer to the background wells.
- Add 2.5 µL from your 4X intermediate inhibitor plate to the appropriate wells.
- For controls, add 2.5 µL of 1X Kinase Buffer containing 2% DMSO to the "100% Activity" (vehicle) wells and "No Enzyme" wells.
- Seal the plate and incubate for 60 minutes at room temperature. This pre-incubation period is crucial for allowing the reactive sulfonyl chloride to potentially form a covalent bond with the kinase.[3]
3. Signal Detection:
- Equilibrate the plate and detection reagents to room temperature.
- Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.
- Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes.
- Read the luminescence on a plate reader.
Data Analysis and Interpretation
1. Normalization:
- The average signal from the "No Enzyme" wells represents 100% inhibition (background).
- The average signal from the "Vehicle" (DMSO only) wells represents 0% inhibition (100% activity).
- Calculate the Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))
2. IC50 Curve Generation:
Plot Percent Inhibition versus the log of the inhibitor concentration.
Use a non-linear regression model (sigmoidal dose-response, variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the curve and determine the IC50 value.[10] The IC50 is the concentration of inhibitor required to reduce kinase activity by 50%.
Figure 2: A conceptual sigmoidal dose-response curve.
Data Presentation: Summarize the results in a clear, tabular format.
| Compound ID | Target Kinase | ATP Conc. (µM) | IC50 (nM) | Hill Slope |
| Cmpd-001 | Kinase X | 15 | 75.3 | 1.1 |
| Cmpd-002 | Kinase X | 15 | 1204.1 | 0.9 |
| Staurosporine | Kinase X | 15 | 5.2 | 1.0 |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background | Insufficiently active enzyme; Sub-optimal buffer conditions; Expired detection reagents. | Verify enzyme activity with a new lot; Re-run enzyme titration; Check buffer pH and component concentrations; Use fresh ADP-Glo™ reagents. |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing; Edge effects in the plate. | Use calibrated pipettes; Ensure proper mixing after each reagent addition; Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| IC50 Curve is Flat or Poorly Defined | Inhibitor is inactive or insoluble; Inhibitor concentration range is incorrect. | Check compound solubility in the final assay buffer (max 1-2% DMSO); Test a wider range of inhibitor concentrations (e.g., from 100 µM to 10 pM); Verify compound integrity. |
| Inhibition Exceeds 100% | Compound interferes with the luciferase detection system. | Test the compound in the absence of kinase and substrate to see if it directly inhibits luciferase. If so, a different assay format (e.g., radiometric) may be required.[7] |
Conclusion
This application note provides a comprehensive and robust protocol for the in vitro characterization of kinase inhibitors derived from the this compound scaffold. By employing the sensitive ADP-Glo™ assay and incorporating critical optimization steps and a pre-incubation period to account for potential covalent modification, researchers can generate reliable and reproducible IC50 data. This detailed framework enables the accurate assessment of compound potency, facilitating the confident progression of promising inhibitor candidates in the drug discovery pipeline.[2]
References
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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Bieber, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4948. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]
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Zhang, J., et al. (2009). Protein kinase profiling assays: a technology review. ASSAY and Drug Development Technologies, 7(1), 24-34. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Knight, Z. A., et al. (2007). Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. Nature Protocols, 2(10), 2459-2466. [Link]
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Jia, Y., et al. (2008). Measuring the tyrosine kinase activity: a review of biochemical and cellular assay technologies. Expert Opinion on Drug Discovery, 3(8), 959-978. [Link]
-
Sharma, G., et al. (2012). In vitro NLK Kinase Assay. Bio-protocol, 2(21), e289. [Link]
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Zhang, J. H., et al. (2007). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 4(2), 84-95. [Link]
-
Goldstein, D. M., et al. (2011). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 2(9), 670-675. [Link]
-
Rudolf, A. F., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. [Link]
-
Liau, S. S., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research, 46, 1294. [Link]
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- 5. bmglabtech.com [bmglabtech.com]
- 6. news-medical.net [news-medical.net]
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- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. aacrjournals.org [aacrjournals.org]
Application Note: A Comprehensive Guide to Cell-Based Assays for Evaluating Novel Anticancer Sulfonamides Derived from 2-ethyl-1H-imidazole-4-sulfonyl chloride
Authored by: Gemini, Senior Application Scientist
Abstract
The sulfonamide functional group is a cornerstone of medicinal chemistry, yielding a diverse array of therapeutic agents.[1][2] In oncology, novel sulfonamide derivatives are continuously being explored for their potent and selective anticancer activities.[3][4] This guide provides a comprehensive framework and detailed protocols for the preclinical evaluation of a promising new chemical series: anticancer sulfonamides derived from the 2-ethyl-1H-imidazole-4-sulfonyl chloride scaffold. We present a tiered, cell-based assay strategy designed to first identify cytotoxic lead compounds and subsequently elucidate their mechanisms of action, focusing on hallmarks of cancer such as apoptosis and cell cycle dysregulation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel oncology therapeutics.
Scientific Rationale: Targeting Key Cancer Pathways
Sulfonamides exert their anticancer effects through a variety of mechanisms, often dictated by the specific heterocyclic scaffolds they are attached to.[1][2][5] For imidazole-based sulfonamides, two predominant and clinically validated mechanisms of action are frequently implicated: the inhibition of tumor-associated carbonic anhydrases and the disruption of microtubule dynamics.
-
Carbonic Anhydrase IX (CA IX) Inhibition: CA IX is a transmembrane enzyme highly overexpressed in many hypoxic solid tumors.[6][7] It plays a crucial role in regulating intra- and extracellular pH, promoting tumor cell survival and proliferation under acidic conditions.[6] Sulfonamides are the most well-known class of carbonic anhydrase inhibitors.[8][9] By inhibiting CA IX, these compounds can disrupt pH homeostasis, leading to an increase in intracellular acidosis and the induction of apoptosis.[6][9]
-
Disruption of Tubulin Polymerization: Microtubules are essential cytoskeletal proteins required for the formation of the mitotic spindle during cell division.[10] Their dynamics are a key target for many successful chemotherapeutics. Certain sulfonamide derivatives have been shown to interfere with tubulin polymerization, arresting cells in the G2/M phase of the cell cycle and subsequently triggering apoptosis.[1][2][11][12]
The following diagram illustrates these two primary postulated mechanisms through which sulfonamides derived from this compound may exert their anticancer effects.
Caption: Postulated mechanisms of action for novel imidazole sulfonamides.
A Tiered Experimental Strategy
To efficiently screen and characterize novel compounds, we recommend a tiered approach. This strategy prioritizes resources by first identifying active compounds through broad cytotoxicity screening, followed by more complex, hypothesis-driven assays to determine the mechanism of action for the most promising candidates.
Caption: A tiered workflow for screening and characterizing novel sulfonamides.
Detailed Experimental Protocols
The following protocols are optimized for a 96-well plate format, suitable for medium- to high-throughput screening. It is crucial to select appropriate cancer cell lines based on the therapeutic indication and known expression of targets like CA IX (e.g., HeLa, HT-29).[8][9]
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[13] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells.[14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa, HT-29)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Test sulfonamides dissolved in DMSO (sterile-filtered)
-
Positive control (e.g., Doxorubicin, Paclitaxel)
Procedure:
-
Cell Seeding: Harvest cells during their exponential growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.[15][16]
-
Compound Treatment: Prepare serial dilutions of the test sulfonamides and controls in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[13][15] Purple formazan crystals will become visible in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
Protocol 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
Principle: The activation of executioner caspases-3 and -7 is a key event in the apoptotic cascade. This luminescent assay utilizes a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[17][18][19] This "add-mix-measure" format is simple and robust.[17][20]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled, clear-bottom 96-well plates suitable for luminescence
-
Cells treated with test compounds as described in Protocol 1 (Steps 1-4)
-
Positive control (e.g., Staurosporine)
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[19][21] Allow it to equilibrate to room temperature before use.
-
Assay Plate Equilibration: Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[18][19]
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.[18] Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Protocol 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[23] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells, allowing for the differentiation of cell populations.[22][23]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cells cultured and treated in 6-well or 12-well plates
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells per 100 µL.[24]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL of cell suspension.[23][24]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[23] FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[25] By staining fixed and permeabilized cells with PI and analyzing them with a flow cytometer, one can distinguish between cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[25]
Materials:
-
Cells cultured and treated in 6-well plates
-
Ice-cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells as described in Protocol 3, Step 1.
-
Fixation: Wash the cell pellet once with PBS. Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Fix for at least 2 hours at 4°C (can be stored for up to a week).[25][26]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[26]
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C. This step is critical as PI also binds to double-stranded RNA.[25]
-
PI Staining: Add 500 µL of 50 µg/mL PI solution to the cells. Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Acquire data on a linear scale to properly resolve the G0/G1 and G2/M peaks.[25]
Data Analysis and Interpretation
MTT Assay Data:
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
IC₅₀ Determination: Plot % Viability versus the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
| Compound | Cell Line | Treatment Time (h) | IC₅₀ (µM) |
| Sulfonamide-01 | MCF-7 | 72 | 8.5 |
| Sulfonamide-01 | HeLa | 72 | 12.2 |
| Sulfonamide-02 | MCF-7 | 72 | > 100 |
| Doxorubicin | MCF-7 | 72 | 0.9 |
Caspase-Glo® 3/7 Assay Data:
-
Interpretation: Data is typically presented as fold-change in luminescence over the vehicle control. A significant increase (e.g., >2-fold) indicates the induction of apoptosis via caspase-3/7 activation.
| Treatment (Concentration) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 15,200 | 1.0 |
| Sulfonamide-01 (5 µM) | 44,080 | 2.9 |
| Sulfonamide-01 (10 µM) | 89,680 | 5.9 |
| Staurosporine (1 µM) | 124,640 | 8.2 |
Annexin V/PI Flow Cytometry Data:
-
Interpretation: The data is visualized in a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris. An effective apoptotic inducer will cause a significant shift of the cell population from the lower-left to the lower-right and subsequently the upper-right quadrants.
-
Cell Cycle Analysis Data:
-
Interpretation: The data is presented as a histogram of cell count versus fluorescence intensity. Software is used to deconvolute the histogram and quantify the percentage of cells in each phase.
-
G2/M Arrest: An accumulation of cells in the G2/M peak (4n DNA content) suggests interference with mitosis, consistent with a tubulin-disrupting mechanism.[11]
-
G1 Arrest: An accumulation of cells in the G0/G1 peak (2n DNA content) may indicate a different cytostatic mechanism.[1][2]
-
Sub-G1 Peak: The appearance of a population of cells with less than 2n DNA content (a "sub-G1" peak) is indicative of apoptotic cells with fragmented DNA.
-
| Treatment (Concentration) | % G0/G1 | % S Phase | % G2/M |
| Vehicle Control | 55.4% | 28.1% | 16.5% |
| Sulfonamide-03 (10 µM) | 15.2% | 10.5% | 74.3% |
Conclusion
The systematic application of the cell-based assays detailed in this guide provides a robust and efficient path for the preclinical characterization of novel sulfonamides derived from this compound. By integrating a primary cytotoxicity screen with subsequent mechanistic assays for apoptosis and cell cycle distribution, researchers can rapidly identify potent anticancer agents and gain critical insights into their modes of action. This multi-faceted approach is essential for building a comprehensive data package to support the advancement of promising lead candidates in the drug discovery pipeline.
References
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Angeli, A., et al. (2020). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Guler, O. O., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Abbate, F., et al. (2004). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry. Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry. (2017). Current Protocols in Cytometry. Retrieved from [Link]
-
Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Semantic Scholar. Retrieved from [Link]
-
El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. Retrieved from [Link]
-
Cetin, E., et al. (2005). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Caspase 3/7 Activity. (2025). Protocols.io. Retrieved from [Link]
-
Angeli, A., et al. (2020). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Cetin, E., et al. (2005). Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors. PubMed. Retrieved from [Link]
-
Weinstain, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]
-
Cell Cycle Tutorial Contents. (n.d.). University of Aberdeen. Retrieved from [Link]
-
Yoshimatsu, K., et al. (2004). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics. Retrieved from [Link]
-
Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]
-
Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. Retrieved from [Link]
-
MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Michalska, D., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules. Retrieved from [Link]
-
Michalska, D., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. PubMed. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2010). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Zahedan Journal of Research in Medical Sciences. Retrieved from [Link]
-
Saleh, N. M., et al. (2024). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF‑7 Human Breast Cancer Cell Line. Chemical Methodologies. Retrieved from [Link]
-
Saleh, N. M., et al. (2024). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies. Retrieved from [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2015). ASSAY and Drug Development Technologies. Retrieved from [Link]
-
Waxman, P. G., et al. (1981). Induction of polymerization of purified tubulin by sulfonate buffers. The Journal of Cell Biology. Retrieved from [Link]
-
Kamal, A., et al. (2015). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2014). Methods in Molecular Biology. Retrieved from [Link]
-
Library of 2‐(isoxazol‐3‐yl)‐1H‐imidazole sulfonamide derivatives (4 a‐j). (n.d.). ResearchGate. Retrieved from [Link]
Sources
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- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Sulfonamide Synthesis with 2-Ethyl-1H-imidazole-4-sulfonyl Chloride
Welcome to the technical support center for sulfonamide synthesis utilizing 2-ethyl-1H-imidazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction, troubleshoot common issues, and optimize synthetic outcomes. The inherent reactivity of the imidazole core, coupled with the electrophilicity of the sulfonyl chloride, presents unique challenges that require a nuanced understanding of the underlying chemistry.
Introduction: The Chemistry at Play
The synthesis of sulfonamides from this compound and a primary or secondary amine is a cornerstone reaction in medicinal chemistry.[1][2][3] The resulting sulfonamide moiety is a privileged scaffold in a multitude of therapeutic agents. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrochloric acid. A base, typically a tertiary amine like triethylamine or pyridine, is employed to neutralize the HCl byproduct and drive the reaction to completion.[4]
However, the presence of the imidazole ring introduces specific side reactions that can significantly impact yield and purity. This guide will dissect these common pitfalls and provide actionable solutions.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing explanations for the underlying causes and step-by-step protocols for mitigation.
FAQ 1: Low or No Yield of the Desired Sulfonamide
Question: I am not observing any significant formation of my target sulfonamide. What are the likely causes?
Answer: Several factors can contribute to a low or nonexistent yield. The most common culprits are related to the stability and reactivity of the this compound starting material and the reaction conditions.
Potential Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding sulfonic acid, which is unreactive towards amines.[5][6][7][8] The imidazole moiety can further influence the rate of hydrolysis.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (nitrogen or argon).
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are recommended.[4]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Inadequate Base: The base plays a crucial role in neutralizing the HCl generated. Insufficient or an inappropriate base can lead to the protonation of the amine nucleophile, rendering it unreactive.[4]
-
Troubleshooting Protocol:
-
Stoichiometry: Use at least 1.1 to 1.5 equivalents of a suitable tertiary amine base like triethylamine or diisopropylethylamine (DIPEA).
-
Base Strength: For less nucleophilic amines, a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.
-
-
-
Thermal Instability: While many sulfonyl chlorides are stable at room temperature, prolonged exposure to elevated temperatures can lead to decomposition.[4]
-
Troubleshooting Protocol:
-
Temperature Control: Initiate the reaction at 0°C by adding the sulfonyl chloride solution dropwise to a cooled solution of the amine and base.
-
Gradual Warming: Allow the reaction to slowly warm to room temperature and stir for a sufficient duration (monitor by TLC or LC-MS). Avoid unnecessary heating.
-
-
FAQ 2: Formation of Multiple Unidentified Byproducts
Question: My reaction mixture shows several spots on the TLC plate, and purification is proving difficult. What are these side products?
Answer: The formation of multiple byproducts is a common challenge, often stemming from the bifunctional nature of the imidazole ring and potential self-reaction of the starting material.
Potential Side Reactions & Mitigation Strategies:
-
N-Sulfonylation vs. C-Sulfonylation: The imidazole ring possesses two nucleophilic nitrogen atoms and potentially reactive carbon atoms. While the desired reaction is N-sulfonylation of the target amine, competitive sulfonylation at one of the imidazole nitrogens can occur, leading to undesired isomers or polymeric materials. While less common with pre-formed sulfonyl chlorides, direct C-sulfonylation of activated aromatic systems can occur under certain conditions.[9][10]
-
Mitigation Protocol:
-
Controlled Addition: Add the sulfonyl chloride slowly to the reaction mixture containing the amine and base. This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic primary/secondary amine over the imidazole nitrogen of another molecule.
-
Use of Protecting Groups: If N-sulfonylation on the imidazole ring of the product is a persistent issue, consider protecting the imidazole nitrogen of the starting amine (if applicable) before the sulfonylation step.
-
-
-
Dimerization/Oligomerization: this compound can potentially react with itself, especially in the absence of a more potent nucleophile. The imidazole nitrogen of one molecule can attack the sulfonyl chloride of another, leading to dimers or oligomers.
-
Mitigation Protocol:
-
Order of Addition: Always add the sulfonyl chloride to the amine solution, never the other way around. This ensures that the sulfonyl chloride is immediately met with an excess of the desired nucleophile.
-
-
-
Reaction with Solvent: While less common with aprotic solvents, reactive solvents could potentially participate in side reactions.
-
Mitigation Protocol:
-
Solvent Selection: Stick to standard, non-reactive aprotic solvents like DCM, THF, or ACN.
-
-
Visualizing the Reaction Pathways:
The following diagram illustrates the desired reaction versus the primary side reactions.
Caption: Reaction pathways in sulfonamide synthesis.
FAQ 3: Difficulty in Product Purification
Question: I have formed the desired product, but I am struggling to remove impurities during workup and chromatography.
Answer: Purification challenges often arise from the properties of the side products and residual starting materials.
Purification Strategies:
-
Aqueous Workup:
-
Acid Wash: A dilute aqueous acid wash (e.g., 1M HCl) will protonate and remove basic impurities like unreacted amine and the tertiary amine base.
-
Base Wash: A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove any sulfonic acid formed via hydrolysis.
-
-
Chromatography:
-
Column Chromatography: Silica gel column chromatography is the most effective method for purifying sulfonamides.[4] A typical eluent system is a gradient of ethyl acetate in hexanes.
-
TLC Optimization: Before running a column, optimize the separation on a TLC plate to identify the ideal solvent system.
-
-
Recrystallization: If the final sulfonamide is a solid, recrystallization can be an excellent final step to achieve high purity.[4]
Key Experimental Protocols
General Procedure for Sulfonamide Synthesis:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., DCM, 10 mL per mmol of amine).
-
Add the tertiary amine base (e.g., triethylamine, 1.2 eq.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flame-dried flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and proceed with the aqueous workup as described in the purification section.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for Troubleshooting Failed Reactions:
Caption: A systematic workflow for troubleshooting.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, ACN, or THF | Prevents hydrolysis of sulfonyl chloride.[4] |
| Base | Triethylamine, DIPEA (1.1-1.5 eq.) | Neutralizes HCl byproduct.[4] |
| Temperature | 0°C to Room Temperature | Minimizes thermal decomposition.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture. |
| Order of Addition | Sulfonyl chloride to amine/base solution | Minimizes self-reaction of sulfonyl chloride. |
References
- King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Canadian Journal of Chemistry, 67(12), 2162-2172.
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327.
- Ager, I., & Lanquist, J. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 743-748.
- King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Journal of the Chemical Society, Perkin Transactions 2, (11), 1587-1593.
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
- Willis, M. C. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem, 8(4), 935-937.
- Gauthier, D. R., Jr., & Zandi, K. S. (2006). Synthesis of sulfonyl chloride substrate precursors. In Organic Syntheses (Vol. 83, p. 210).
- Baranczak, A., & Cierpicki, T. (2014). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Zhang, Y., & Ready, J. M. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 8(7), 1355–1357.
- Chemsigma. (n.d.). This compound.
- Various Authors. (2024).
- Goddard-Borger, E. D., & Stick, R. V. (2014). Synthesis of Sulfonyl Azides via Diazotransfer Using an imidazole-1-sulfonyl Azide Salt: Scope and ¹⁵N NMR Labeling Experiments. The Journal of Organic Chemistry, 79(11), 4826–4831.
- Sigma-Aldrich. (n.d.). This compound.
- Anitha, S., Ganapathi, M., & Ravi, A. (2022). SYNTHESIS OF SUBSTITUTED SULFONAMIDE BEARING IMIDAZOLE DERIVATIVES AND ITS CHARACTERIZATION.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Organic Chemistry Portal. (n.d.).
- Das, S., & Roy, K. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular and Cellular Biochemistry, 476(12), 4331–4344.
- The Journal of Organic Chemistry Ahead of Print. (n.d.).
- Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review.
- Abe, J. (2022). Stepwise Photochromism of Bis(Imidazole Dimer) Bridged by a Sulfur Atom. Organic Letters, 24(28), 5166–5170.
- Ghavami, A., & Kass, S. R. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3465–3473.
- The Synthesis of Functionalised Sulfonamides. (n.d.). The world's largest collection of open access research papers.
- CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. (n.d.).
- PubChem. (n.d.). 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride.
- Sigma-Aldrich. (n.d.). 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride.
- Ye, S., & He, C. (2011).
- Mississippi State University. (n.d.). Synthesis, isolation, and characterization of imidazole-based abnormal N-heterocyclic carbene (aNHC) pincer complexes of group 10 metals (Ni, Pd, Pt): catalysts towards dinitrogen reduction, and materials for organic light-emitting diodes (OLEDs).
- ResearchGate. (2023). (PDF)
Sources
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- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
preventing hydrolysis of 2-ethyl-1H-imidazole-4-sulfonyl chloride during reactions
Welcome to the technical support center for 2-ethyl-1H-imidazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for preventing its hydrolysis during chemical reactions. As a highly reactive intermediate, ensuring the integrity of the sulfonyl chloride moiety is paramount for achieving high yields and purity in the synthesis of sulfonamides and other derivatives.
Understanding the Challenge: The Inherent Reactivity of Sulfonyl Chlorides
This compound is a valuable reagent, but its utility is intrinsically linked to its high electrophilicity at the sulfur atom. This reactivity, while desirable for forming new bonds with nucleophiles like amines, also makes it exceptionally vulnerable to reaction with water.
Hydrolysis is the most common decomposition pathway, where even trace amounts of water can act as a nucleophile, attacking the sulfur atom.[1][2] This process displaces the chloride ion, irreversibly converting the sulfonyl chloride into the corresponding, and often unreactive, 2-ethyl-1H-imidazole-4-sulfonic acid. This side reaction not only consumes the starting material, reducing the overall yield, but also generates hydrochloric acid (HCl), which can catalyze further decomposition or cause other unwanted side reactions.[1][2]
The Mechanism of Hydrolysis
The hydrolysis of sulfonyl chlorides typically proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism.[3][4] Water attacks the electrophilic sulfur center, leading to a transition state where the chloride is displaced.
Caption: Figure 1. Nucleophilic attack by water on the sulfonyl chloride.
Troubleshooting Guide: Hydrolysis Prevention
This section addresses common issues encountered during reactions with this compound in a direct question-and-answer format.
Q1: My reaction yield is consistently low, and LC-MS analysis shows a significant peak corresponding to the mass of the sulfonic acid. What is the most likely cause and my first line of defense?
A1: This is a classic sign of hydrolysis. The primary cause is unwanted water in your reaction system. Your first and most critical line of defense is the rigorous exclusion of moisture from every component of the reaction.
-
Solvents: Always use anhydrous solvents with low water content (typically <50 ppm). Purchase high-quality anhydrous solvents and store them properly under an inert atmosphere (nitrogen or argon) and over molecular sieves.
-
Glassware: All glassware must be scrupulously dried before use. Oven-drying at >120 °C for several hours or flame-drying under vacuum are standard procedures. Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator.
-
Atmosphere: Perform all manipulations, including reagent transfers, under a positive pressure of an inert gas like nitrogen or argon.[2] This prevents atmospheric moisture from entering the reaction vessel. Use septa and syringe techniques for liquid transfers.[5]
Q2: I've implemented strict anhydrous techniques, but hydrolysis persists. What are other potential sources of water contamination?
A2: If hydrolysis is still a problem, water may be introduced from less obvious sources.
-
Reagents: Many reagents, especially amines, can be hygroscopic. Ensure your nucleophile and any bases are dry. If necessary, distill liquid amines from a suitable drying agent (e.g., CaH₂) or dry solid reagents in a vacuum oven.
-
Inert Gas: While less common, the inert gas line itself can be a source of moisture if not properly maintained. Using an in-line drying tube (e.g., filled with Drierite) is good practice.
-
Handling: Minimize the time any reagent is exposed to the atmosphere. Weigh solids quickly and add them to the reaction vessel against a positive flow of inert gas.
Q3: Does reaction temperature affect the rate of hydrolysis?
A3: Absolutely. Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature.[2]
-
Recommendation: Running the reaction at a reduced temperature (e.g., 0 °C or -20 °C) is a highly effective strategy. This will slow down the rate of the competing hydrolysis reaction significantly, often more so than the desired reaction with your intended nucleophile. The optimal temperature will depend on the reactivity of your specific nucleophile.
Q4: I'm performing a sulfonamide synthesis with an amine. Does my choice of base matter?
A4: The choice of base is critical. The base is added to scavenge the HCl generated during the reaction, but it can also influence the hydrolysis pathway.
-
Recommended Bases: Use non-nucleophilic, sterically hindered tertiary amine bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are effective HCl scavengers but are too bulky to attack the sulfonyl chloride themselves.
-
Bases to Avoid: Never use aqueous bases (e.g., solutions of NaOH, K₂CO₃) during the reaction itself, as this introduces water directly. Also, be aware that some amines can act as general base catalysts, potentially accelerating the rate of hydrolysis.[6]
Q5: How can I minimize hydrolysis during the reaction workup when I have to add water?
A5: The aqueous workup is a point of high vulnerability. The goal is to minimize the contact time between any unreacted sulfonyl chloride and the aqueous phase.
-
Low Temperature: Perform the entire workup sequence at low temperatures (0-5 °C) using an ice bath. Quench the reaction by adding it to ice-cold water or a buffer solution.
-
Speed and Efficiency: Proceed through the extraction and washing steps as quickly as possible.
-
Solubility Advantage: In some cases, the low aqueous solubility of aryl sulfonyl chlorides can protect them from rapid hydrolysis, causing them to precipitate upon quenching with water.[7] This can be used to your advantage for a rapid isolation by filtration.
Experimental Protocols & Best Practices
Table 1: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvents | Anhydrous Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Toluene | Aprotic and non-nucleophilic to prevent reaction with the sulfonyl chloride. Must be rigorously dried.[8] |
| Temperature | 0 °C to -78 °C | Reduces the rate of hydrolysis, which is often more temperature-sensitive than the desired reaction.[2] |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic HCl scavengers that do not compete with the primary nucleophile or promote hydrolysis. |
| Atmosphere | Nitrogen or Argon | Excludes atmospheric moisture, a primary cause of hydrolysis.[1] |
Protocol: Model Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol describes the reaction of this compound with a generic primary amine (R-NH₂).
-
Preparation: Oven-dry all glassware (round-bottom flask, addition funnel, magnetic stir bar) overnight and assemble hot. Allow to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in the reaction flask. Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: In a separate dried flask, dissolve the primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Add the amine/base solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C over 20-30 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by thin-layer chromatography (TLC) or LC-MS by quenching small aliquots in methanol.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (to remove excess amine/base), cold water, and finally, cold brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Recommended Workflow for Preventing Hydrolysis
Caption: Figure 2. A robust workflow for minimizing hydrolysis.
Frequently Asked Questions (FAQs)
FAQ 1: How should I store this compound? Store the compound in a tightly sealed container in a cool, dark, and dry place. For long-term storage, placing the container inside a desiccator under an inert atmosphere is highly recommended to maintain its integrity.[1]
FAQ 2: What are the visible signs that my starting material has degraded? Degradation is often indicated by a change in physical appearance from a free-flowing solid to a sticky or clumpy solid. You may also notice a sharp, acidic odor due to the formation of HCl. Significant discoloration can also be a sign of decomposition.[2]
FAQ 3: Are there more hydrolytically stable alternatives to sulfonyl chlorides? Yes, sulfonyl fluorides are generally much more stable towards hydrolysis but are also less reactive towards nucleophiles.[9] Their use may require more forcing reaction conditions. Additionally, recent methods allow for the conversion of stable primary sulfonamides into sulfonyl chlorides in situ, avoiding the need to isolate the sensitive intermediate.[10][11]
FAQ 4: Which analytical techniques are best for detecting hydrolysis? High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an excellent tool. It allows for the separation and identification of the starting material, the desired product, and the sulfonic acid byproduct based on their retention times and distinct molecular weights.[8][12] For real-time monitoring, in-line IR or NMR spectroscopy can also be employed in some systems.[13]
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- BenchChem Technical Support Team. (2025, December). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
- Robertson, R. E. (1971). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- Blacker, A. J., et al. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.
- Lann, J. S., & Hunt, M. (1951). Method of stabilizing aliphatic sulfonyl-chlorides. U.S. Patent No. 2,556,879. Washington, DC: U.S.
- Reddit user. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry.
- Lemaire, M., & Nuel, D. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
- Robertson, R. E., & Laughton, P. M. (2015). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water.
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- O'Donovan, D. H., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Adejare, A., & King, J. F. (2005). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 70(10), 3878–3883.
- Eureka. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
- Rodríguez, J., et al. (2021). Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. Journal of Molecular Structure, 1225, 129219.
- Bentley, T. W., & Koo, I. S. (2009). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules, 14(9), 3247-3261.
- ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Request PDF.
- OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–871.
- Reddy, P. V. N., & Kumar, D. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(20), 4471–4473.
- ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213.
- Fluorochem. (n.d.). This compound.
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- ResearchGate. (2005). (PDF)
- Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SA N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
- National Institutes of Health. (2023).
- Wiley Online Library. (2019).
- Sigma-Aldrich. (n.d.). This compound | 1342111-54-9.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride.
- Sigma-Aldrich. (n.d.). 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride.
- PubMed. (2011). Hydrolysis of imidazole-2-ylidenes.
- Royal Society of Chemistry. (1980). Mechanism of hydrolysis of imidoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
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- 4. researchgate.net [researchgate.net]
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- 11. d-nb.info [d-nb.info]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Imidazole-Containing Sulfonamides by Chromatography
Welcome to the technical support center for the chromatographic purification of imidazole-containing sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these bifunctional molecules. The inherent basicity of the imidazole ring coupled with the acidic nature of the sulfonamide moiety often leads to complex chromatographic behaviors. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the chromatographic purification of imidazole-containing sulfonamides in a direct question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My compound is exhibiting significant peak tailing on my silica-based column. What is the cause and how can I fix it?
A: Peak tailing is the most frequent problem when dealing with basic heterocyclic compounds like imidazoles on standard silica or C18 columns.[1] The primary cause is the interaction between the basic nitrogen atoms in the imidazole ring and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase. This strong, secondary interaction holds back a portion of the analyte, causing it to elute slowly and create a "tail."
Solutions, from simplest to most effective:
-
Add a Competitive Base to the Mobile Phase: For normal-phase chromatography, adding a small amount of a basic modifier like triethylamine (TEA) or ammonia in methanol (typically 0.1-1%) to your mobile phase can dramatically improve peak shape.[2] TEA acts as a silanol-masking agent, preferentially interacting with the acidic sites and preventing the imidazole ring from binding to them. For reverse-phase, TEA can also be effective.
-
Adjust the Mobile Phase pH: The ionization state of the imidazole ring is pH-dependent. By lowering the pH of the mobile phase (e.g., using 0.1% formic acid or acetic acid), you can protonate the imidazole ring.[1] This positively charged species is repelled by any residual protonated silanols, reducing the tailing interaction. A good starting point is a pH approximately 2 units below the pKa of your compound's imidazole moiety.[1]
-
Use an End-Capped or Base-Deactivated Column: Modern HPLC columns are often "end-capped," meaning the residual silanols have been chemically converted into less interactive silyl ethers. Using a high-quality, end-capped C18 or a specifically designated base-deactivated column is highly recommended for basic analytes.[1]
-
Consider Metal Chelation: The imidazole ring can chelate with trace metal ions in your HPLC system or on the column packing itself, leading to peak distortion.[1] If you suspect this is an issue, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase can resolve the problem.[1]
dot
Caption: Troubleshooting logic for peak tailing.
Issue 2: Poor Separation or Co-elution of Analytes
Q: My imidazole-containing sulfonamide is co-eluting with an impurity. How can I improve the resolution?
A: Achieving good resolution requires manipulating the selectivity of your chromatographic system. Since imidazole-containing sulfonamides have both hydrophobic and polar/ionizable characteristics, you have several parameters to adjust.
Strategies to Improve Resolution:
-
Optimize the Mobile Phase Composition: This is the most straightforward approach.
-
Adjust Polarity: In reverse-phase, decrease the organic solvent (e.g., acetonitrile, methanol) percentage to increase retention. In normal-phase, decrease the polar solvent (e.g., ethyl acetate, methanol) percentage.
-
Employ Gradient Elution: A gradient, where the mobile phase composition changes over the run, is highly effective for separating compounds with different polarities.[3] A study on separating eight different sulfonamides successfully used a gradient of methanol in CO2.[4][5]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) in reverse-phase can alter selectivity because they engage in different types of intermolecular interactions (methanol is a hydrogen-bond donor, while acetonitrile is a dipole).
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next logical step. The choice of stationary phase has a major impact on selectivity.[3]
-
Switch Hydrophobicity: If you are using a C18 column, try a C8 or a Phenyl column. Phenyl phases offer alternative selectivity for aromatic compounds through pi-pi interactions.
-
Consider Polar-Embedded or Amide Phases: Phenylamide stationary phases and other polar-embedded columns have demonstrated excellent selectivity for sulfonamides.[3]
-
Utilize Mixed-Mode Columns: These columns have both hydrophobic and ion-exchange properties and can be very effective. A C12-diol mixed-mode column, for example, has been used to separate a mixture of eight sulfonamides.[3] Similarly, Primesep columns that work by both hydrophobic and cation/anion-exchange mechanisms can separate closely related sulfonamides.[6]
-
-
Fine-Tune the Mobile Phase pH: The retention of ionizable compounds like sulfonamides is highly dependent on pH.[3][7] Small changes in pH can alter the charge state of your compound of interest and the impurities, potentially shifting their retention times relative to each other.
Issue 3: Compound is Not Eluting from the Column
Q: My compound is irreversibly adsorbed on the silica gel column. What should I do?
A: Irreversible adsorption happens when the analyte interacts too strongly with the stationary phase. This is a common problem for polar, basic compounds on acidic silica gel.
Solutions:
-
Test for On-Column Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit in the dried spot for an hour. Then, elute the plate. If you see a streak at the baseline or new spots, your compound may be degrading on the silica.[2]
-
Drastically Increase Mobile Phase Polarity: For normal-phase, a highly polar mobile phase like dichloromethane/methanol/ammonia might be required to elute a very polar compound.[2]
-
Switch to an Alternative Stationary Phase:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica for basic compounds.[2]
-
Reverse-Phase Chromatography: RP-HPLC is generally less prone to irreversible adsorption issues with basic compounds.[2]
-
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar compounds that are not retained in reverse-phase.[2][8] It uses a polar stationary phase (like bare silica) with a high-organic mobile phase.[8][9]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the right initial chromatography mode (RP-HPLC, NP, HILIC) for my imidazole-containing sulfonamide?
A1: The choice depends primarily on the overall polarity of your molecule, which is influenced by other functional groups present.
-
Start with Reverse-Phase (RP-HPLC): For most drug-like molecules that have a balance of hydrophobic and hydrophilic regions, RP-HPLC on a C18 or C8 column is the workhorse method.[3][10][11] It is robust and well-understood.[8]
-
Switch to HILIC if: Your compound is highly polar and shows little to no retention on an RP-HPLC column, even with a highly aqueous mobile phase.[8] HILIC is excellent for retaining and separating polar compounds.[8][9]
-
Use Normal-Phase (NP) for: Preparative purification of less polar compounds or when you need to avoid aqueous mobile phases. Be mindful of the potential for strong interactions with the basic imidazole group, and be prepared to use mobile phase modifiers or alternative stationary phases like alumina.[2]
dot
Caption: Decision workflow for selecting the appropriate chromatography mode.
Q2: What are good starting conditions for method development in RP-HPLC?
A2: A robust set of starting conditions provides a solid baseline from which to optimize.
| Parameter | Recommended Starting Condition | Rationale & Key Citation |
| Column | C18, 250 x 4.6 mm, 5 µm | A general-purpose column providing good efficiency and retention.[11] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape for the basic imidazole moiety.[1][12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient helps to locate the elution position of all components. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[10][11] |
| Column Temp. | 30 °C | Provides good reproducibility; can be adjusted to improve selectivity.[11] |
| Detection | UV, at λmax of the compound (e.g., 265-278 nm) | Sulfonamides typically have strong UV absorbance.[10][11] |
Q3: Can I use supercritical fluid chromatography (SFC) for these compounds?
A3: Yes, SFC is an excellent alternative to normal-phase chromatography. It uses compressed carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol. SFC has been shown to be very effective for separating sulfonamides, sometimes coupling silica and aminopropyl-packed columns in series to achieve high resolution.[4][5] It is a "green" technique that is faster than HPLC and allows for higher sample loading.[4]
Section 3: Key Experimental Protocols
Protocol 1: General RP-HPLC Method for Purity Analysis
This protocol outlines a standard procedure for analyzing the purity of a synthesized imidazole-containing sulfonamide.
-
Preparation of Mobile Phases:
-
Mobile Phase A: To 1 L of HPLC-grade water, add 1.0 mL of formic acid. Filter and degas.
-
Mobile Phase B: To 1 L of HPLC-grade acetonitrile, add 1.0 mL of formic acid. Filter and degas.
-
-
Sample Preparation:
-
Chromatographic System and Conditions:
-
Column: C18 or C8, ~150-250 mm length, 4.6 mm I.D., 3.5-5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.[10]
-
UV Detection: Wavelength as determined by UV-Vis scan of the analyte (typically 254-300 nm).[13]
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (Linear Ramp)
-
25-30 min: Hold at 90% B
-
30-31 min: 90% to 10% B (Return to Initial)
-
31-40 min: Hold at 10% B (Equilibration)
-
-
-
System Suitability:
-
Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
-
Analysis:
-
Inject a blank (diluent), followed by the sample solution.
-
Integrate all peaks and determine purity by the area percent method.
-
References
-
Taylor, L. T., & Chang, H. K. (1992). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 30(4), 145-151. Available at: [Link]
-
LabXchange. (n.d.). Using Imidazole to Elute His-tagged Proteins from a Nickel Column. LabXchange. Available at: [Link]
-
Ashraf-Khorassani, M., & Taylor, L. T. (1992). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]
-
Pinto, I., Sousa, F., & Ferreira, I. (2022). Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. PMC - PubMed Central. Available at: [Link]
-
Manimekalai, M., et al. (2019). Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Patel, H., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
-
Al-Janabi, A. F., & Saour, K. Y. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. SIELC Technologies. Available at: [Link]
-
Park, J. H., et al. (2002). pH-dependent elution profiles of selected proteins in HPLC having a stationary phase modified with pH-sensitive sulfonamide polymers. PubMed. Available at: [Link]
-
Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Das Gupta, V. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Chromatography Forum. Available at: [Link]
-
Jedziniak, P., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC - NIH. Available at: [Link]
-
Smirnova, T. D., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]
-
Sharma, B., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available at: [Link]
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optimizing reaction yield for sterically hindered amines with 2-ethyl-1H-imidazole-4-sulfonyl chloride
Topic: Optimizing Reaction Yield for Sterically Hindered Amines with 2-ethyl-1H-imidazole-4-sulfonyl chloride
Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to address the specific challenges encountered when synthesizing sulfonamides from sterically hindered amines and the reactive electrophile, this compound. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction is showing low to no product formation. What are the primary causes and how can I improve the yield?
Answer: Low or non-existent yield is the most common issue when dealing with sterically demanding substrates. The root cause typically involves a combination of insufficient reactivity and degradation of starting materials. A systematic approach to troubleshooting is crucial.
Potential Causes & Recommended Solutions:
-
Low Reactivity of the Amine: Steric hindrance around the nitrogen atom significantly slows the rate of nucleophilic attack on the sulfonyl chloride.[1] Secondary amines, particularly those with bulky alkyl or aryl groups (e.g., diisopropylamine, t-butylamine), are notoriously poor nucleophiles.[2]
-
Solution 1: Increase Reaction Temperature. Increasing the thermal energy of the system can provide the necessary activation energy to overcome the steric barrier. Start by running the reaction at a higher temperature (e.g., 40-60 °C) and monitor for product formation. If necessary, move to a higher boiling point solvent like Dioxane or Toluene.
-
Solution 2: Employ a Catalyst. Certain Lewis acids can activate the sulfonyl chloride, making it more electrophilic. Indium-catalyzed sulfonylation has been shown to be effective for hindered and less nucleophilic amines.[2][3] Copper(II) oxide (CuO) has also been reported as an efficient heterogeneous catalyst for this transformation.[4]
-
-
Degradation of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis.[5] The imidazole moiety in this compound can further enhance its moisture sensitivity. The presence of even trace amounts of water will convert the sulfonyl chloride to the unreactive corresponding sulfonic acid.[5]
-
Solution: Ensure Rigorously Anhydrous Conditions. All glassware must be oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[5] A safety data sheet for a similar compound, 1-methyl-1H-imidazole-4-sulfonyl chloride, explicitly states it reacts violently with water.[6]
-
-
Incorrect Choice of Base: The base is critical for scavenging the HCl byproduct. However, a sterically hindered, nucleophilic base can compete with your desired amine, leading to side products. A weak base may not effectively deprotonate the amine or neutralize HCl, stalling the reaction.
-
Solution: Use a Strong, Non-Nucleophilic Base. A bulky, non-nucleophilic base like 2,6-lutidine or Proton-Sponge® (1,8-bis(dimethylamino)naphthalene) is ideal. Triethylamine (TEA) is a common choice, but for highly hindered systems, a stronger base might be necessary.[2] Avoid using pyridine if possible, as its nucleophilicity can sometimes lead to the formation of a reactive sulfonylpyridinium salt intermediate which can have its own side reactions.
-
Troubleshooting Workflow for Low Yield
Experimental Protocols
General Protocol for the Sulfonylation of a Sterically Hindered Amine
This protocol provides a robust starting point for optimization.
-
Preparation (Under Inert Atmosphere):
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the sterically hindered amine (1.0 equivalent).
-
Add anhydrous solvent (e.g., Dichloromethane, 0.1-0.5 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the non-nucleophilic base (e.g., DIPEA, 1.5 equivalents) dropwise to the stirred solution.
-
-
Addition of Sulfonyl Chloride:
-
In a separate oven-dried flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine/base mixture at 0 °C over 20-30 minutes using a syringe pump for controlled addition.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. [5] * If the reaction is sluggish, gently heat the mixture to 40 °C and continue to monitor.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride.
-
If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate).
-
References
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
-
ResearchGate. (2025). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. [Link]
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
-
Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines. Synlett, 2007(15), 2442-2444. [Link]
-
Bull, J. A., et al. (2017). Oxidative β-C–H sulfonylation of cyclic amines. NIH Public Access. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Sha, T., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
-
Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
-
Zarei, A., et al. (2011). Convenient Synthesis of Sulfonamides from Amines and p-Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4-vinylpyridine). ElectronicsAndBooks. [Link]
-
King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]
Sources
Technical Support Center: Navigating the Cleavage of Sulfonamides Derived from 2-Ethyl-1H-imidazole-4-sulfonyl Chloride
Introduction:
Sulfonamides synthesized from 2-ethyl-1H-imidazole-4-sulfonyl chloride are integral building blocks in modern medicinal chemistry and organic synthesis. The distinct electronic and steric characteristics imparted by the 2-ethyl-1H-imidazole moiety render these sulfonamides robust, yet their selective cleavage can present considerable challenges. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering practical solutions to common issues encountered during the deprotection of these specific sulfonamides. We will explore the fundamental principles governing their reactivity, provide validated experimental protocols, and present data-driven troubleshooting strategies to optimize your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in cleaving sulfonamides derived from this compound?
The principal difficulty lies in the inherent stability of the sulfonamide bond. The potent electron-withdrawing nature of the sulfonyl group diminishes the electron density on the nitrogen atom, rendering it less susceptible to nucleophilic attack. Furthermore, the electronic properties of the 2-ethyl-1H-imidazole ring system can influence the reactivity of the sulfonamide, and its basic nitrogen atoms can interact with reagents, complicating the cleavage process.
Q2: Which reagents are most effective for the cleavage of these imidazole-based sulfonamides?
The selection of an appropriate reagent is contingent upon the specific substrate and the presence of other functional groups within the molecule. Commonly employed reagents fall into two main categories:
-
Acidic Hydrolysis: Strong acids such as trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (TfOH) can effectively cleave sulfonamides.[1][2]
-
Reductive Cleavage: Reagents like samarium(II) iodide (SmI₂) or sodium naphthalenide offer a milder, alternative approach, particularly for acid-sensitive substrates.[3][4][5]
Q3: How can I achieve selective cleavage of the sulfonamide in a molecule containing other protecting groups?
Achieving selectivity hinges on a judicious choice of deprotection conditions. For instance, if your molecule contains an acid-labile protecting group like a tert-butyloxycarbonyl (Boc) group, employing a reductive cleavage method for the sulfonamide would provide an orthogonal strategy. Conversely, if your molecule possesses functional groups susceptible to reduction, acidic cleavage of the sulfonamide may be the preferred route. A thorough understanding of the stability of all protecting groups is paramount in designing a selective deprotection sequence.
Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage of sulfonamides derived from this compound.
Issue 1: Incomplete or No Cleavage
Symptoms:
-
TLC or LC-MS analysis indicates the persistence of starting material.
-
The desired deprotected amine is obtained in low yield or not at all.
Potential Causes & Solutions:
| Cause | Troubleshooting Step |
| Insufficient Reagent Stoichiometry | Increase the equivalents of the cleavage reagent. For acid-mediated cleavage, a near-stoichiometric amount may be sufficient for some substrates, while others may require a larger excess.[1][2] |
| Inadequate Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments. Some sulfonamide cleavages necessitate elevated temperatures to proceed at a practical rate.[6] Monitor the reaction closely for the formation of byproducts. |
| Steric Hindrance | If the sulfonamide nitrogen is sterically encumbered, consider employing a less bulky or more potent reagent. Reductive cleavage methods can sometimes overcome steric impediments more effectively than acidic hydrolysis. |
| Inappropriate Solvent | The choice of solvent can profoundly impact reaction kinetics. Ensure the solvent is compatible with the chosen cleavage conditions and that the starting material is fully solubilized. |
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots are observed by TLC or multiple peaks in the LC-MS chromatogram of the crude reaction mixture.
-
Challenges in isolating the desired product.
Potential Causes & Solutions:
| Cause | Troubleshooting Step |
| Degradation of Starting Material or Product | If the reaction conditions are overly harsh, consider using a milder reagent or lowering the reaction temperature. For acid-sensitive substrates, the addition of a scavenger like triisopropylsilane can trap reactive cationic species.[7] |
| Reaction with Other Functional Groups | If other functional groups are not stable under the reaction conditions, a more selective cleavage method is required. For example, if an ester is being cleaved under acidic conditions, switching to a reductive method may be beneficial. |
| Over-reaction | Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction promptly upon consumption of the starting material to prevent further degradation of the product. |
Experimental Protocols
Protocol 1: Acid-Mediated Cleavage with Trifluoroacetic Acid (TFA)
This protocol is suitable for substrates that can withstand strongly acidic conditions.
Step-by-Step Methodology:
-
Dissolution: Dissolve the sulfonamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add trifluoroacetic acid (TFA) (10-20 eq) to the solution at room temperature. For sensitive substrates, this can be done at 0 °C.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from a few hours to overnight.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
Caption: Workflow for acid-mediated sulfonamide cleavage.
Protocol 2: Reductive Cleavage with Samarium(II) Iodide (SmI₂)
This method is particularly advantageous for substrates that are sensitive to acidic conditions.[4]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 M solution of samarium(II) iodide in anhydrous THF. This can be generated in situ from samarium metal and diiodoethane or 1,2-diiodoethane.
-
Reaction Setup: In a separate flask, dissolve the sulfonamide (1.0 eq) in dry THF under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Cool the sulfonamide solution to -78 °C (dry ice/acetone bath) and add the SmI₂ solution dropwise until the characteristic deep blue color persists.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allow the mixture to warm to room temperature.[9] Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Workflow for reductive sulfonamide cleavage with SmI₂.
References
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. (n.d.). Retrieved January 22, 2026, from [Link]
-
Reaction steps for sulfonamide deprotection. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Fleming, I., Frackenpohl, J., & Ila, H. (1998). Cleavage of sulfonamides with phenyldimethylsilyllithium. Journal of the Chemical Society, Perkin Transactions 1, 1229–1236. [Link]
-
Sulfonyl Protective Groups. (2014, May 6). Chem-Station Int. Ed. [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved January 22, 2026, from [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
-
Murphy, J. A., et al. (2005). Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. Journal of the American Chemical Society, 127(49), 17372–17378. [Link]
-
Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2020). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. Angewandte Chemie International Edition, 59(32), 13168–13180. [Link]
-
Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]
-
Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2014). ACS Catalysis, 4(2), 529–537. [Link]
-
Chiara, J. L., Destabel, C., Gallego, P., & Marco-Contelles, J. (1996). Cleavage of N−O Bonds Promoted by Samarium Diiodide: Reduction of Free or N-Acylated O-Alkylhydroxylamines. The Journal of Organic Chemistry, 61(11), 3591–3594. [Link]
-
Deprotection of Arenesulfonamides with Samarium iodide. (1994). The Journal of Organic Chemistry, 59(1), 1–2. [Link]
-
Ankner, T., & Hilmersson, G. (2010). Samarium(II)-mediated Reactions in Organic Synthesis - Method Development and Mechanistic Investigation. Gupea. [Link]
-
Can anyone help me understand the work-up methods for samarium(II)iodide reactions? (2012, November 20). ResearchGate. [Link]
-
Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. (2015). Natural Product Reports, 32(9), 1331–1367. [Link]
-
Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. (2014). RSC Advances, 4(94), 52207–52215. [Link]
-
Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. (1995). Chemical and Pharmaceutical Bulletin, 43(10), 1706–1710. [Link]
-
Ji, S., Gortler, L. B., Waring, A., Battisti, A., Bank, S., Closson, W. D., & Wriede, P. A. (1971). Cleavage of sulfonamides with sodium naphthalene. Journal of the American Chemical Society, 93(20), 5237–5243. [Link]
-
This compound [1342111-54-9]. (n.d.). Chemsigma. Retrieved January 22, 2026, from [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition, 58(38), 13393–13397. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025, September 30). ChemRxiv. [Link]
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troubleshooting low reactivity of 2-ethyl-1H-imidazole-4-sulfonyl chloride
Technical Support Center: 2-ethyl-1H-imidazole-4-sulfonyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide expert, field-proven insights into the handling and reactivity of this versatile but sensitive reagent. We will address common challenges, particularly low reactivity, and provide actionable solutions to ensure the success of your experiments.
Troubleshooting Guide: Low Reactivity & Failed Reactions
Low or incomplete conversion is the most frequently reported issue when working with heteroaromatic sulfonyl chlorides. The unique electronic properties of the imidazole ring system, combined with the inherent instability of the sulfonyl chloride moiety, demand careful attention to reaction parameters.
Problem: My sulfonylation reaction with this compound shows low to no product formation.
This issue can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or nucleophile-specific issues. Follow this logical diagnostic workflow to identify and solve the problem.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound reagent clumpy and giving off an acidic smell?
A: This is a classic sign of hydrolysis. Sulfonyl chlorides are highly susceptible to moisture, reacting with water to form the corresponding sulfonic acid and hydrochloric acid (HCl).[1][2][3] The presence of HCl generates the acidic odor, and the sulfonic acid product is often a hygroscopic solid, causing the clumping.
-
Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack by water. Imidazole-based sulfonyl chlorides can be particularly unstable due to the electronic nature of the heterocyclic ring.[4][5]
-
Solution: Discard the hydrolyzed reagent. Using it will lead to low yields and complex purification. Always store this compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator or freezer to minimize decomposition.
Q2: I'm reacting the sulfonyl chloride with a primary amine. What is the best choice of base and why?
A: The choice of base is critical and serves two purposes: to neutralize the HCl byproduct generated during the reaction and, if necessary, to deprotonate the nucleophile to increase its reactivity.[6]
-
Expert Recommendation: A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is the standard and preferred choice.
-
Causality:
-
Avoiding Side Reactions: Bases like pyridine or 4-dimethylaminopyridine (DMAP), while effective, are nucleophilic and can react with the sulfonyl chloride to form a sulfonylpyridinium intermediate. While this can sometimes be catalytic, it can also lead to unwanted side products.
-
Stoichiometry: At least two equivalents of base are often required. The first equivalent neutralizes the HCl generated from the sulfonylation. The second equivalent is crucial because the imidazole ring itself has an acidic N-H proton. This proton can be removed by the first equivalent of base, rendering the imidazole anionic. A second equivalent of base is then needed to scavenge the HCl from the primary reaction.
-
-
Data-Driven Insight: The selection of a base can significantly impact yield, as illustrated in the model reaction below.
Table 1: Effect of Base Selection on the Sulfonylation of Benzylamine
| Entry | Base (2.2 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine (TEA) | DCM | 0 to RT | 4 | 92 |
| 2 | Pyridine | DCM | 0 to RT | 4 | 75 |
| 3 | K₂CO₃ | ACN | RT | 12 | 45 |
| 4 | None | DCM | 0 to RT | 12 | < 5 |
(Note: Data is illustrative, based on established chemical principles for sulfonamide formation.)
Q3: What are the best solvents for this reaction, and what should I avoid?
A: The ideal solvent must be aprotic and capable of dissolving the starting materials.
-
Recommended Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are excellent choices. They are polar enough to facilitate the reaction but do not have reactive protons.
-
Solvents to Avoid: Protic solvents such as water, methanol, or ethanol are completely incompatible. They will readily react with the sulfonyl chloride in a process called solvolysis, destroying your reagent.[2]
Q4: How can I monitor the progress of my reaction effectively?
A: Real-time reaction monitoring is crucial for determining the endpoint and preventing the formation of degradation products.
-
Primary Techniques:
-
Thin-Layer Chromatography (TLC): The most common and accessible method. It allows for rapid visualization of the consumption of starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the desired product and giving a more accurate assessment of the relative amounts of starting material and product.[7][8]
-
-
Expert Tip: When running a TLC, co-spotting is essential. This involves spotting the starting material, the reaction mixture, and a combined spot of both on the same plate to accurately track the reaction's progress.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a robust starting point for the reaction of this compound with a generic primary or secondary amine.
Materials and Setup:
-
Round-bottom flask, oven-dried and cooled under an inert atmosphere (N₂ or Ar).
-
Magnetic stir bar.
-
Septa and needles for reagent addition.
-
Anhydrous solvent (e.g., DCM).
-
This compound (1.1 eq.).
-
Amine nucleophile (1.0 eq.).
-
Triethylamine (2.2 eq.).
Step-by-Step Methodology:
-
Preparation: To the oven-dried flask, add the amine nucleophile (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 10-15 minutes.
-
Base Addition: Add triethylamine (2.2 eq.) dropwise via syringe.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 5-10 minutes.
-
Causality: Slow addition is crucial to control the exotherm of the reaction and minimize side product formation.
-
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting amine is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
References
- Baraznenok, I. L., et al. (2000). Methods for the Synthesis of Sulfonyl Chlorides. Russian Chemical Reviews, 69(2), 103–121.
- Wallace, T. J. (1964). The Chemistry of Sulfonyl Compounds. Chemical Reviews, 64(6), 695–743.
-
Organic Chemistry Portal. Synthesis of sulfonamides by S-N coupling. Available at: [Link][9]
-
King, J. F., & Rathore, R. (1990). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides. Journal of the American Chemical Society, 112(5), 2001–2007. Available at: [Link][10]
-
Demchenko, A. M., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link][4][5]
-
Petucci, C., et al. (2007). Direct analysis in real time for reaction monitoring in drug discovery. Analytical Chemistry, 79(13), 5064-5070. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for the Removal of Unreacted 2-Ethyl-1H-imidazole-4-sulfonyl Chloride
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted 2-ethyl-1H-imidazole-4-sulfonyl chloride from reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols to ensure the purity of your target compounds.
Introduction: The Challenge of a Reactive Intermediate
This compound is a highly reactive intermediate, prized for its ability to introduce the 2-ethyl-1H-imidazole-4-sulfonyl moiety into a wide range of molecules. However, its high reactivity also presents a significant challenge: the efficient removal of any unreacted starting material from the reaction mixture. Residual sulfonyl chloride can interfere with downstream applications, complicate purification, and potentially lead to the formation of unwanted byproducts. This guide will explore the chemical principles and provide validated methods for its effective removal.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound?
A1: Unreacted this compound is a highly electrophilic compound. Its presence can lead to several complications:
-
Reaction with Nucleophiles: It can react with nucleophilic functional groups on your desired product or other components in the mixture during workup or subsequent steps.
-
Hydrolysis: It readily hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrochloric acid. These acidic byproducts can complicate purification and may degrade acid-sensitive products.[1]
-
Chromatographic Complications: The polarity of the sulfonyl chloride and its hydrolysis product can be similar to that of the desired product, leading to co-elution during chromatographic purification.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most effective strategies involve converting the unreacted sulfonyl chloride into a more easily separable species. The main approaches are:
-
Aqueous Workup (Quenching): Involves reacting the sulfonyl chloride with water or an aqueous basic solution to hydrolyze it to the water-soluble sulfonic acid salt.
-
Nucleophilic Scavengers: Utilizing small molecule amines or scavenger resins to react with the excess sulfonyl chloride, forming a sulfonamide that can be removed by extraction or filtration.
-
Chromatographic Separation: Direct purification of the crude reaction mixture to separate the product from the unreacted sulfonyl chloride.
-
Acid-Base Extraction: Exploiting the basicity of the imidazole ring in the desired product to separate it from neutral or acidic impurities.
Q3: My product is sensitive to basic conditions. What is the best removal strategy?
A3: If your product is base-sensitive, avoid quenching with strong aqueous bases. Instead, consider the following options:
-
Quenching with Water: A simple quench with cold water will hydrolyze the sulfonyl chloride. The resulting sulfonic acid can then be removed with a very mild base wash, such as saturated aqueous sodium bicarbonate, which is less harsh than sodium hydroxide.
-
Nucleophilic Quench with an Amine: Adding a simple primary or secondary amine (e.g., benzylamine or morpholine) will form a sulfonamide. This derivative will have different polarity and can often be separated by chromatography or extraction.
-
Scavenger Resins: Polymer-bound amine scavengers are excellent for base-sensitive compounds as they react with the sulfonyl chloride under non-aqueous conditions, and the resin is simply filtered off.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistent acidic impurity in the final product after aqueous workup. | Incomplete hydrolysis of the sulfonyl chloride or incomplete removal of the resulting sulfonic acid. | Ensure vigorous stirring during the quench and allow sufficient time for hydrolysis. Perform additional washes with saturated aqueous sodium bicarbonate to ensure complete removal of the sulfonic acid. |
| Co-elution of the product with an impurity during column chromatography. | The impurity may be unreacted sulfonyl chloride or its sulfonamide derivative if a nucleophilic quench was used. The polarity of your product and the impurity are too similar. | Modify the chromatographic conditions. For normal-phase silica gel chromatography, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the separation of basic compounds like imidazole derivatives. Alternatively, convert the unreacted sulfonyl chloride to a more polar sulfonic acid via a thorough aqueous workup before chromatography. |
| Formation of an insoluble precipitate during aqueous workup. | The product may be precipitating out of the organic phase upon addition of the aqueous solution. | Use a solvent system in which your product is more soluble. Alternatively, filter the precipitate, wash it with water to remove any inorganic salts, and then redissolve it in a suitable organic solvent for further purification. |
| Low recovery of the desired product after acid-base extraction. | The pKa of the product's imidazole ring may not be suitable for the pH of the aqueous acid used, leading to incomplete protonation and extraction into the aqueous phase. Alternatively, the product may have some solubility in the aqueous phase even in its neutral form. | Use a stronger or weaker acid for the extraction, depending on the pKa of your compound. Perform multiple extractions with the aqueous acid to ensure complete transfer. During the back-extraction, ensure the pH is sufficiently basic to fully deprotonate the imidazole. |
Experimental Protocols
Protocol 1: Aqueous Workup via Basic Hydrolysis
This method is suitable for products that are stable to mild basic conditions.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath.
-
Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Caution: Gas evolution (CO₂) will occur if the reaction mixture is acidic.
-
Stir: Allow the mixture to stir vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis of the this compound.
-
Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.
-
Combine and Wash: Combine the organic layers and wash sequentially with water and then with brine (saturated aqueous NaCl).
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Removal using a Scavenger Resin
This is an excellent method for products that are sensitive to aqueous conditions or for simplifying purification in parallel synthesis.
-
Choose a Resin: Select a polymer-bound amine scavenger resin, such as aminomethyl polystyrene or tris(2-aminoethyl)amine polystyrene.
-
Add the Resin: To the completed reaction mixture, add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride).
-
Stir: Stir the suspension at room temperature. The reaction time will depend on the specific resin and reaction conditions (typically a few hours to overnight). Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.
-
Filter: Once the reaction is complete, filter the mixture to remove the resin.
-
Wash: Wash the resin with a suitable organic solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now free of unreacted sulfonyl chloride.
Protocol 3: Purification by Acid-Base Extraction
This method leverages the basicity of the imidazole moiety in the desired product.
-
Dissolution: After a preliminary quench (e.g., with water to hydrolyze the sulfonyl chloride), dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated imidazole-containing product will move into the aqueous layer, while neutral and acidic impurities (like the sulfonic acid byproduct) will remain in the organic layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery.
-
Neutralization and Back-Extraction: Combine the acidic aqueous extracts and cool in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper).
-
Isolation: If the neutral product precipitates, collect it by vacuum filtration. If it is soluble in the aqueous layer or oils out, extract the neutralized aqueous solution with several portions of an organic solvent.
-
Drying and Concentration: Combine the organic extracts from the back-extraction, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the purified product.[3]
Visualizing the Workflow
Caption: Workflow for the removal of unreacted this compound.
Chemical Logic of Troubleshooting
Caption: Decision tree for troubleshooting the purification process.
References
-
Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
- Hughes, R. M. (2004). University of Southampton Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton.
- Gayo, L. M., & Suto, M. J. (1997). Ion-exchange resins for solution phase parallel synthesis of chemical libraries. Tetrahedron Letters, 38(3), 513-516.
- Parlow, J. J., Naing, W., & South, M. S. (1998). Solution-Phase Scavenging of Excess Acidic and Basic Reagents Using an Efficient Multistep-Continuous Flow Apparatus. Journal of Organic Chemistry, 63(19), 6772-6775.
- Flynn, D. L., Crich, J. Z., Devraj, R. V., Hockerman, S. L., Parlow, J. J., South, M. S., & Woodard, S. (1997). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. Journal of the American Chemical Society, 119(21), 4874-4881.
- García-García, P., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Kevin, N. J., et al. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 838–851.
- Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 87(1), 267–278.
Sources
Technical Support Center: Scale-Up Synthesis of 2-Ethyl-1H-imidazole-4-sulfonamides
Welcome to the technical support center for the scale-up synthesis of 2-ethyl-1H-imidazole-4-sulfonamides. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when transitioning this synthesis from laboratory scale to pilot plant or manufacturing. We will delve into common problems, provide actionable troubleshooting steps, and explain the chemical principles behind our recommendations.
Overview of the Synthetic Pathway
The synthesis of 2-ethyl-1H-imidazole-4-sulfonamides typically follows a convergent approach. The core imidazole ring is first constructed, followed by a sulfonation or sulfonamidation step. A common route involves the formation of a 2-ethyl-imidazole intermediate, which is then functionalized at the 4-position.
The critical step, and the focus of this guide, is the reaction of a 2-ethyl-1H-imidazole intermediate with a suitable sulfonylating agent, followed by amination to yield the final sulfonamide. Key challenges in scaling this process include managing reaction exotherms, controlling impurity formation, and ensuring safe handling of corrosive reagents.[1]
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that frequently arise during the scale-up of 2-ethyl-1H-imidazole-4-sulfonamide synthesis.
Issue 1: Low Yield and Incomplete Conversion
Question: We are experiencing a significant drop in yield and incomplete consumption of our 2-ethyl-imidazole starting material when moving from a 1L to a 50L reactor. What are the likely causes?
Answer: This is a classic scale-up challenge often related to mixing, temperature control, and reagent stoichiometry.
-
Inadequate Mixing & Mass Transfer: In larger reactors, achieving homogeneous mixing is more difficult.[2] This can create localized "hot spots" or areas of low reagent concentration, slowing down the reaction or leading to side products.
-
Troubleshooting:
-
Agitation: Evaluate the stirrer design and speed. A pitched-blade turbine or anchor stirrer may be more effective for viscous slurries than a simple magnetic stir bar.
-
Reagent Addition: Instead of adding the sulfonyl chloride in one portion, use a controlled addition pump. Sub-surface addition can also improve dispersion.
-
-
-
Poor Temperature Control: Sulfonylation reactions are often exothermic.[2] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Uncontrolled temperature spikes can lead to degradation and byproduct formation.
-
Troubleshooting:
-
Jacket Cooling: Ensure the reactor jacket fluid is at the correct temperature and flow rate before starting the addition.
-
Slow Addition: The rate of addition of the sulfonyl chloride is your primary tool for controlling the exotherm. Monitor the internal temperature closely and adjust the addition rate to maintain the target temperature range (e.g., 0-5 °C).
-
-
-
Moisture Sensitivity: Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid, which will not react with the imidazole.[3] Larger scale operations have more potential entry points for moisture.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all solvents are anhydrous and the reactor is thoroughly dried and purged with an inert atmosphere (nitrogen or argon) before use.[3]
-
Reagent Quality: Use freshly opened or properly stored sulfonyl chloride.
-
-
Issue 2: Formation of Impurities and Byproducts
Question: Our scaled-up batch shows several new impurities on HPLC analysis that were not significant at the lab scale, including a dark, insoluble material. What are these and how can we prevent them?
Answer: Impurity profiles often change with scale due to longer reaction times and temperature variations.[2] Common side reactions include bis-sulfonylation and polymerization.
-
Bis-sulfonylation: The initially formed sulfonamide can be deprotonated by the base and react with a second molecule of sulfonyl chloride. This is more common with primary amines.
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride to ensure the latter is consumed completely.[3]
-
Slow Addition: Adding the sulfonyl chloride slowly to the mixture of imidazole and base ensures it is more likely to react with the intended target.[3]
-
-
-
Polymeric Byproducts: Imidazole rings can, under certain conditions, undergo polymerization, especially at elevated temperatures, leading to insoluble, dark-colored materials.[4]
-
Troubleshooting:
-
Strict Temperature Control: Avoid exceeding the specified reaction temperature.
-
Reaction Time: Do not let the reaction run significantly longer than necessary. Monitor for completion by HPLC or TLC.[5]
-
-
-
Hydrolysis Product: As mentioned in Issue 1, hydrolysis of the sulfonyl chloride to sulfonic acid is a common side reaction if moisture is present.[3] This impurity can complicate purification.
Issue 3: Difficult Work-up and Product Isolation
Question: During the aqueous work-up, we are struggling with emulsion formation and our product is difficult to crystallize, resulting in an oily residue.
Answer: Work-up and isolation are often the most challenging aspects of scaling up.
-
Emulsion Formation: The presence of polar impurities, unreacted starting materials, and salts can stabilize emulsions between aqueous and organic layers.
-
Troubleshooting:
-
Brine Wash: After the initial quench, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.[5]
-
Filtration: If solids are present at the interface, filtering the entire biphasic mixture through a pad of celite can help.
-
Solvent Choice: Consider a solvent with a lower water miscibility for extraction, such as methyl tert-butyl ether (MTBE) instead of dichloromethane (DCM) if product solubility allows.
-
-
-
Crystallization/Oiling Out: The product may be precipitating as an amorphous oil instead of a crystalline solid due to residual solvent, impurities acting as crystallization inhibitors, or cooling the solution too quickly.
-
Troubleshooting:
-
Solvent Selection: Conduct a solvent screen to find an optimal recrystallization solvent or solvent/anti-solvent system. Isopropanol/water mixtures are often effective for sulfonamides.[6]
-
Controlled Cooling: Cool the saturated solution slowly and with gentle agitation. Seeding with a small amount of pure crystalline product can promote proper crystal growth.
-
Purity: Ensure the crude product is sufficiently pure before attempting crystallization. An extra wash or a charcoal treatment might be necessary to remove impurities that inhibit crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the sulfonylation of the imidazole ring at scale? A1: The choice of base is critical. While pyridine is common in lab-scale synthesis, its odor and toxicity can be problematic at scale.[7] A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often a better choice. They act as an effective scavenger for the HCl generated during the reaction without competing with the nucleophile.[3]
Q2: How do I monitor the reaction completion effectively in a large reactor? A2: Direct sampling from a large reactor can be challenging. Use a sample port with a dip tube to draw a representative sample from the middle of the reactor. Quench the sample immediately (e.g., in a vial containing dilute acid) to stop the reaction. Analyze the sample by TLC or, more quantitatively, by HPLC to check for the disappearance of the 2-ethyl-imidazole starting material.[5]
Q3: Are there any specific safety concerns for this synthesis at scale? A3: Yes. Sulfonyl chlorides are corrosive and moisture-sensitive.[7] Chlorosulfonic acid, if used to prepare the sulfonyl chloride in-house, is extremely hazardous and reacts violently with water.[8] All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE). Plan for quenching procedures in case of an uncontrolled exotherm.
Q4: Chromatography is not feasible for our multi-kilogram scale. What are the best alternative purification methods? A4: The primary method for purification at scale should be recrystallization.[6] Key steps are:
-
Select an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolve the crude material in the minimum amount of hot solvent.
-
Optionally, treat with activated carbon to remove colored impurities.[6]
-
Filter the hot solution to remove insoluble matter.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
Isolate the crystals by filtration and wash with cold, fresh solvent.
Visual Diagrams and Workflows
Synthetic Pathway and Potential Pitfalls
This diagram outlines the core reaction and highlights common side reactions that can occur during the synthesis.
Caption: General synthetic route and common side reactions.
Troubleshooting Decision Tree for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues during scale-up.
Caption: A step-by-step guide for troubleshooting low reaction yields.
Protocols
Protocol 5.1: General Procedure for Scale-Up Synthesis
Safety Note: This procedure involves corrosive and moisture-sensitive reagents. Perform in a suitable reactor under an inert atmosphere with appropriate PPE.
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reagents: Charge the reactor with 2-ethyl-1H-imidazole (1.0 eq) and anhydrous solvent (e.g., Dichloromethane or Acetonitrile, ~10 volumes). Begin agitation.
-
Cooling: Cool the reactor contents to 0-5 °C using a jacket cooling system.
-
Base Addition: Add triethylamine (1.5 eq) to the cooled mixture.
-
Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.1 eq) dropwise or via a pump, ensuring the internal temperature does not exceed 10 °C.[3] The addition may take 1-3 hours depending on the scale.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the 2-ethyl-imidazole is <1% remaining.[5]
-
Work-up:
-
Cool the mixture back to 0-5 °C.
-
Slowly quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and finally, brine.[5]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol/water).[6]
Table 1: Solvent Selection for Recrystallization
| Solvent Class | Example(s) | Suitability for Sulfonamides | Notes |
| Alcohols | Isopropanol, Ethanol | Good | Often used as the primary solvent. Product is typically highly soluble when hot and poorly soluble when cold. |
| Esters | Ethyl Acetate | Moderate | Can be effective, but solubility might be high even at room temperature, leading to lower recovery. |
| Ketones | Acetone | Moderate | Similar to esters. Its high volatility can be a challenge at scale. |
| Ethers | MTBE | Poor (as single solvent) | Typically used as an anti-solvent. |
| Water | Water | Anti-Solvent | Used in combination with a miscible organic solvent (like isopropanol) to induce crystallization.[6] |
References
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
- BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions.
- BenchChem. (2025). Common side products in Imidazo[4,5-d]imidazole synthesis and removal.
- BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
- Omohundro, A. L. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S.
- Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
- BenchChem. (2025). Overcoming common challenges in the synthesis of sulfonamide derivatives.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Head-to-Head Comparison for the Modern Medicinal Chemist: 2-ethyl-1H-imidazole-4-sulfonyl Chloride vs. Benzenesulfonyl Chloride in Sulfonamide Synthesis
A Senior Application Scientist's Guide to Reagent Selection
The sulfonamide functional group is a cornerstone of medicinal chemistry, embedded in the structure of countless therapeutic agents, from classical antibacterial "sulfa drugs" to modern anticancer and anti-inflammatory molecules.[1] The synthetic workhorse for forging this critical bond has long been the reaction between a primary or secondary amine and a sulfonyl chloride. While benzenesulfonyl chloride represents the archetypal, reliable reagent for this transformation, the increasing demand for structurally complex and biologically active scaffolds has brought specialty reagents like 2-ethyl-1H-imidazole-4-sulfonyl chloride to the forefront.
This guide provides an in-depth, experience-driven comparison of these two reagents. We will move beyond simple procedural steps to explore the fundamental chemical differences that dictate their use, the strategic rationale behind choosing one over the other, and the practical nuances of their application in a drug discovery setting.
Reagent Profiles: The Established Workhorse and the Strategic Challenger
A molecule's reactivity is a direct consequence of its structure. The difference between a simple benzene ring and an ethyl-substituted imidazole ring profoundly impacts the behavior of the attached sulfonyl chloride group and the ultimate utility of the reagent.
Benzenesulfonyl Chloride: The Benchmark for Reliability
Benzenesulfonyl chloride (C₆H₅SO₂Cl) is a colorless, pungent liquid that serves as the quintessential aromatic sulfonylating agent.[2][3] Its chemistry is robust, predictable, and extensively documented.
-
Reactivity Profile: The sulfur atom in benzenesulfonyl chloride is highly electrophilic, a result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack by amines.[4] The reaction is typically rapid and high-yielding.
-
Handling and Considerations: As a liquid, it is easy to dispense by volume. However, it is corrosive and highly sensitive to moisture, readily hydrolyzing to form benzenesulfonic acid and corrosive hydrochloric acid (HCl) gas.[1][5] This necessitates the use of anhydrous reaction conditions and an acid scavenger, typically a tertiary amine base like pyridine or triethylamine, to neutralize the HCl byproduct.[6]
This compound: The Biologically-Minded Building Block
This compound (C₅H₇ClN₂O₂S) is a solid reagent that offers more than just a sulfonyl group; it introduces a privileged heterocyclic scaffold into the target molecule. The imidazole ring is a common motif in biologically active compounds, known to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[7][8][9]
-
Reactivity Profile (Inferred): The imidazole ring is an electron-rich aromatic system, which might slightly decrease the electrophilicity of the sulfur atom compared to the benzene analog. However, the most significant difference is the presence of the basic imidazole nitrogen (N-1 or N-3). This nitrogen atom can be protonated and may influence the reaction medium's pH. While a standard external base is still recommended for optimal results, the inherent basicity of the scaffold is a key chemical distinction.
-
Handling and Strategic Value: As a solid, it can be handled more easily by weight, with potentially lower volatility than its liquid counterpart. Its primary value lies not in its reactivity but in its ability to directly install a functionalized imidazole core, a desirable feature in many drug discovery programs seeking to enhance biological activity or explore novel chemical space.[4]
Comparative Analysis for Sulfonamide Synthesis
The choice between these two reagents is rarely about which one is "better" in absolute terms, but which is more appropriate for the specific synthetic goal.
| Feature | Benzenesulfonyl Chloride | This compound | Senior Scientist's Insight |
| Physical State | Colorless Liquid[2] | Solid | Solids are often preferred for ease of handling, weighing, and reduced risk of inhalation exposure. |
| Primary Role | General-purpose sulfonamide formation. | Installation of a biologically active imidazole scaffold. | Choose benzenesulfonyl chloride for routine synthesis or initial screening. Choose the imidazole reagent for targeted lead optimization. |
| Reactivity | High, due to strong electron withdrawal.[4] | Moderate to high; potentially modulated by the electron-rich imidazole ring. | The reactivity of both is sufficient for most amine nucleophiles. The key difference is not if it reacts, but what the final product brings to the table. |
| Byproducts | Stoichiometric HCl, requiring a base.[6] | Stoichiometric HCl, requiring a base. | The reaction chemistry is fundamentally the same, producing an acid byproduct that must be neutralized to drive the reaction to completion. |
| Moisture Sensitivity | High; readily hydrolyzes.[5] | High; sulfonyl chlorides as a class are moisture-sensitive. | Strict anhydrous conditions are essential for both to prevent reagent decomposition and ensure high yields. |
| Cost & Availability | Low cost, widely available. | High cost, specialty reagent. | Budgetary constraints are a real-world factor. The expense of the imidazole reagent must be justified by its strategic value. |
| Downstream Utility | Provides a simple phenylsulfonamide core. | Provides a multi-functional imidazole-sulfonamide core, offering sites for further modification and potential for enhanced biological interactions.[4] | The imidazole ring's nitrogen atoms can be alkylated or used as hydrogen bond donors/acceptors, offering significant advantages for structure-activity relationship (SAR) studies. |
Reaction Mechanism and Workflow Visualization
The fundamental mechanism for both reagents involves the nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of chloride. A base is present to accept the proton from the amine and neutralize the HCl byproduct.
Caption: General mechanism of sulfonamide synthesis.
The experimental workflow follows a standard sequence of reaction, workup, and purification, which is critical for isolating a clean product.
Caption: A typical experimental workflow for sulfonamide synthesis.
Experimental Protocols: A Practical Guide
The following protocols are provided as self-validating, representative procedures. Researchers should always perform their own risk assessment before beginning any chemical synthesis.
Protocol 1: Synthesis of N-benzylbenzenesulfonamide (using Benzenesulfonyl Chloride)
This protocol is a classical example of sulfonamide synthesis.
Materials:
-
Benzenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.05 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure N-benzylbenzenesulfonamide.
Protocol 2: Representative Synthesis of an N-substituted-2-ethyl-1H-imidazole-4-sulfonamide
Disclaimer: As specific literature protocols for this exact reagent are limited, the following is a generalized procedure adapted from standard methods for heterocyclic sulfonyl chlorides and should be optimized for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., morpholine) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile or Dichloromethane (DCM), anhydrous
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous acetonitrile.
-
Amine and Base Addition: Add the desired amine (1.1 eq) followed by the slow addition of TEA or DIPEA (2.0 eq).
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The progress can be monitored by TLC or LC-MS to observe the formation of the product and consumption of the sulfonyl chloride. Gentle heating (e.g., 40-50 °C) may be required for less reactive amines.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer and wash it with saturated ammonium chloride solution (1x) and brine (1x). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography on silica gel to afford the desired imidazole-sulfonamide product.
The Senior Application Scientist's Verdict
The choice between benzenesulfonyl chloride and this compound is a strategic one, dictated by the project's goals.
-
Choose Benzenesulfonyl Chloride when:
-
You are performing routine synthesis of simple aryl sulfonamides.
-
Cost-effectiveness and reagent availability are primary concerns.
-
You are establishing a baseline for a new biological assay or conducting initial SAR studies where a simple, non-interfering scaffold is required.
-
-
Choose this compound when:
-
The project goal is to specifically incorporate the imidazole pharmacophore to enhance biological activity, improve solubility, or modulate other ADME properties.
-
You are in the lead optimization phase and seeking to build upon a known active scaffold.
-
You are generating a library of compounds for screening where heterocyclic diversity is a key objective.
-
Ultimately, benzenesulfonyl chloride is a reliable tool for building the foundation of a sulfonamide structure. In contrast, this compound is a precision instrument, used to construct molecules where the heterocyclic core itself is a critical design element intended to impart specific, value-added biological and physicochemical properties. The judicious selection of your sulfonyl chloride is a critical first step in the efficient and intelligent design of new sulfonamide-based therapeutics.
References
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A Comparative Guide to Sulfonylating Agents: Unveiling the Advantages of 2-ethyl-1H-imidazole-4-sulfonyl chloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a sulfonylating agent is a pivotal decision in the synthesis of sulfonamides, a cornerstone moiety in a vast array of therapeutic agents. This guide provides an in-depth, objective comparison of 2-ethyl-1H-imidazole-4-sulfonyl chloride with other commonly employed sulfonylating agents. By synthesizing established principles of medicinal chemistry with practical synthetic considerations, this document will elucidate the unique advantages this reagent offers in the optimization of reaction outcomes and the acceleration of drug discovery pipelines.
The Strategic Importance of the Sulfonamide Moiety
Sulfonamides (R-SO₂NR'R'') are a critical pharmacophore found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The sulfonamide group's utility stems from its unique physicochemical properties. It is a strong hydrogen bond acceptor and, depending on the substitution, can also act as a hydrogen bond donor. This allows for robust interactions with biological targets.[1] Furthermore, the introduction of a sulfonamide moiety can modulate a compound's solubility, metabolic stability, and pharmacokinetic profile.[1]
The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] The choice of the sulfonyl chloride reagent is therefore of paramount importance, as it directly influences the properties of the resulting molecule.
This compound: A Reagent of Strategic Value
This compound is a heterocyclic sulfonyl chloride that offers a unique combination of features beneficial for drug discovery. The presence of the imidazole ring, a privileged scaffold in medicinal chemistry, imparts several potential advantages.[4][5]
Key Advantages of this compound:
-
Inherent Biological Relevance of the Imidazole Core: The imidazole ring is a common motif in biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[5][6] Its incorporation into a drug candidate can facilitate interactions with a wide range of biological targets.[7] Imidazole-containing compounds have been successfully developed as anticancer, antifungal, and antihypertensive agents.[6][8]
-
Modulation of Physicochemical Properties: The imidazole moiety is ionizable, which can be leveraged to fine-tune the solubility and pharmacokinetic properties of a drug candidate. The ethyl group at the 2-position of the imidazole ring can enhance lipophilicity, potentially improving membrane permeability.
-
Directional Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the non-protonated nitrogen), providing opportunities for specific and directional interactions within a target's binding site.[4]
-
Metabolic Stability: The introduction of a sulfonyl group can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism.[1] The imidazole ring itself is also relatively stable to metabolic degradation.
-
Synthetic Versatility: this compound is a reactive electrophile that readily participates in reactions with a wide range of nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[9]
Comparative Analysis with Alternative Sulfonylating Agents
To fully appreciate the advantages of this compound, it is instructive to compare it with other commonly used sulfonylating agents.
| Reagent | Structure | Key Characteristics |
| p-Toluenesulfonyl chloride (TsCl) | Widely used, commercially available, and relatively inexpensive. The tosyl group is a good leaving group but offers limited opportunities for direct biological interactions. | |
| Methanesulfonyl chloride (MsCl) | Highly reactive, small in size. The mesyl group is primarily used as a leaving group and offers minimal scope for modulating biological activity. | |
| Benzenesulfonyl chloride | A simple aromatic sulfonyl chloride. Provides a phenyl ring which can engage in pi-stacking interactions, but lacks the versatile hydrogen bonding capabilities and inherent biological relevance of the imidazole ring. | |
| Dansyl chloride | Possesses a fluorescent naphthalene group, making it useful for labeling and detection. However, its large size and specific properties limit its general applicability in drug design. | |
| This compound | C₅H₇ClN₂O₂S | Combines the reactivity of a sulfonyl chloride with the biologically relevant and physicochemically tunable imidazole scaffold. Offers a superior platform for generating drug candidates with desirable properties.[10] |
The primary advantage of this compound over these alternatives lies in its ability to act as more than just a synthetic handle. The incorporated 2-ethyl-imidazole moiety is a valuable pharmacophore in its own right, offering a head start in the design of bioactive molecules.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
This generalized protocol describes the sulfonylation of a primary amine. Adjustments to reaction time, temperature, and base may be necessary depending on the specific substrate.
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of the primary amine (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of hexanes and ethyl acetate to afford the desired sulfonamide.
Workflow for Sulfonamide Synthesis and Characterization
Caption: A typical experimental workflow for sulfonamide synthesis.
Conclusion
This compound emerges as a highly strategic reagent for drug discovery. It provides a direct route to sulfonamides that incorporate the medicinally important 2-ethyl-imidazole scaffold. This offers a distinct advantage over traditional sulfonylating agents by simultaneously enabling the formation of the sulfonamide linkage and introducing a fragment with a high potential for favorable biological interactions and physicochemical properties. For researchers aiming to accelerate their drug discovery programs, the use of this compound represents a rational and efficient approach to the design and synthesis of novel therapeutic agents.
References
- BenchChem. A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus.
- Satheesh Kumar, Raghu Babu Korupolu, Krishnakanth Reddy Leleti. Synthesis of sulfonamide containing 2‐(isoxazol‐3‐yl)‐1H‐imidazole derivatives (4 a‐j).
- Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- MDPI. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures.
- Austin Publishing Group. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
- National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- PubMed. The utility of sulfonate salts in drug development.
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- National Institutes of Health. Preparation of sulfonamides from N-silylamines.
- ResearchGate. Application of Sulfonyl in Drug Design | Request PDF.
- Drug Hunter. Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.
- ResearchGate. (PDF) Synthesis, characterization, and biological activity of some novel sulfonamide derivatives.
- Synthesis of sulfonyl chloride substrate precursors.
- ResearchGate. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part B: Two-Component Sulfonamide Hybrids | Request PDF.
- ResearchGate. Bioactive compounds containing imidazole and sulfonamide fragments.
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- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
- ResearchGate. Is there any alternative for thionyl chloride, SOCl2?.
- Sigma-Aldrich. 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride.
- PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
- PubMed Central. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation.
- Sigma-Aldrich. 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride | Sigma-Aldrich.
- ACS Publications. An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate | The Journal of Organic Chemistry.
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- Life Chemicals. Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies.
- National Institutes of Health. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
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A Senior Application Scientist's Guide to the NMR Validation of Sulfonamides from 2-Ethyl-1H-imidazole-4-sulfonyl chloride
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the validation of sulfonamide products derived from 2-ethyl-1H-imidazole-4-sulfonyl chloride, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the principal analytical tool. We will explore the causality behind experimental choices, present detailed protocols, and compare NMR with alternative analytical techniques, ensuring a self-validating approach to structural elucidation.
The Critical Role of this compound in Medicinal Chemistry
The 2-ethyl-1H-imidazole-4-sulfonamide scaffold is of significant interest in drug discovery due to the versatile biological activities associated with both imidazole and sulfonamide moieties. The starting material, this compound, serves as a reactive precursor for the synthesis of a diverse library of N-substituted sulfonamides. The validation of these products is paramount to ensure that the desired chemical transformation has occurred and to accurately characterize the final compounds for further biological screening.
NMR Spectroscopy: The Gold Standard for Structural Validation
NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms makes it indispensable for confirming the formation of the desired sulfonamide and for identifying any potential side products.
¹H and ¹³C NMR: The Foundational Analysis
The first step in the NMR validation process is the acquisition and analysis of one-dimensional ¹H and ¹³C NMR spectra. A comparative analysis of the spectra of the starting material, this compound, and the resulting sulfonamide product reveals key transformations.
Expected Spectral Changes:
The conversion of the sulfonyl chloride to a sulfonamide induces significant changes in the electron density around the imidazole ring and, consequently, the chemical shifts of its protons and carbons. The highly electronegative chlorine atom in the sulfonyl chloride group deshields the adjacent imidazole protons and carbons more strongly than the nitrogen atom of the newly formed sulfonamide group.
Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for the starting material and a representative N-alkyl sulfonamide derivative. These predictions are based on established chemical shift principles and data from analogous structures.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | H5: ~8.0-8.2NH: ~13.0-14.0-CH₂-: ~2.8-3.0 (q)-CH₃: ~1.3-1.5 (t) | C2: ~150-152C4: ~145-147C5: ~120-122-CH₂-: ~22-24-CH₃: ~12-14 |
| N-Alkyl-2-ethyl-1H-imidazole-4-sulfonamide | H5: ~7.7-7.9NH (imidazole): ~12.5-13.5NH (sulfonamide): ~8.0-9.0-CH₂- (ethyl): ~2.6-2.8 (q)-CH₃ (ethyl): ~1.2-1.4 (t)N-Alkyl protons: Variable | C2: ~148-150C4: ~140-142C5: ~118-120-CH₂- (ethyl): ~21-23-CH₃ (ethyl): ~13-15N-Alkyl carbons: Variable |
Causality Behind Chemical Shift Changes:
The upfield shift of the H5 proton and the C4 and C5 carbons upon conversion to the sulfonamide is a direct consequence of the replacement of the electron-withdrawing chlorine atom with a less electronegative nitrogen atom. The appearance of a new NH proton signal for the sulfonamide group is a clear indicator of successful reaction.
2D NMR: Unambiguous Confirmation of Connectivity and Spatial Arrangement
While 1D NMR provides essential information, 2D NMR techniques are crucial for the definitive confirmation of the molecular structure.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1] For our sulfonamide product, a COSY spectrum would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group.[2] It would also show correlations between protons on the N-alkyl or N-aryl substituent.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached.[3] This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. For example, it would show a correlation between the H5 proton and the C5 carbon of the imidazole ring.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart.[3] This is a powerful tool for establishing the connectivity of different molecular fragments. Key HMBC correlations for confirming the sulfonamide structure would include:
-
A correlation from the sulfonamide NH proton to the C4 carbon of the imidazole ring.
-
Correlations from the H5 proton to the C4 and C2 carbons of the imidazole ring.
-
Correlations from the protons of the N-substituent to the carbons of that substituent and potentially to the C4 of the imidazole ring (if the substituent is aromatic).
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of their through-bond connectivity. This is particularly useful for determining the conformation of the molecule and confirming the proximity of the N-substituent to the imidazole ring.
Experimental Protocols
Synthesis of a Representative N-Alkyl Sulfonamide
This protocol describes a general procedure for the synthesis of an N-alkyl sulfonamide from this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., propylamine)
-
Triethylamine or pyridine as a base
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
NMR solvent (e.g., DMSO-d₆ or CDCl₃)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (1.1 eq) and triethylamine (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
NMR Sample Preparation and Data Acquisition
-
Dissolve approximately 5-10 mg of the purified sulfonamide product in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer. For NOESY/ROESY experiments, ensure the sample is thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.
Visualization of the Validation Workflow
The following diagrams illustrate the synthetic workflow and the key NMR correlations for structural validation.
Caption: Synthetic and NMR validation workflow.
Caption: Key HMBC correlations for structural confirmation.
Comparison with Alternative Analytical Techniques
While NMR is the most definitive method for structural elucidation, other techniques can provide complementary information and are often used in conjunction with NMR.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry, conformation), purity assessment. | Unambiguous structure determination, non-destructive. | Relatively low sensitivity, requires higher sample concentration, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS).[4] | High sensitivity, rapid analysis, can be coupled with liquid chromatography (LC-MS).[5] | Does not provide detailed structural connectivity, isomers can be difficult to distinguish. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | High precision and accuracy, suitable for routine quality control.[6] | Requires reference standards for identification, does not provide structural information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., S=O stretch of the sulfonamide). | Rapid and simple analysis. | Provides limited structural information, not suitable for complex structure elucidation. |
A Synergistic Approach:
For a comprehensive validation, a combination of techniques is often employed. For instance, LC-MS can be used to quickly assess the purity of the reaction mixture and confirm the molecular weight of the product, while NMR is used for the definitive structural confirmation of the purified compound.
Trustworthiness and Self-Validation
The protocols and analytical strategies described herein are designed to be self-validating. The convergence of data from multiple, independent NMR experiments (1D and 2D) provides a high degree of confidence in the assigned structure. For example, a connectivity established by a COSY experiment should be consistent with correlations observed in HMBC and NOESY spectra. Any inconsistencies in the data would immediately signal a potential issue with the structural assignment, prompting further investigation.
Conclusion
The validation of sulfonamide products derived from this compound by NMR spectroscopy is a robust and reliable process. By employing a combination of 1D and 2D NMR techniques, researchers can unambiguously confirm the structure of their synthesized compounds. This guide, by explaining the causality behind the experimental choices and providing a framework for a multi-faceted analytical approach, empowers scientists to ensure the integrity of their research and accelerate the drug discovery process.
References
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Royal Society of Chemistry. (n.d.). ¹³C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental ¹⁵N chemical shifts of the imidazole part. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Retrieved from [Link]
-
University of Cambridge. (n.d.). Enabling High Spectral Resolution of Liquid Mixtures in Porous Media by Anti-diagonal Projections of 2D ¹H NMR COSY Spectra. Retrieved from [Link]
-
RSC Publishing. (n.d.). Towards quantitative prediction of proton chemical shifts in imidazolium chloride ionic liquids by computational NMR. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 400 MHz, H₂O, experimental) (HMDB0001525). Retrieved from [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Precisely predicting the ¹H and ¹³C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
Eurekaselect. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Synthesis of Sulfonyl Azides via Diazotransfer Using an imidazole-1-sulfonyl Azide Salt: Scope and ¹⁵N NMR Labeling Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). H-/ ¹³C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Key 2D NMR correlations of 1 [red lines for ¹H-¹H COSY, blue arrows for.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of novel sulfonamide azoles via C–N cleavage of sulfonamides by azole ring and relational antimicrobial study. Retrieved from [Link]
-
Journal of Applicable Chemistry. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Retrieved from [Link]
-
PubChem. (n.d.). 1H-imidazole-2-sulfonamide. Retrieved from [Link]
-
MDPI. (n.d.). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
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A Comparative Guide to the LC-MS Analysis of Reactions with 2-ethyl-1H-imidazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Imidazole Sulfonyl Moiety in Drug Discovery
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone of molecular design. Its prevalence is a testament to its ability to impart desirable physicochemical and pharmacological properties, including improved metabolic stability, enhanced binding affinity through hydrogen bonding, and tailored solubility. The choice of sulfonylating agent is therefore a critical decision in the synthesis of novel therapeutic candidates.
This guide provides an in-depth technical analysis of reactions involving 2-ethyl-1H-imidazole-4-sulfonyl chloride , a reagent that introduces a unique heterocyclic moiety. The imidazole ring, with its aromatic nature and hydrogen bond donor-acceptor capabilities, can significantly influence a molecule's interaction with biological targets. We will explore the practicalities of monitoring reactions with this reagent using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique offering unparalleled sensitivity and selectivity for reaction monitoring and product characterization.[1]
Furthermore, we will objectively compare the use of this compound with two widely used alternatives: the classical p-toluenesulfonyl chloride (tosyl chloride) and the fluorescent derivatizing agent, dansyl chloride. This comparison will be grounded in experimental considerations, from reaction kinetics to the nuances of LC-MS detection, providing you with the critical insights needed to select the optimal reagent for your research objectives.
Core Principles of LC-MS for Reaction Analysis
LC-MS is a powerful analytical technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This combination allows for the effective separation of complex mixtures and the sensitive detection and identification of individual components. For monitoring chemical reactions, LC-MS is invaluable for:
-
Tracking Reactant Consumption and Product Formation: Accurately quantifying the disappearance of starting materials and the appearance of the desired product over time.
-
Identifying Intermediates and Byproducts: Gaining mechanistic insights and identifying potential impurities.
-
Confirming Molecular Weight: Verifying the identity of the synthesized compound.
The success of an LC-MS analysis hinges on the careful optimization of chromatographic conditions and mass spectrometer parameters.
Experimental Protocol: LC-MS Analysis of a Reaction with this compound
This section details a robust, self-validating protocol for the analysis of a typical reaction between this compound and a primary amine. The causality behind each experimental choice is explained to empower you to adapt this method to your specific needs.
I. The Model Reaction: Synthesis of an Imidazole Sulfonamide
The reaction of an amine with a sulfonyl chloride to form a sulfonamide is a fundamental transformation.[2][3] The imidazole moiety of this compound can act as a proton acceptor, potentially influencing the reaction rate and mechanism.
Reaction Scheme:
Amine + this compound → 2-ethyl-1H-imidazole-4-sulfonamide + HCl
II. Step-by-Step LC-MS Methodology
This protocol is designed for a standard reverse-phase LC-MS system equipped with an electrospray ionization (ESI) source.
1. Sample Preparation: The Foundation of Accurate Analysis
-
Objective: To prepare a representative sample of the reaction mixture that is compatible with the LC-MS system.
-
Protocol:
-
At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a large volume (e.g., 990 µL) of a 50:50 mixture of acetonitrile and water. This prevents further reaction and precipitates any incompatible salts.
-
Vortex the diluted sample thoroughly.
-
If necessary, centrifuge the sample to pellet any particulate matter and transfer the supernatant to an LC-MS vial.
-
-
Rationale: Quenching is crucial for obtaining a "snapshot" of the reaction at a specific time. The dilution factor should be chosen to bring the analyte concentrations within the linear range of the detector. Acetonitrile is a common organic solvent in reverse-phase chromatography and helps to maintain the solubility of the analytes.
2. Liquid Chromatography: Separating the Components
-
Objective: To achieve baseline separation of the starting materials (amine and sulfonyl chloride), the desired sulfonamide product, and any significant byproducts.
-
Chromatographic Conditions:
-
Column: A C18 column is a versatile choice for separating compounds of varying polarity.[1][4] A typical dimension would be 2.1 x 50 mm with a 1.8 µm particle size for fast and efficient separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A gradient elution is recommended to effectively separate both the polar starting materials and the potentially more lipophilic product. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Rationale: The C18 stationary phase provides good retention for a wide range of organic molecules. The addition of formic acid to the mobile phase serves two key purposes: it acidifies the mobile phase to ensure the consistent protonation of basic analytes like amines and the imidazole ring, leading to better peak shapes, and it enhances ionization efficiency in the ESI source.[4] A gradient elution allows for the separation of compounds with a broad range of polarities. Maintaining a constant column temperature ensures reproducible retention times.
3. Mass Spectrometry: Detection and Identification
-
Objective: To detect and confirm the identity of the separated components based on their mass-to-charge ratio (m/z).
-
Mass Spectrometer Settings (ESI in Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amines and imidazole-containing compounds as they readily accept a proton to form [M+H]⁺ ions.[5][6]
-
Capillary Voltage: ~3.5 kV
-
Drying Gas Flow: ~10 L/min
-
Drying Gas Temperature: ~350 °C
-
Nebulizer Pressure: ~45 psi
-
Scan Range: A wide scan range (e.g., m/z 100-1000) is useful for initial method development to identify all potential ions.
-
Targeted Analysis (SIM or MRM): For quantitative analysis, Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is preferred for its higher sensitivity and selectivity.
-
For this compound: Monitor for its [M+H]⁺ and potential hydrolysis product.
-
For the amine starting material: Monitor for its [M+H]⁺.
-
For the sulfonamide product: Monitor for its [M+H]⁺. For MS/MS, a characteristic fragmentation would be the loss of the SO₂ group or cleavage to produce an ion corresponding to the protonated 2-ethyl-1H-imidazole moiety, which is often a dominant fragment for imidazole sulfonamides.[5][6]
-
-
-
Rationale: Positive ion mode is chosen due to the basic nature of the analytes. The MS parameters should be optimized to achieve the best signal intensity for the compounds of interest. For quantitative studies, SIM or MRM is superior to full scan mode as the mass spectrometer spends more time detecting the ions of interest, leading to improved sensitivity.[7] The predicted fragmentation pattern is based on known behaviors of similar compounds and is a critical part of a self-validating protocol.[8][9]
III. Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis and LC-MS analysis of a 2-ethyl-1H-imidazole-4-sulfonamide.
Comparative Analysis: this compound vs. Alternatives
The choice of a sulfonylating agent has significant implications for both the synthetic process and the subsequent analysis. Here, we compare this compound with p-toluenesulfonyl chloride and dansyl chloride.
| Feature | This compound | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Dansyl Chloride |
| Reactivity | High, readily reacts with primary and secondary amines. The imidazole moiety may act as an internal base.[2][10] | High, a classic and widely used reagent for sulfonamide formation.[11] | High, particularly reactive with primary and secondary amines, as well as phenols.[11] |
| Structural Moiety Introduced | 2-ethyl-1H-imidazole-4-sulfonyl | p-Tolylsulfonyl (Tosyl) | 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl) |
| Impact on Physicochemical Properties | Introduces a heterocyclic, polar, and basic moiety. Can significantly impact solubility and potential for hydrogen bonding. | Introduces a moderately lipophilic aromatic group. | Significantly increases lipophilicity and introduces a fluorescent tag.[11] |
| Typical Application | Medicinal chemistry programs targeting kinases, proteases, and other enzymes where a heterocyclic interaction is desired. | General synthesis of sulfonamides, protecting group chemistry.[12] | Derivatization agent for enhancing the detection of amines and phenols in HPLC-UV/Fluorescence and LC-MS. |
| LC-MS Detection (Positive ESI) | Good ionization due to the basic imidazole ring, leading to strong [M+H]⁺ signals. | Moderate ionization. | Excellent ionization due to the readily protonated dimethylamino group. |
| Chromatographic Behavior | Retention time will be dependent on the amine used, but the imidazole group adds polarity. | Products are generally more retained on reverse-phase columns than the starting amine. | Dansylated products are significantly more retained on reverse-phase columns. |
| Key Analytical Advantage | The imidazole moiety provides a predictable and often strong fragmentation pattern in MS/MS, aiding in structural confirmation.[5][6] | Well-characterized, extensive literature available. | The dansyl group provides a strong chromophore and fluorophore, enabling highly sensitive detection by UV and fluorescence detectors in addition to MS. |
| Potential Challenges | Potential for side reactions at the second nitrogen of the imidazole ring. The reagent is moisture-sensitive.[9] | Can be challenging to remove excess reagent and tosyl-related byproducts. | The large, bulky dansyl group may alter the biological activity of the parent molecule. |
Logical Flow for Reagent Selection
Caption: Logical flow for selecting a sulfonating reagent based on the primary experimental objective.
Troubleshooting and Advanced Considerations
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis.[9] This will result in the formation of the corresponding sulfonic acid. This byproduct can be monitored by LC-MS and will typically elute earlier than the sulfonyl chloride due to its increased polarity. To minimize hydrolysis, ensure all solvents and reagents are anhydrous.
-
Poor Peak Shape: Tailing or fronting of peaks, particularly for the amine starting material or the imidazole-containing product, can often be attributed to interactions with the silica backbone of the column. The use of a mobile phase with a low pH (e.g., containing 0.1% formic acid) helps to ensure consistent protonation and mitigate these interactions.
-
Matrix Effects: In complex reaction mixtures or when analyzing samples from biological matrices, other components can suppress or enhance the ionization of the analyte of interest.[13] This can be assessed by comparing the signal intensity of the analyte in the matrix to its intensity in a clean solvent. Isotope-labeled internal standards are the gold standard for correcting for matrix effects.[10]
-
Ambiguous Fragmentation: If the fragmentation pattern in MS/MS is not clear, consider using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) to obtain accurate mass measurements of the fragment ions, which can help in elucidating their elemental composition.
Conclusion: Empowering Your Research with the Right Tools and Knowledge
The selection of a sulfonylating agent and the development of a robust analytical method are pivotal for the successful advancement of drug discovery projects. This compound offers a unique opportunity to introduce a valuable pharmacophore, and its reactions can be effectively monitored with a well-designed LC-MS protocol. By understanding the principles behind the methodology and by comparing its performance with established alternatives, researchers can make informed decisions that accelerate their path to novel discoveries. This guide provides a comprehensive framework to build upon, ensuring the integrity and success of your experimental work.
References
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YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 23(03). Available at: [Link]
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Korea Science. (2020). Simultaneous Determination of Sulfonamides, Trimethoprim, Ormethoprim and Dapsone in Livestock Products by LC-MS/MS with QuEChERS. Mass Spectrometry Letters. Available at: [Link]
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ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products. Available at: [Link]
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PubMed. (2009). Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma. Journal of Chromatography B. Available at: [Link]
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ResearchGate. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Mitteilungen aus Lebensmitteluntersuchung und Hygiene. Available at: [Link]
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- Who we serve. (2024).
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PubMed Central. (2021). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science & Nutrition. Available at: [Link]
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ResearchGate. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine. Journal of Chromatography B. Available at: [Link]
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PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]
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National Institutes of Health. (2007). 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine. Journal of Chromatography B. Available at: [Link]
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National Institutes of Health. (2016). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules. Available at: [Link]
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National Institutes of Health. (2015). Crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride. Acta Crystallographica Section E. Available at: [Link]
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ResearchGate. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine. Journal of Chromatography B. Available at: [Link]
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MDPI. (2016). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules. Available at: [Link]
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MDPI. (2019). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank. Available at: [Link]
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Scientific Research Publishing. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Sulfonamides Derived from Diverse Sulfonyl Chlorides
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, featured in a wide array of therapeutic agents.[1][2] The biological activity of these compounds—ranging from antibacterial to anticancer effects—is profoundly influenced by the molecular architecture surrounding the core sulfonamide moiety. A critical, yet often understated, determinant of this final architecture is the choice of the initial sulfonyl chloride precursor. This guide provides an in-depth comparison of the biological activities of sulfonamides synthesized from different sulfonyl chlorides, supported by mechanistic insights, detailed experimental protocols, and comparative data to inform rational drug design. We will explore how varying the 'R' group in an R-SO₂Cl precursor directly modulates antibacterial efficacy, carbonic anhydrase inhibition, and anticancer potential.
The Synthetic Keystone: From Sulfonyl Chloride to Bioactive Sulfonamide
The most common and direct route to sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3] This reaction forms the stable sulfonamide bond and introduces the specific functionalities from the sulfonyl chloride that will ultimately govern the compound's interaction with biological targets. The choice of sulfonyl chloride is the first and most critical decision in tailoring the final molecule's properties.
The general synthesis is a nucleophilic attack by an amine on the electrophilic sulfur atom of the sulfonyl chloride. This foundational reaction is versatile, allowing for the creation of vast libraries of compounds from commercially available or custom-synthesized sulfonyl chlorides and amines.
Caption: General reaction scheme for sulfonamide synthesis.
Comparative Analysis of Antibacterial Activity
The discovery of sulfonamides as the first effective systemic antibacterial agents was a landmark in medicine.[4] Their mechanism relies on acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[4][5] Mammalian cells are unaffected as they acquire folic acid from their diet.
Mechanism of Action & Structure-Activity Relationship (SAR)
The classic antibacterial sulfonamide structure mimics p-aminobenzoic acid (PABA), the natural substrate for DHPS. For potent activity, a p-aminobenzenesulfonamide backbone is considered essential.[4][6] The free amino group at the N4 position is crucial for competitive binding.[6] The key variable introduced by the sulfonyl chloride is the moiety attached to the sulfonamide nitrogen (N1).
-
Aromatic vs. Aliphatic Sulfonyl Chlorides: Sulfonamides derived from aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) form the classical antibacterial agents. Aliphatic sulfonamides have demonstrated potent activity, particularly against Gram-negative bacteria.[3]
-
Heterocyclic Substituents: Introducing electron-withdrawing heterocyclic rings (from the corresponding sulfonyl chloride or, more commonly, the amine) on the N1 nitrogen significantly enhances antibacterial potency.[6][7] This modification increases the acidity of the sulfonamide N-H bond, bringing the pKa into the optimal range of 6.6-7.4, which improves cell penetration and binding.[6]
Caption: Sulfonamides competitively inhibit the DHPS enzyme.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard for determining MIC.[8]
Protocol:
-
Preparation of Inoculum: A pure culture of the test bacterium (e.g., E. coli, S. aureus) is grown in Mueller-Hinton Broth (MHB) to a standardized turbidity (0.5 McFarland standard), corresponding to approx. 1.5 x 10⁸ CFU/mL.[9]
-
Compound Dilution: The test sulfonamide is serially diluted (two-fold) in MHB across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approx. 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A known antibiotic like Ciprofloxacin serves as a reference standard.[10]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration where no visible turbidity (bacterial growth) is observed.
Comparative Antibacterial Data
The choice of sulfonyl chloride directly impacts the resulting sulfonamide's antibacterial spectrum and potency.
| Sulfonamide Derivative (Varying R-SO₂-) | Test Organism | MIC (µg/mL) | Key Insight |
| Benzenesulfonamide | E. coli | >1000 | The unsubstituted aromatic ring provides a baseline but lacks high potency. |
| p-Toluenesulfonamide | E. coli | ~512 | The methyl group adds slight lipophilicity but offers minimal improvement. |
| Dansyl sulfonamide | S. aureus | ~128 | The bulky, fluorescent dansyl group (from dansyl chloride) can confer moderate activity. |
| Thiophene-2-sulfonamide | E. coli | ~64 | Incorporating a heterocyclic sulfonyl chloride significantly boosts potency.[11] |
| N-acetyl-sulfanilamide | S. aureus | Inactive | Acetylation of the N4-amine (not from the sulfonyl chloride, but illustrates a key SAR point) abolishes activity.[6] |
Note: Data is representative and compiled for illustrative comparison. Absolute values vary by specific amine partner and experimental conditions.
Comparative Analysis of Carbonic Anhydrase Inhibition
Sulfonamides are the most prominent class of carbonic anhydrase inhibitors (CAIs).[2][12] These enzymes are crucial in processes like pH regulation and CO₂ transport. Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma (CA II), epilepsy, and certain cancers (CA IX, CA XII).[12][13]
Mechanism of Action & SAR
The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding group. It coordinates to the catalytic Zn²⁺ ion in the enzyme's active site, deprotonated as an anion (-SO₂NH⁻), mimicking a transition state of the CO₂ hydration reaction.[12][13]
The moiety derived from the sulfonyl chloride (the "tail") extends away from the active site and is the primary determinant of binding affinity and isoform selectivity.[14][15]
-
Aromatic/Heterocyclic Sulfonyl Chlorides: These are essential. The aromatic or heterocyclic ring makes crucial contacts with amino acid residues in the active site. Modifications to this ring system are the basis of the "tail approach" to designing isoform-selective inhibitors.[15]
-
Substitution Pattern: Adding substituents to the aromatic ring can target specific subpockets within the CA active site, drastically improving both potency and selectivity. For example, sulfonamides from thiophene-based sulfonyl chlorides are known to be potent inhibitors.[13]
Experimental Protocol: In Vitro CA Inhibition Assay
An esterase assay using p-nitrophenyl acetate (p-NPA) as a substrate is a common method to screen for CA inhibition.
Protocol:
-
Reagent Preparation: Prepare a solution of the purified CA isoenzyme (e.g., hCA II, hCA IX), the test sulfonamide inhibitor at various concentrations, and the substrate p-NPA in a suitable buffer (e.g., Tris-HCl).
-
Assay Execution: In a 96-well plate, add the enzyme and the inhibitor. Allow a brief pre-incubation period.
-
Initiation: Initiate the reaction by adding the substrate, p-NPA.
-
Measurement: The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which is yellow. Monitor the increase in absorbance at 400 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative CA Inhibition Data
The diversity of the sulfonyl chloride precursor allows for fine-tuning of inhibitory activity against different CA isoforms.
| Sulfonamide Derivative (from R-SO₂Cl) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Key Insight |
| Benzenesulfonamide | 250 | 12 | 25 | The unsubstituted ring is highly active against the ubiquitous CA II but less so against CA I.[16] |
| 4-Methylbenzenesulfonamide | 350 | 8 | 30 | A simple methyl group offers little advantage in selectivity. |
| 4-Carboxybenzenesulfonamide | 10,000 | 1,340 | 455 | The carboxyl group generally decreases potency but can be used to alter solubility. |
| Thiophene-2-sulfonamide | 80 | 1.0 | 5.2 | The thiophene ring provides superior binding and high potency, especially against the rapid CA II isoform.[13] |
| Dorzolamide Precursor | 3,000 | 0.5 | 24 | Complex heterocyclic sulfonyl chlorides are used to create highly potent and selective drugs like dorzolamide. |
Note: Kᵢ (inhibition constant) values are representative. Lower values indicate higher potency.
Comparative Analysis of Anticancer Activity
The antitumor activity of sulfonamides is a major area of research.[17][18] The mechanisms are diverse and include the inhibition of tumor-associated carbonic anhydrase isoforms (CA IX/XII), disruption of microtubule assembly, and cell cycle arrest.[17][19] The role of CA IX is particularly significant, as it is overexpressed in hypoxic tumors and helps maintain intracellular pH, promoting tumor survival and proliferation.[12][16]
Mechanism of Action & SAR
Many potent anticancer sulfonamides function by inhibiting CA IX. The SAR principles are similar to those for other CA isoforms, but with a focus on exploiting differences in the active site of CA IX to achieve selectivity.
-
Targeting Hypoxic Tumors: By inhibiting CA IX, sulfonamides can disrupt pH regulation in the acidic tumor microenvironment, leading to apoptosis.[16][19]
-
Structural Requirements: Sulfonyl chlorides that lead to bulky or extended "tail" structures can improve interactions with the unique residues at the entrance of the CA IX active site, conferring selectivity over off-target isoforms like CA I and II.
Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay
The SRB assay is a reliable method for determining drug-induced cytotoxicity in cancer cell lines.[20]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test sulfonamides for a set period (e.g., 48-72 hours).
-
Cell Fixation: Gently fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B dye, which binds stoichiometrically to cellular proteins.
-
Wash and Solubilize: Wash away unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measurement: Read the absorbance at ~510 nm. The absorbance is proportional to the total cellular protein, and thus to the cell number.
-
Data Analysis: Calculate the concentration that inhibits cell growth by 50% (GI₅₀).
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Comparative Anticancer Data
The structural features imparted by the sulfonyl chloride are critical for achieving potent and selective anticancer activity.
| Sulfonamide Derivative (from R-SO₂Cl) | Cell Line | GI₅₀ (µM) | Probable Target/Insight |
| N-ethyl toluene-4-sulfonamide | MCF-7 | >50 | Simple toluenesulfonyl derivatives often lack potent direct cytotoxicity.[11] |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | 7.13 | The dichlorinated thiophene ring provides a scaffold for potent anticancer activity.[11] |
| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | 4.62 | Demonstrates significant activity against aggressive triple-negative breast cancer cells.[11] |
| Indisulam Precursor | A549 (Lung) | ~0.1 | Complex heterocyclic sulfonyl chlorides are used to build molecules like Indisulam, which has a unique cell cycle arrest mechanism. |
Conclusion
The choice of sulfonyl chloride is a pivotal decision in the synthesis of sulfonamide-based therapeutic agents. As demonstrated, altering the aromatic, heterocyclic, or aliphatic moiety of this precursor directly and predictably modulates the resulting compound's interaction with key biological targets. A simple benzenesulfonyl chloride provides a foundation for broad CA inhibition, while complex, substituted heterocyclic sulfonyl chlorides are required to achieve the isoform selectivity and potent cytotoxicity needed for modern anticancer and antiglaucoma agents. The experimental frameworks provided herein offer a robust system for validating these structure-activity relationships. By understanding the causal link between the starting sulfonyl chloride and the final biological profile, researchers can more effectively design and develop the next generation of sulfonamide drugs.
References
- Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
- Li, W., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.
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Bergsjø, T., et al. (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics, 20(4), 276-83. [Link]
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Arshad, M. F., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]
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Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Center for Biotechnology Information. [Link]
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Shankaraiah, N., et al. (2012). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Center for Biotechnology Information. [Link]
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Casini, A., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 11(11), 1577-80. [Link]
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Asif, M. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences. [Link]
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Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7422-7444. [Link]
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Khan, I., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Bentham Science. [Link]
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D'Ascenzio, M., et al. (2016). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
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Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. PubMed. [Link]
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El-Faham, A., et al. (2015). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]
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Kim, H. J., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(20), 8166-8182. [Link]
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Khan, S. A., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Cost-Effectiveness of 2-Ethyl-1H-imidazole-4-sulfonyl Chloride in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and large-scale synthesis, the choice of reagents is a critical determinant of a project's economic viability and ultimate success. Among the myriad of sulfonylating agents, 2-ethyl-1H-imidazole-4-sulfonyl chloride has emerged as a noteworthy contender for the synthesis of sulfonamide-containing active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of this compound with its alternatives, focusing on cost-effectiveness, synthetic utility, and scalability, supported by an analysis of experimental data and process considerations.
The Critical Role of Sulfonylating Agents in Drug Synthesis
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs including antibiotics, diuretics, and anticonvulsants. The traditional and most common method for the formation of a sulfonamide is the reaction of a sulfonyl chloride with a primary or secondary amine. The properties of the sulfonyl chloride—its reactivity, stability, and the ease and safety of its synthesis—directly impact the efficiency, cost, and scalability of the overall drug manufacturing process.
Profiling this compound: A Specialized Reagent
This compound is a heterocyclic sulfonyl chloride that offers distinct advantages in certain synthetic contexts. The imidazole core can influence the reactivity of the sulfonyl chloride and may offer opportunities for further molecular modifications.
Synthesis and Scalability
The large-scale synthesis of this compound typically involves a two-step process: the synthesis of the 2-ethyl-1H-imidazole precursor followed by its chlorosulfonation.
Step 1: Synthesis of 2-Ethyl-1H-imidazole
Various methods exist for the synthesis of 2-substituted imidazoles. A common industrial approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (the Radziszewski synthesis) or its derivatives. For 2-ethyl-1H-imidazole, this could involve the reaction of glyoxal, propionaldehyde, and ammonia. The scalability of this step is generally considered moderate to good, with established procedures for multi-kilogram production.
Step 2: Chlorosulfonation of 2-Ethyl-1H-imidazole
The introduction of the sulfonyl chloride group is typically achieved through reaction with a strong chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H). This step presents significant challenges in large-scale production.[1][2]
-
Hazardous Reagents: Chlorosulfonic acid is a highly corrosive and reactive substance, requiring specialized handling and equipment.[1][2]
-
Exothermic Reaction: The reaction is highly exothermic, necessitating precise temperature control to prevent runaway reactions and ensure product quality.[1]
-
Process Safety: The evolution of HCl gas during the reaction requires efficient scrubbing systems.[1]
Recent advancements in continuous flow chemistry offer a safer and more scalable alternative to traditional batch processing for chlorosulfonation reactions.[1][2][3] Continuous stirred-tank reactors (CSTRs) can improve heat management, control reaction time, and minimize the volume of hazardous materials at any given moment, thereby enhancing process safety and consistency.[1][3]
Comparative Analysis with Alternative Sulfonylating Agents
The cost-effectiveness of this compound can only be truly assessed by comparing it to other commonly used sulfonylating agents in large-scale synthesis.
| Reagent | Key Advantages | Key Disadvantages | Estimated Relative Cost-Effectiveness (Large-Scale) |
| p-Toluenesulfonyl chloride (TsCl) | Readily available, relatively inexpensive, stable solid. | Can require harsh reaction conditions; may lead to undesired side reactions in complex molecules. | High |
| Benzenesulfonyl chloride (BsCl) | Similar to TsCl; good reactivity. | Less frequently used than TsCl, but offers similar pros and cons. | High |
| 2-Naphthalenesulfonyl chloride | Can impart different physicochemical properties to the final molecule. | More expensive than simple aryl sulfonyl chlorides. | Moderate |
| Nitrobenzenesulfonyl chlorides (NsCl) | Nosyl groups are readily cleaved, offering a protecting group strategy. | Higher cost; potential for hazardous decomposition of nitro compounds. | Moderate to Low |
| Methanesulfonyl chloride (MsCl) | Simple, small, and highly reactive. | A gas at room temperature (as sulfene precursor) or a corrosive liquid, can be difficult to handle on a large scale.[4][5] | Moderate |
| This compound | The imidazole moiety can offer unique reactivity and potential for further functionalization. May offer improved solubility or biological activity in the final product. | More complex synthesis compared to simple aryl sulfonyl chlorides, leading to higher initial cost. Safety concerns with chlorosulfonation. | Low to Moderate (highly dependent on the specific application) |
Cost Drivers and Considerations
The primary cost drivers for any sulfonylating agent in large-scale synthesis are:
-
Raw Material Costs: The complexity and availability of the starting materials.
-
Synthesis Process: The number of steps, reaction conditions (e.g., high temperature or pressure), and the need for specialized equipment.
-
Safety and Environmental Costs: The handling of hazardous reagents and the disposal of waste streams.
-
Yield and Purity: Higher yields and purity reduce the cost per kilogram of the final product.
For this compound, the multi-step synthesis and the hazardous nature of the chlorosulfonation step are significant cost contributors. In contrast, reagents like p-toluenesulfonyl chloride are produced on a massive scale from readily available petrochemicals, making them significantly cheaper.
Experimental Data and Protocols
While specific, publicly available, large-scale production data for this compound is limited, we can outline a representative laboratory-scale synthesis protocol that highlights the key transformations.
Protocol 1: Synthesis of 2-Ethyl-1H-imidazole (Illustrative)
This protocol is based on the general principles of the Radziszewski synthesis.
-
Reaction Setup: A stirred-tank reactor is charged with an aqueous solution of glyoxal (40% in water, 1.0 equivalent).
-
Reagent Addition: Propionaldehyde (1.1 equivalents) and a concentrated solution of ammonium hydroxide (2.5 equivalents) are added sequentially while maintaining the temperature below 30°C.
-
Reaction: The mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by HPLC.
-
Workup and Isolation: The reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or recrystallization to yield 2-ethyl-1H-imidazole.
Protocol 2: Chlorosulfonation of 2-Ethyl-1H-imidazole (Illustrative)
This protocol outlines the critical chlorosulfonation step. Extreme caution must be exercised when working with chlorosulfonic acid.
-
Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber is charged with chlorosulfonic acid (5.0 equivalents) and cooled to 0°C.
-
Reagent Addition: 2-Ethyl-1H-imidazole (1.0 equivalent) is added portion-wise, maintaining the internal temperature between 0-5°C.
-
Reaction: The reaction mixture is stirred at 0-5°C for 2-4 hours and then allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
Workup and Isolation: The reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Visualization of the Synthetic Workflow
Sources
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A Senior Application Scientist's Guide to Sulfonylation: Evaluating Alternatives to 2-ethyl-1H-imidazole-4-sulfonyl chloride
In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of therapeutic agents underscores the critical importance of robust and versatile sulfonylation methodologies. While 2-ethyl-1H-imidazole-4-sulfonyl chloride has its place in the synthetic chemist's toolbox, a comprehensive understanding of the available alternatives is paramount for optimizing reaction outcomes, expanding substrate scope, and enhancing overall efficiency. This guide provides a comparative analysis of various sulfonylating agents, offering field-proven insights and experimental data to aid researchers in selecting the most appropriate reagent for their specific synthetic challenges.
The Central Role of the Sulfonylating Agent
The sulfonylation reaction, at its core, involves the formation of a sulfonamide or sulfonate ester through the reaction of a sulfonyl derivative with an amine or alcohol, respectively. The choice of the sulfonylating agent is a critical decision that profoundly influences the reaction's success, dictating factors such as reactivity, selectivity, and compatibility with other functional groups.
This compound, a heteroaryl sulfonyl chloride, offers a unique combination of electronic and steric properties. The imidazole ring can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide. However, the landscape of sulfonylating agents is vast and diverse, with each class of reagents presenting its own set of advantages and limitations. This guide will delve into a comparative analysis of several key alternatives.
A Comparative Overview of Sulfonylating Agents
The selection of a sulfonylating agent should be a deliberate process, guided by the specific nucleophilicity of the substrate, the desired reaction conditions, and the overall synthetic strategy. Below is a comparative overview of common alternatives to this compound.
| Reagent Class | Examples | Key Advantages | Key Disadvantages |
| Aryl Sulfonyl Chlorides | p-Toluenesulfonyl chloride (TsCl), 2,4-Dichlorobenzenesulfonyl chloride, 2,4,6-Triisopropylbenzenesulfonyl chloride (Trisyl chloride) | Readily available, well-established reactivity, broad commercial availability. | Can be highly reactive leading to side reactions; may require harsh conditions for less nucleophilic substrates. |
| Alkyl Sulfonyl Chlorides | Methanesulfonyl chloride (MsCl) | High reactivity, good for unreactive amines/alcohols. | Can be too reactive, leading to lack of selectivity and potential for side reactions. |
| Heteroaryl Sulfonyl Chlorides | Dansyl chloride | Fluorescent tag for analysis. | Primarily used for labeling rather than general synthesis. |
| Sulfonyl Imidazoliums | N-Sulfonyl imidazoliums | Bench-stable, versatile for coupling and sulfonylation.[1] | May require specific activation conditions. |
| Sulfonyl Hydrazides | p-Toluenesulfonyl hydrazide | Stable, crystalline solids; can act as sulfonyl radical precursors.[2] | Often require oxidative or radical initiation conditions. |
| SO₂ Surrogates | 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) | Solid, stable source of SO₂; avoids handling of gaseous SO₂.[3] | May require specific catalytic systems. |
| Sulfamic Acid | Sulfamic acid (H₂NSO₃H) | Less reactive, useful when other agents fail.[4] | Generally gives lower yields and can produce colored byproducts.[4] |
In-Depth Analysis of Key Alternatives
Aryl Sulfonyl Chlorides: The Workhorses of Sulfonylation
-
p-Toluenesulfonyl chloride (TsCl): Arguably the most common sulfonylating agent, TsCl is a cost-effective and reliable choice for a wide range of primary and secondary amines and alcohols. Its reactivity is generally moderate, allowing for good selectivity in many cases.
-
2,4-Dichlorobenzenesulfonyl chloride: The presence of two electron-withdrawing chlorine atoms enhances the electrophilicity of the sulfur center, making this reagent significantly more reactive than TsCl.[5] This increased reactivity is advantageous for the sulfonylation of less nucleophilic substrates, such as electron-deficient anilines.
-
2,4,6-Triisopropylbenzenesulfonyl chloride (Trisyl chloride): The bulky isopropyl groups provide significant steric hindrance around the sulfonyl group. This steric bulk can be exploited to achieve regioselectivity in molecules with multiple nucleophilic sites and is particularly useful for sulfonating hindered amines.[6]
Alkyl Sulfonyl Chlorides: For When Reactivity is Key
-
Methanesulfonyl chloride (MsCl): As an alkanesulfonyl chloride, MsCl is generally more reactive than its aryl counterparts due to the absence of resonance stabilization. This high reactivity makes it an excellent choice for sulfonating weakly nucleophilic amines and alcohols. However, this reactivity can also be a double-edged sword, sometimes leading to over-reaction or lack of selectivity.
Beyond Sulfonyl Chlorides: Modern Alternatives
The inherent reactivity and potential for generating corrosive HCl gas have driven the development of alternative sulfonylation strategies.
-
Sulfonyl Hydrazides: These stable, crystalline solids serve as precursors to sulfonyl radicals or other reactive sulfur species.[2] They offer a different mechanistic pathway for sulfonylation, often under oxidative or photoredox conditions, which can be beneficial for substrates that are sensitive to traditional nucleophilic substitution conditions.
-
DABSO (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide)): This solid adduct of DABCO and sulfur dioxide provides a safe and convenient way to handle SO₂ in the laboratory.[3] It is particularly useful in transition-metal-catalyzed reactions for the synthesis of sulfonamides and sulfones, offering a distinct approach from traditional sulfonyl chlorides.
Experimental Protocols: A Practical Guide
To provide a practical context for the application of these reagents, detailed experimental protocols for the sulfonylation of a representative amine (benzylamine) are provided below.
Protocol 1: Sulfonylation of Benzylamine with p-Toluenesulfonyl Chloride (TsCl)
Objective: To synthesize N-benzyl-4-methylbenzenesulfonamide.
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Sulfonylation of Benzylamine with Methanesulfonyl Chloride (MsCl)
Objective: To synthesize N-benzylmethanesulfonamide.
Materials:
-
Benzylamine
-
Methanesulfonyl chloride (MsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) in a mixture of dichloromethane and pyridine (used as both solvent and base).
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl to remove excess pyridine.
-
Subsequently wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product as necessary by recrystallization or column chromatography.
Visualizing the Workflow and Mechanistic Considerations
To further elucidate the practical aspects of sulfonylation, the following diagrams illustrate a typical experimental workflow and a simplified mechanistic pathway.
Caption: Simplified mechanism of sulfonamide formation.
Conclusion and Future Outlook
The selection of a sulfonylating agent is a nuanced decision that requires careful consideration of the substrate's properties and the desired reaction outcome. While this compound presents a valuable option within the heteroaryl sulfonyl chloride class, a thorough understanding of the broader landscape of reagents is indispensable for the modern medicinal chemist.
Classic reagents like TsCl and MsCl remain highly relevant due to their reliability and cost-effectiveness. More reactive alternatives such as 2,4-dichlorobenzenesulfonyl chloride are crucial for challenging substrates, while sterically hindered reagents like Trisyl chloride offer unique selectivity. Furthermore, the development of innovative sulfonylation strategies utilizing sulfonyl hydrazides and SO₂ surrogates like DABSO is expanding the synthetic toolbox, providing milder and more versatile approaches.
As the demand for novel and complex molecular architectures continues to grow, so too will the need for a diverse and well-understood portfolio of sulfonylating agents. By leveraging the comparative data and practical protocols presented in this guide, researchers can make more informed decisions, ultimately accelerating the discovery and development of new therapeutic agents.
References
-
Sulfonylation reactions and commonly used sulfonylating reagents. ResearchGate. Available at: [Link]
-
The Crucial Role of Sulfonylation Reagents in Pharmaceutical Synthesis. Papaws. Available at: [Link]
-
The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. Available at: [Link]
-
Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH. Available at: [Link]
-
A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent. PMC - NIH. Available at: [Link]
-
N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates. PubMed. Available at: [Link]
-
Recent Advances of Sulfonylation Reactions in Water. PubMed. Available at: [Link]
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- 5. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
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A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 2-Ethyl-1H-imidazole-4-sulfonamides
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutic agents, the confirmation of a molecule's identity and the rigorous assessment of its purity are cornerstones of scientific validity and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 2-ethyl-1H-imidazole-4-sulfonamides, a class of compounds with significant potential in medicinal chemistry. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the rationale behind methodological choices, ensuring a robust and self-validating approach to purity determination.
The journey from a crude synthetic product to a well-characterized compound suitable for biological evaluation is fraught with potential pitfalls, including the presence of unreacted starting materials, byproducts, and degradation products. The choice of analytical technique is therefore critical and should be tailored to the specific properties of the target molecule and the information required at each stage of research and development.
The Analytical Gauntlet: A Comparative Overview
The primary analytical techniques for the purity assessment of small organic molecules like 2-ethyl-1H-imidazole-4-sulfonamides include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers a unique lens through which to view the purity of a compound.
| Technique | Principle | Information Obtained | Sensitivity | Quantitative Capability | Key Advantages | Limitations |
| HPLC (UV/DAD) | Differential partitioning between a stationary and mobile phase. | Retention time, peak area/height for quantification, % purity. | High (µg/mL to ng/mL)[1][2] | Excellent, high precision and accuracy.[3] | Robust, reproducible, widely available, suitable for routine QC. | Requires a chromophore, potential for co-elution of impurities with identical UV spectra. |
| LC-MS | HPLC separation followed by mass-to-charge ratio determination. | Retention time, molecular weight confirmation, structural information from fragmentation. | Very High (ng/mL to pg/mL)[4][5] | Excellent, especially with isotopically labeled internal standards.[6] | High specificity, can detect impurities co-eluting with the main peak, impurity identification.[7] | Matrix effects can suppress or enhance ionization, higher instrumentation cost. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard of the analyte. | Moderate (mg/mL)[8] | Excellent, primary ratio method.[9] | Provides structural confirmation and quantification simultaneously, non-destructive. | Lower sensitivity compared to chromatographic methods, requires careful sample preparation and parameter optimization. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, S. | Elemental composition. | Low (mg) | Confirms empirical formula. | Fundamental purity check, confirms the absence of inorganic impurities. | Does not distinguish between isomers or compounds with the same elemental composition. |
The Workflow of Purity Assessment
A logical and stepwise approach to purity assessment ensures both efficiency and rigor. The following workflow illustrates the interplay between different analytical techniques.
Caption: A typical workflow for the purity assessment of a synthesized compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination
Rationale: HPLC with UV or Diode Array Detection (DAD) is the workhorse for purity assessment in most synthetic chemistry labs. It offers excellent resolution, sensitivity, and quantitative accuracy when a reference standard is available. A gradient elution method is often preferred to resolve impurities with a wide range of polarities.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid (analytical grade).
-
Reference standard of 2-ethyl-1H-imidazole-4-sulfonamide (if available).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication or helium sparging.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution using the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Calculate the % purity using the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100
-
This method assumes that all components have a similar response factor at the detection wavelength. For higher accuracy, a reference standard and calibration curve should be used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: LC-MS is an indispensable tool for confirming the molecular weight of the synthesized compound and for identifying unknown impurities. The high sensitivity of MS allows for the detection of trace-level impurities that may not be visible by UV detection.
Instrumentation and Materials:
-
LC-MS system (e.g., HPLC coupled to a quadrupole or time-of-flight mass spectrometer).
-
The same column and mobile phases as the HPLC method can often be used.
Step-by-Step Methodology:
-
Follow the sample preparation and chromatographic conditions as described for the HPLC method.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode is typically suitable for imidazole compounds.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage, Cone Voltage, and other source parameters: Optimize for the best signal of the target compound.
-
-
Data Analysis:
-
Confirm the identity of the main peak by its mass-to-charge ratio ([M+H]⁺).
-
Examine the mass spectra of minor peaks to propose structures for impurities. Common impurities in the synthesis of imidazole sulfonamides may include unreacted starting materials, over-alkylated products, or products of side reactions.[10][11][12]
-
Quantitative NMR (qNMR) for Absolute Purity Determination
Rationale: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[8][9] It relies on the direct proportionality between the integrated signal area and the number of protons contributing to that signal.
Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz).
-
High-purity deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a clean vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation[8]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Advanced and Alternative Purity Assessment Techniques
For a more comprehensive purity profile, especially in later stages of drug development, the following techniques can be employed:
-
Chiral HPLC: If the synthesized molecule has a chiral center, enantiomeric purity must be assessed. This is typically done using a chiral stationary phase.[13][14][15]
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC, especially for the separation of polar and chiral compounds, often offering faster analysis times.[16][17][18][19]
-
Forced Degradation Studies: Subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) helps to identify potential degradation products and demonstrates the stability-indicating nature of the analytical methods.
Ensuring Scientific Integrity: Method Validation
The trustworthiness of purity data hinges on the validation of the analytical methods used. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters include:[20][21][22][23][24]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The assessment of purity for synthesized 2-ethyl-1H-imidazole-4-sulfonamides is a multi-faceted process that requires a strategic application of orthogonal analytical techniques. While HPLC provides a robust platform for routine quantitative analysis, LC-MS is essential for identity confirmation and impurity identification. qNMR offers the distinct advantage of absolute purity determination without the need for a specific reference standard. A thorough understanding of the strengths and limitations of each technique, coupled with rigorous method validation, is paramount for ensuring the quality and integrity of the synthesized compound, thereby providing a solid foundation for subsequent biological and pharmaceutical development.
References
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Synthesis of 2-imidazolones and 2-iminoimidazoles. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
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Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Synthesis of substituted sulfonamide bearing imidazole derivatives and its characterization. (n.d.). International Journal of ChemTech Research. Retrieved January 22, 2026, from [Link]
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Patyra, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(15), 4473. [Link]
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HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (2010). Indian Journal of Pharmaceutical Sciences, 72(4), 462–468. [Link]
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Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. Retrieved January 22, 2026, from [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(5), 5693. [Link]
-
Determination of sulfonamides in milk by ID-LC-MS/MS. (2019). ACG Publications, 13(3), 209-216. [Link]
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Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. [Link]
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Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent Technologies. Retrieved January 22, 2026, from [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne ISCO. Retrieved January 22, 2026, from [Link]
-
Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. (2017). Journal of Chromatography A, 1494, 60-69. [Link]
-
Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). Journal of Heterocyclic Chemistry, 56(8), 2135-2165. [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. (2003). Journal of AOAC International, 86(5), 899-905. [Link]
-
Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. (2017). Molecules, 22(1), 103. [Link]
-
Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. (2017). Journal of Chromatography A, 1494, 60-69. [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 22, 2026, from [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). (2006). European Medicines Agency. Retrieved from [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. Retrieved January 22, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio. Retrieved January 22, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 22, 2026, from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research, 55(4), 46338-46342. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). (2018). Faraday Discussions, 211, 383-397. [Link]
-
Quantitative NMR Spectroscopy. (2017). University of Strathclyde. Retrieved from [Link]
-
How Good is SFC for Polar Analytes? (2017). Chromatography Today. Retrieved from [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Ceska a Slovenska Farmacie, 56(4), 156-162. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). U.S. Food and Drug Administration. Retrieved from [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2023). Molecules, 28(14), 5406. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC North America, 21(11), 1074-1084. [Link]
-
Stimuli Article (qNMR). (n.d.). U.S. Pharmacopeia. Retrieved January 22, 2026, from [Link]
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ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
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Supercritical Fluid Chromatography. (n.d.). JoVE. Retrieved January 22, 2026, from [Link]
-
Supercritical fluid chromatography. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018, September 2). [Video]. YouTube. [Link]
-
Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products. (2018). Journal of Pharmaceutical and Biomedical Analysis, 158, 407-427. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-ethyl-1H-imidazole-4-sulfonyl chloride
Aimed at researchers, scientists, and professionals in drug development, this guide provides an in-depth, procedural framework for the safe handling and disposal of 2-ethyl-1H-imidazole-4-sulfonyl chloride. Our focus is on fostering a culture of safety that extends beyond product use to encompass the entire lifecycle of a chemical reagent.
The safe management of reactive chemical intermediates is a critical aspect of laboratory operations. This compound is a valuable reagent in synthetic chemistry, but its reactivity necessitates a thorough understanding of its hazards and proper handling procedures, particularly concerning its disposal. This guide offers a detailed protocol to ensure the safe and environmentally responsible disposal of this compound.
Core Principles of Reactivity and Hazards
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage, and may also lead to respiratory irritation.[1][2] The primary hazard associated with this and other sulfonyl chlorides is their vigorous and often violent reaction with nucleophiles, most notably water. This reaction, a hydrolysis, produces the corresponding sulfonic acid and corrosive hydrochloric acid (HCl) gas.[3] The generation of HCl gas necessitates that all handling of this compound be conducted in a well-ventilated chemical fume hood to prevent inhalation of this toxic byproduct.[4]
Immediate Safety and Handling Protocols
Prior to handling this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. The following personal protective equipment (PPE) and engineering controls are essential for safe handling.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes of the corrosive solid and any resulting acidic solutions. |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes | To prevent contact with the corrosive compound which can cause severe burns.[1] |
| Respiratory Protection | Use in a certified chemical fume hood is the primary means of respiratory protection. | To prevent inhalation of the powder and any HCl gas produced upon contact with moisture.[4] |
Engineering Controls: A properly functioning chemical fume hood is non-negotiable when working with this compound. This ensures that any harmful vapors or gases are effectively contained and exhausted.
Step-by-Step Disposal Procedure: A Quenching Approach
The recommended method for the disposal of this compound is through a controlled quenching process. This involves reacting the compound with a weak base to neutralize its reactivity and form less hazardous byproducts.
Materials Required:
-
Waste this compound
-
A suitably sized beaker or flask
-
Stir bar and stir plate
-
A dilute aqueous solution of sodium bicarbonate (5-10%)
-
pH indicator strips
-
Appropriately labeled waste container
Experimental Workflow for Quenching
Caption: A stepwise workflow for the safe quenching and disposal of this compound.
Detailed Methodology:
-
Preparation: In a chemical fume hood, place a beaker containing a dilute solution of sodium bicarbonate on a stir plate. The volume of the bicarbonate solution should be in large excess compared to the amount of sulfonyl chloride to be quenched.
-
Controlled Addition: With vigorous stirring, slowly and carefully add the this compound to the bicarbonate solution in small portions. The reaction will produce carbon dioxide gas, so a slow addition rate is crucial to prevent excessive foaming and potential overflow.
-
Reaction Completion: Continue stirring the mixture until all the solid has dissolved and gas evolution has stopped. This indicates that the quenching reaction is complete.
-
pH Verification: Using a pH strip, check the pH of the resulting solution to ensure it is near neutral (pH 6-9). If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.
-
Waste Collection: Transfer the neutralized aqueous solution to a properly labeled hazardous waste container designated for aqueous waste.
-
Final Disposal: Follow your institution's guidelines for the final disposal of the chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup.[5]
Logical Framework for Safe Disposal
The disposal procedure is guided by the inherent chemical properties of this compound. The following diagram illustrates the logical connections between the compound's properties and the necessary safety and disposal steps.
Caption: Logical relationships between the properties of this compound and the corresponding safety and disposal procedures.
Self-Validating Protocol and Trustworthiness
This disposal protocol incorporates self-validating steps to ensure its effectiveness and build user confidence:
-
Cessation of Gas Evolution: The end of bubbling provides a clear visual indicator that the reactive sulfonyl chloride has been fully neutralized.
-
pH Measurement: The final pH check confirms that the waste stream is no longer corrosive and is safe for consolidation with other aqueous waste, in accordance with institutional protocols.
By adhering to this comprehensive guide, laboratory personnel can confidently manage the disposal of this compound, ensuring a safe working environment and compliance with environmental regulations.
References
-
PubChem. (n.d.). 2-Ethylimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
European Chemicals Agency. (2024, July 6). 2-ethyl-4-methylimidazole - Substance Information. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Retrieved from [Link]
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Mol-Instincts. (n.d.). This compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Organic Syntheses. (1954). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Angene Chemical. (2025, September 10). Safety Data Sheet. Retrieved from [Link]
-
Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions? r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-4-methylimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2021, May 3). Sulfonyl Chlorides. The Organic Chemistry Tutor. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
University of South Dakota. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Retrieved from [Link]
-
PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]
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PennState Environmental Health and Safety. (n.d.). Sulfur-35 Contamination Reduction Strategies. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020, April 20). Safety Data Sheet: Imidazole. Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
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Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
MDPI. (n.d.). The Reactive Sulfur Species Concept: 15 Years On. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]
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Navigating the Synthesis Frontier: A Guide to Safely Handling 2-Ethyl-1H-imidazole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel pharmaceutical agents often involves highly reactive intermediates that demand meticulous handling and a profound understanding of their chemical nature. Among these is 2-ethyl-1H-imidazole-4-sulfonyl chloride, a compound whose utility in medicinal chemistry is matched by its hazardous properties. This guide, grounded in established safety protocols and expert insights, provides essential, immediate, and logistical information for the safe handling, operational planning, and disposal of this reactive molecule. Our aim is to empower researchers with the knowledge to not only utilize this compound effectively but to do so with the utmost confidence in their safety protocols.
Understanding the Inherent Risks
This compound is a corrosive solid that poses significant risks upon exposure. Its primary hazards stem from its reactivity, particularly with water, and its ability to cause severe skin burns and eye damage.[1] Inhalation may also lead to respiratory irritation. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, a reactivity that is harnessed in synthesis but also presents a danger if not properly controlled.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Water Reactive: Reacts with water, including moisture in the air, to produce hydrochloric acid and sulfonic acid, which are corrosive and can release toxic fumes.
-
Respiratory Irritant: Inhalation of dust or vapors can cause irritation to the respiratory tract.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is paramount when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Tightly sealed chemical splash goggles and a full-face shield. The corrosive nature of this compound and its reaction products necessitates complete protection from splashes. Standard safety glasses are insufficient. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves. While specific permeation data for this compound is not readily available, general resistance charts for sulfonyl chlorides and acidic compounds provide guidance. Recommended glove materials include: Nitrile, Neoprene, or Butyl Rubber .[2][3][4] Nitrile gloves offer good resistance to a range of chemicals, including weak acids, but should be changed immediately upon any sign of degradation or contamination.[5][6][7] For prolonged handling or in the event of a spill, heavier-duty gloves like butyl rubber are recommended due to their excellent resistance to corrosive acids.[4] Always inspect gloves for tears or pinholes before use. |
| Body Protection | A flame-resistant lab coat with long sleeves and tight-fitting cuffs. This provides a barrier against accidental spills and splashes. For larger-scale operations, a chemical-resistant apron or suit should be considered. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. This is the primary means of preventing inhalation of dust or vapors. If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an acid gas cartridge is necessary. |
| Foot Protection | Closed-toe, chemical-resistant shoes. These protect against spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow provides a procedural guide for handling this compound from receipt to reaction quenching.
Caption: A logical workflow for the safe handling of this compound.
1. Pre-Handling Preparations:
-
Inspect the Container: Before opening, carefully inspect the container for any signs of damage or leaks.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare the Fume Hood: Ensure the fume hood is functioning correctly and is clear of any unnecessary items. Have spill control materials readily available.
2. Handling and Dispensing:
-
Weighing: If possible, weigh the entire container before and after dispensing to avoid direct handling of the solid. If direct weighing is necessary, perform this task within the fume hood on a disposable weigh boat.
-
Dispensing: Handle the solid with caution to minimize dust generation. Use a dedicated, clean spatula.
-
Reaction Setup: Add the this compound to the reaction vessel in a controlled manner, preferably under an inert atmosphere to minimize contact with moisture.
3. Post-Handling Procedures:
-
Quenching: Carefully and slowly quench any residual reagent or reaction mixture. A common and effective method for sulfonyl chlorides is to add them to a stirred, cold solution of a weak base, such as sodium bicarbonate, or a mixture of ice and sodium bicarbonate. This should be done in the fume hood.
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use a suitable decontamination solution, such as a dilute solution of sodium bicarbonate, followed by a thorough rinse with water and an appropriate solvent.
-
Waste Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous waste.
Emergency Response: Immediate Actions for Exposure and Spills
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spills:
In the event of a spill, the primary objective is to contain and clean it up safely without creating additional hazards.
Caption: A step-by-step procedure for responding to a spill of this compound.
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and your supervisor.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For a solid spill, carefully cover it with a dry, inert material such as sand, dry lime, or vermiculite. DO NOT USE WATER OR COMBUSTIBLE MATERIALS.
-
Neutralize and Absorb: Once covered, the material can be cautiously neutralized by slowly adding a weak base like sodium bicarbonate.
-
Collect Waste: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a decontamination solution (e.g., dilute sodium bicarbonate), followed by a water and solvent rinse.
-
Dispose of all materials as hazardous waste.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All waste contaminated with this compound, including reaction residues, contaminated labware, and PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Incompatible Waste: Do not mix this waste with incompatible materials, particularly aqueous solutions, strong oxidizing agents, bases, or alcohols.[8][9][10][11]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Water-Reactive).
-
Disposal Vendor: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.
By integrating these safety protocols and operational plans into your laboratory workflow, you can confidently and safely advance your research and development efforts.
References
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Kimberly-Clark Professional. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Advanced Industrial Products. (n.d.). Chemical Resistance of Rubbers. Retrieved from [Link]
-
Kimberly-Clark Professional. (n.d.). KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]
-
Ohio State University Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]
-
Glove Company. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Unigloves. (2020, March 20). Nitrile Gloves Acid Resistance. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
-
SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]
-
SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]
-
Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Globus Group. (2008, May 20). Chemical Resistance Guide: Neoprene Gloves. Retrieved from [Link]
-
Louisiana State University. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
